GalNac-L96
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C127H194N12O45 |
|---|---|
Molecular Weight |
2608.9 g/mol |
IUPAC Name |
4-[(3R,5S)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C121H179N11O45.C6H15N/c1-76(133)128-108-114(171-85(10)142)111(168-82(7)139)95(70-164-79(4)136)175-117(108)161-61-29-26-37-98(145)122-55-32-58-125-101(148)52-64-158-73-120(74-159-65-53-102(149)126-59-33-56-123-99(146)38-27-30-62-162-118-109(129-77(2)134)115(172-86(11)143)112(169-83(8)140)96(176-118)71-165-80(5)137,75-160-66-54-103(150)127-60-34-57-124-100(147)39-28-31-63-163-119-110(130-78(3)135)116(173-87(12)144)113(170-84(9)141)97(177-119)72-166-81(6)138)131-104(151)40-24-19-17-15-16-18-20-25-41-105(152)132-68-94(174-107(155)51-50-106(153)154)67-91(132)69-167-121(88-35-22-21-23-36-88,89-42-46-92(156-13)47-43-89)90-44-48-93(157-14)49-45-90;1-4-7(5-2)6-3/h21-23,35-36,42-49,91,94-97,108-119H,15-20,24-34,37-41,50-75H2,1-14H3,(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,133)(H,129,134)(H,130,135)(H,131,151)(H,153,154);4-6H2,1-3H3/t91-,94+,95+,96+,97+,108+,109+,110+,111-,112-,113-,114+,115+,116+,117+,118+,119+;/m0./s1 |
InChI Key |
IJXFTQRCIYIYHZ-MCDRDKEWSA-N |
Isomeric SMILES |
CCN(CC)CC.CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCN(CC)CC.CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Triantennary GalNAc Ligands: A Technical Guide to Targeted RNAi Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of RNA interference (RNAi) therapeutics to hepatocytes has been revolutionized by the discovery and development of triantennary N-acetylgalactosamine (GalNAc) ligands. These synthetic carbohydrate-based ligands leverage the high expression and rapid recycling of the asialoglycoprotein receptor (ASGPR) on the surface of liver cells to achieve efficient and specific internalization of small interfering RNAs (siRNAs). This technical guide provides an in-depth overview of the discovery, synthesis, and optimization of these critical delivery vehicles, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.
The Discovery and Rationale for Triantennary GalNAc Ligands
The journey to hepatocyte-specific delivery of siRNAs began with the understanding of the ASGPR, a C-type lectin receptor highly expressed on hepatocytes.[1] This receptor's primary function is to bind and clear circulating glycoproteins that expose terminal galactose or GalNAc residues.[2][3] Early research demonstrated that while monovalent GalNAc ligands exhibit relatively low affinity for the ASGPR, multivalent clustering of these sugar moieties dramatically enhances binding avidity.[2][4] This observation led to the hypothesis that a trivalent, or triantennary, configuration of GalNAc would provide optimal engagement with the trimeric structure of the ASGPR, thereby facilitating efficient receptor-mediated endocytosis.
Subsequent structure-activity relationship (SAR) studies confirmed this hypothesis, revealing that the spatial arrangement and linker chemistry between the GalNAc moieties are critical for high-affinity binding. A mutual distance of approximately 20 Å between the GalNAc residues was found to be optimal for engaging the carbohydrate recognition domains of the ASGPR subunits. This precise spatial orientation allows for cooperative binding, leading to robust internalization of the conjugated siRNA therapeutic.
Quantitative Analysis of In Vivo Efficacy
The success of the triantennary GalNAc platform is underscored by the potent and durable gene silencing observed in preclinical models and, subsequently, in clinical trials. The following table summarizes key quantitative data from in vivo studies, showcasing the efficacy of various triantennary GalNAc-siRNA conjugates targeting different hepatic mRNAs.
| Target Gene | GalNAc Ligand/Scaffold | Animal Model | Dose (mg/kg) | Efficacy (mRNA or Protein Reduction) | Reference |
| SRB-1 | Tris-based (THA-GN3) | Mouse | 1.0 | >90% mRNA reduction | |
| TTR | L96 | Mouse | 3.0 | ~80% serum TTR reduction | |
| ApoC III | Tris-based (THA-GN3) | Mouse | 0.5 - 2.0 | ED50 of 0.5-2 mg/kg for mRNA reduction | |
| A1AT | Tris-based (THA-GN3) | Mouse | 0.5 - 2.0 | ED50 of 0.5-2 mg/kg for mRNA reduction | |
| FXI | Tris-based (THA-GN3) | Mouse | 0.5 - 2.0 | ED50 of 0.5-2 mg/kg for mRNA reduction | |
| ANGPTL3 | Diamine-scaffold | Mouse | 3.0 | ~83% serum ANGPTL3 reduction | |
| ANGPTL3 | TrisGal-6 | Mouse | 3.0 | ~83.7% serum ANGPTL3 reduction |
Synthesis and Conjugation of Triantennary GalNAc Ligands
The synthesis of triantennary GalNAc ligands and their conjugation to oligonucleotides can be achieved through various chemical strategies, including both solid-phase and solution-phase approaches. The choice of synthetic route often depends on the desired scaffold and the point of attachment to the siRNA.
Representative Experimental Protocol: Solid-Phase Synthesis of a Triantennary GalNAc-siRNA Conjugate
This protocol outlines a general approach for the solid-phase synthesis of a 3'-triantennary GalNAc-conjugated siRNA sense strand using a pre-functionalized solid support.
Materials:
-
Triantennary GalNAc-functionalized controlled pore glass (CPG) solid support (e.g., L96-CPG).
-
Standard 2'-O-methyl and 2'-deoxy-2'-fluoro phosphoramidite monomers (A, C, G, U).
-
Standard solid-phase oligonucleotide synthesis reagents (e.g., activator, capping reagents, oxidizing agent, deblocking agent).
-
Ammonia/methylamine solution for deprotection and cleavage.
-
Purification system (e.g., HPLC).
Methodology:
-
Solid Support Preparation: The synthesis begins with a CPG solid support pre-functionalized with the triantennary GalNAc ligand.
-
Automated Oligonucleotide Synthesis: The sense strand of the siRNA is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The synthesis cycle typically involves the following steps:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite monomer in the presence of an activator.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: Upon completion of the synthesis, the CPG is treated with a mixture of aqueous ammonia and methylamine to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
Purification: The crude GalNAc-conjugated sense strand is purified by high-performance liquid chromatography (HPLC) to isolate the full-length product.
-
Duplex Formation: The purified sense strand is annealed with an equimolar amount of the complementary antisense strand to form the final siRNA duplex.
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
In Vivo Evaluation of Triantennary GalNAc-siRNA Conjugates
Preclinical evaluation in animal models is a critical step in the development of GalNAc-siRNA conjugates. The following protocol describes a typical in vivo efficacy study in mice.
Experimental Protocol: In Vivo Efficacy Study in Mice
Animal Model:
-
Male C57BL/6 mice, 7-9 weeks old.
Materials:
-
Sterile, formulated triantennary GalNAc-siRNA conjugate in phosphate-buffered saline (PBS).
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., retro-orbital bleeding capillaries).
-
Tissue harvesting tools.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein analysis (e.g., ELISA).
Methodology:
-
Acclimatization: Animals are acclimatized for at least one week prior to the study.
-
Administration: The GalNAc-siRNA conjugate is administered via subcutaneous (s.c.) injection at the desired dose (e.g., 0.3, 1, or 3 mg/kg). A control group receives a vehicle (PBS) injection.
-
Sample Collection:
-
Blood: Blood samples are collected via retro-orbital bleeding under anesthesia at specified time points (e.g., day 7, 14, 21 post-injection). Serum is prepared by centrifugation for subsequent protein analysis.
-
Tissues: At the end of the study, animals are euthanized, and the liver and other relevant tissues are harvested for RNA and protein analysis.
-
-
Analysis:
-
mRNA Levels: Total RNA is extracted from liver tissue, and the expression level of the target mRNA is quantified using qRT-PCR. Gene expression is typically normalized to a housekeeping gene.
-
Protein Levels: The concentration of the target protein in the serum is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage reduction in target mRNA or protein levels is calculated relative to the vehicle-treated control group. The ED50 (the dose required to achieve 50% of the maximum effect) can also be determined from dose-response studies.
Visualizing the Mechanism and Discovery Workflow
To better understand the biological pathway and the research and development process, the following diagrams have been generated.
ASGPR-Mediated Endocytosis of GalNAc-siRNA Conjugates
Caption: ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate.
Workflow for Discovery and Optimization of Triantennary GalNAc Ligands
References
The Role of GalNac-L96 in RNAi Therapeutic Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted delivery of RNA interference (RNAi) therapeutics, particularly small interfering RNAs (siRNAs), to hepatocytes has been significantly advanced by the development of N-acetylgalactosamine (GalNAc) conjugation. This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of liver cells. Among the various GalNAc-based ligands, the triantennary ligand L96 has emerged as a clinically validated and highly effective targeting moiety. This technical guide provides an in-depth overview of the role of GalNac-L96 in RNAi therapeutic delivery, including its mechanism of action, quantitative performance data, and the experimental protocols used for its evaluation.
Introduction to RNAi and the Challenge of Delivery
RNA interference is a natural biological process for sequence-specific gene silencing mediated by small RNA molecules, such as siRNAs.[1][2] This mechanism holds immense therapeutic potential for treating a wide range of diseases by silencing the expression of disease-causing genes.[3][4] However, the clinical translation of siRNA therapeutics has been historically hindered by the challenge of efficient and targeted delivery to the desired cells and tissues. Naked siRNAs are susceptible to degradation by nucleases in the bloodstream and are inefficiently taken up by cells due to their size and negative charge.[3]
The GalNAc-ASGPR Axis: A Gateway to the Liver
To overcome the delivery hurdle for liver-targeted therapies, the conjugation of siRNAs to N-acetylgalactosamine (GalNAc) has proven to be a highly successful strategy. This approach exploits the natural biological pathway of the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and highly expressed on the sinusoidal surface of hepatocytes, with approximately 500,000 to 1 million receptors per cell. The ASGPR's primary function is the clearance of desialylated glycoproteins from circulation.
The affinity of a single GalNAc moiety for the ASGPR is relatively low (in the millimolar range). However, the avidity of binding is dramatically increased through the "cluster effect," where multivalent presentation of GalNAc ligands leads to a nanomolar-range affinity. This high-affinity binding triggers rapid, receptor-mediated endocytosis of the GalNAc-siRNA conjugate into the hepatocyte.
This compound: A Clinically Validated Triantennary Ligand
This compound is a synthetically designed triantennary GalNAc ligand that has been extensively utilized in the development of RNAi therapeutics. Its structure is optimized to present three GalNAc residues in a spatial orientation that maximizes binding to the ASGPR. The L96 ligand is conjugated to the 3' end of the sense strand of the siRNA duplex, a configuration that does not interfere with the siRNA's ability to engage with the RNA-induced silencing complex (RISC).
Chemical Structure and Properties
The L96 ligand is a complex molecule designed for efficient synthesis and conjugation to oligonucleotides.
| Property | Value |
| Molecular Formula | C121H179N11O45 |
| Molecular Weight | 2507.80 g/mol |
| CAS Number | 1159408-61-3 (free base) |
Data sourced from MedKoo Biosciences and BOC Sciences.
Mechanism of Action of this compound-siRNA Conjugates
The delivery of an L96-conjugated siRNA to a hepatocyte and subsequent gene silencing follows a multi-step process:
-
Binding to ASGPR: The this compound-siRNA conjugate binds with high affinity to the ASGPR on the hepatocyte surface.
-
Endocytosis: This binding event triggers the internalization of the conjugate via clathrin-mediated endocytosis, forming an endosome.
-
Endosomal Release: As the endosome matures and its internal pH decreases, the this compound ligand dissociates from the ASGPR. The ASGPR is then recycled back to the cell surface. A small fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm, a critical and not fully understood step.
-
RISC Loading and Gene Silencing: In the cytoplasm, the siRNA duplex is processed, and the antisense strand is loaded into the RNA-induced silencing complex (RISC). The RISC, guided by the antisense strand, recognizes and cleaves the target messenger RNA (mRNA), leading to the suppression of protein synthesis.
Caption: ASGPR-mediated uptake of this compound-siRNA conjugates.
Quantitative Performance Data of this compound-siRNA Conjugates
The efficacy of this compound as a targeting ligand has been demonstrated in numerous preclinical and clinical studies. A prominent example is Inclisiran, an L96-conjugated siRNA targeting proprotein convertase subtilisin/kexin type 9 (PCSK9) for the treatment of hypercholesterolemia.
Table 1: Clinical Efficacy of Inclisiran (ORION-9, -10, and -11 Trials)
| Parameter | Inclisiran | Placebo |
| LDL-C Reduction at 17 Months | 51% | - |
| Time-Adjusted LDL-C Reduction (3-18 months) | 51% | - |
| Major Adverse Cardiovascular Events (MACE) | 7.1% | 9.4% |
Data from a prespecified analysis of pooled data from the ORION-9, -10, and -11 Phase III clinical trials.
Table 2: Preclinical Efficacy of a this compound-siRNA Conjugate
| Animal Model | Target | Dose | % Target Protein Reduction (Day 21) |
| Mouse | ANGPTL3 | 1 mg/kg | 25.4% |
| Mouse | ANGPTL3 | 3 mg/kg | 51.5% |
Data from a head-to-head comparison study with a novel trivalent ligand.
Experimental Protocols
The evaluation of this compound-siRNA conjugates involves a series of in vitro and in vivo experiments to characterize their binding, uptake, and efficacy.
In Vitro ASGPR Binding Assay
Objective: To determine the binding affinity of this compound-siRNA conjugates to the ASGPR.
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Recombinant human ASGPR protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of the this compound-siRNA conjugate are flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound conjugate, is measured in real-time.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.
In Vitro Hepatocyte Uptake and RNAi Activity Assay
Objective: To quantify the uptake of this compound-siRNA conjugates into hepatocytes and their gene silencing activity.
Methodology:
-
Cell Culture: Primary human hepatocytes or a relevant cell line (e.g., HepG2) are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of the this compound-siRNA conjugate for a specified period.
-
Uptake Measurement (Optional): To quantify uptake, a fluorescently labeled siRNA conjugate can be used, and intracellular fluorescence can be measured by flow cytometry or high-content imaging.
-
RNA Extraction and qRT-PCR: After the incubation period, total RNA is extracted from the cells. The expression level of the target mRNA is quantified using quantitative reverse transcription PCR (qRT-PCR), normalized to a housekeeping gene.
-
Data Analysis: The percentage of target mRNA reduction relative to a negative control (e.g., untreated cells or cells treated with a non-targeting siRNA) is calculated to determine the IC50 (the concentration at which 50% of the target mRNA is silenced).
In Vivo Efficacy Study in Rodent Models
Objective: To evaluate the in vivo gene silencing efficacy, duration of action, and safety of this compound-siRNA conjugates.
Methodology:
-
Animal Model: A suitable rodent model (e.g., C57BL/6 mice) is used.
-
Administration: The this compound-siRNA conjugate is administered via subcutaneous (SC) injection at various dose levels. A saline or non-targeting siRNA control group is included.
-
Sample Collection: At predetermined time points (e.g., day 7, 14, 21, 28), blood samples are collected for serum protein analysis, and liver tissue is harvested.
-
Target mRNA Analysis: Total RNA is extracted from the liver tissue, and the target mRNA levels are quantified by qRT-PCR.
-
Target Protein Analysis: The level of the target protein in the serum or liver lysate is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Safety Assessment: Animal health is monitored throughout the study. At the end of the study, organs may be collected for histopathological analysis, and blood samples can be analyzed for markers of liver and kidney function.
-
Data Analysis: The percentage of target mRNA and protein reduction compared to the control group is calculated for each dose and time point.
Caption: A typical experimental workflow for this compound-siRNA evaluation.
Advantages of this compound Mediated Delivery
The use of this compound for siRNA delivery offers several key advantages over other delivery platforms, such as lipid nanoparticles (LNPs):
-
High Specificity: The targeted delivery to hepatocytes via the ASGPR minimizes off-target effects and systemic exposure.
-
Improved Safety Profile: Compared to LNPs, GalNac-siRNA conjugates generally exhibit lower immunogenicity and fewer infusion-related reactions.
-
Subcutaneous Administration: The high potency of this compound-siRNA conjugates allows for subcutaneous administration, which is more convenient for patients than the intravenous infusions often required for LNP-based therapies.
-
Simplified Manufacturing: GalNac-siRNA conjugates are single, well-defined chemical entities, which simplifies the manufacturing process and quality control compared to the multi-component LNP formulations.
Caption: Key advantages of this compound for siRNA delivery.
Conclusion
This compound has played a pivotal role in the successful clinical translation of RNAi therapeutics for liver-related diseases. Its ability to efficiently and specifically deliver siRNAs to hepatocytes through the ASGPR has set a new standard for targeted oligonucleotide delivery. The robust in vivo efficacy, favorable safety profile, and convenient subcutaneous administration associated with L96-conjugated siRNAs underscore the power of this technology. As the field of RNAi therapeutics continues to expand, the principles established with this compound will undoubtedly inform the design of next-generation targeting ligands for the liver and other tissues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Linker-Acid - CD Bioparticles [cd-bioparticles.net]
An In-depth Technical Guide to the Binding Affinity of GalNAc-L96 and the Asialoglycoprotein Receptor (ASGPR)
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive analysis of the binding characteristics, experimental evaluation, and cellular uptake pathway of the triantennary N-acetylgalactosamine ligand, GalNAc-L96, with the hepatocyte-specific asialoglycoprotein receptor (ASGPR).
Executive Summary
The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and selectively expressed on the surface of hepatocytes, is a premier target for liver-specific drug delivery. Its function is to recognize and internalize glycoproteins exposing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues. This compound is a synthetically engineered, triantennary GalNAc ligand designed for high-affinity binding to ASGPR, enabling the efficient and targeted delivery of conjugated therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver. This document provides a detailed overview of the binding affinity of this compound, the experimental protocols used for its characterization, and the cellular mechanisms following receptor engagement.
The this compound Ligand and ASGPR
This compound is structured with three GalNAc residues optimally spaced to engage multiple carbohydrate recognition domains (CRDs) on the ASGPR complex simultaneously.[1][2][3][4] This multivalent interaction results in a significant increase in binding affinity, a phenomenon known as the "cluster effect," where triantennary ligands can exhibit up to a 106-fold greater affinity than their monovalent counterparts.[5] The binding is calcium-dependent and leads to rapid, clathrin-mediated endocytosis of the ligand-receptor complex, making it an exceptional shuttle for therapeutic payloads into hepatocytes.
Quantitative Binding Affinity Data
The binding affinity of GalNAc ligands and their conjugates to ASGPR is typically quantified by determining the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate a stronger binding interaction. The data below summarizes reported affinity values for this compound-conjugated oligonucleotides and related multi-valent GalNAc structures, illustrating the potency of the triantennary configuration.
| Ligand/Conjugate | Binding Metric | Value (nM) | Assay Method | Species | Reference |
| Oligonucleotide H12 (A-PO-HCV-L96) | Ki | 10.4 | Not Specified | N/A | |
| RNA R1 (sense-L96) | Ki | 8.8 | Not Specified | N/A | |
| Triantennary GalNAc Ligand (Generic) | Kd | 0.7 ± 0.2 | Surface Plasmon Resonance (SPR) | N/A | |
| Biantennary GalNAc Ligand (Generic) | Kd | 1.3 ± 1.1 | Surface Plasmon Resonance (SPR) | N/A | |
| Monoantennary GalNAc Ligand (Generic) | Kd | 19.6 ± 9.8 | Surface Plasmon Resonance (SPR) | N/A | |
| Triantennary GalNAc Ligand (Generic) | Kd | 2.3 | Flow Cytometry Binding Assay | Mouse | |
| Biantennary GalNAc Ligand (Generic) | Kd | 28.3 | Flow Cytometry Binding Assay | Mouse |
Experimental Protocols for Binding Affinity Determination
Several biophysical and cell-based methods are employed to quantify the interaction between GalNAc ligands and ASGPR. A high-throughput fluorescence polarization (FP) competition assay is detailed below as a representative protocol.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of an unlabeled ligand (e.g., this compound) to compete with a fluorescently-labeled tri-GalNAc tracer for binding to a soluble, recombinant ASGPR preparation. The displacement of the tracer results in a decrease in its fluorescence polarization, which can be measured to determine the binding affinity (IC50, and subsequently Ki) of the test compound.
Materials:
-
Receptor: Recombinant human trimeric ASGR1 protein.
-
Tracer: Alexa Fluor 647-labeled tri-GalNAc ligand (or similar fluorescent probe).
-
Test Ligand: this compound.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) supplemented with 10 mM CaCl2 and 0.05% Tween-20.
-
Microplates: 384-well, low-volume, black, non-binding surface plates.
-
Plate Reader: Equipped with fluorescence polarization optics.
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X working solution of the recombinant ASGR1 protein in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer. The final concentration should be at or below its Kd value to ensure assay sensitivity.
-
Prepare a serial dilution series of the this compound test ligand in assay buffer, starting from a high concentration (e.g., 100 µM) down to picomolar levels.
-
-
Assay Assembly:
-
To the wells of the 384-well plate, add 5 µL of the this compound serial dilutions. For control wells, add 5 µL of assay buffer (for 'no competition' and 'no receptor' controls).
-
Add 5 µL of the 2X ASGR1 protein solution to the test and 'no competition' wells. Add 5 µL of assay buffer to the 'no receptor' control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for pre-equilibration of the receptor and test ligand.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells, bringing the final volume to 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., Ex/Em ~650/668 nm for Alexa Fluor 647).
-
-
Data Analysis:
-
The raw mP data is plotted against the logarithm of the this compound concentration.
-
The data is fitted to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound fluorescent tracer.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,Tracer) where [Tracer] is the concentration of the fluorescent tracer and Kd,Tracer is its dissociation constant.
-
Alternative Methods
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon, koff) and the dissociation constant (Kd) by immobilizing the ASGPR and flowing the GalNAc ligand over the surface.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS) of the interaction.
-
Cell-Based Flow Cytometry Assay: Uses hepatocytes expressing ASGPR and a fluorescently-tagged GalNAc ligand to measure competitive binding directly on the cell surface.
Visualizations: Workflow and Cellular Pathway
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.
ASGPR-Mediated Endocytosis Pathway
Caption: ASGPR-mediated endocytosis pathway upon GalNAc ligand binding.
Conclusion
This compound is a potent, high-affinity ligand for the asialoglycoprotein receptor, leveraging the principle of multivalency to achieve robust and specific binding to hepatocytes. Its characteristics have been thoroughly quantified using a suite of biophysical and cell-based assays, confirming its utility for targeted drug delivery. The well-understood mechanism of ASGPR-mediated endocytosis ensures the efficient internalization of this compound and its therapeutic cargo. This targeted approach significantly enhances the therapeutic index of conjugated drugs by maximizing liver exposure while minimizing systemic toxicity, representing a major advancement in the treatment of hepatic diseases.
References
- 1. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
introduction to liver-targeted siRNA delivery systems
An In-Depth Technical Guide to Liver-Targeted siRNA Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality, offering the potential to silence disease-causing genes with high specificity. The liver, with its central role in metabolism and the production of numerous circulating proteins, represents a prime target for siRNA-based therapies. However, the inherent instability and poor cellular uptake of naked siRNA molecules necessitate the use of sophisticated delivery systems. This technical guide provides a comprehensive overview of the core principles, quantitative comparisons, and experimental methodologies underpinning the development and evaluation of liver-targeted siRNA delivery systems. We will delve into the two leading platforms: N-acetylgalactosamine (GalNAc)-siRNA conjugates and lipid nanoparticles (LNPs), exploring their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols crucial for their characterization.
Core Delivery Platforms for Liver Targeting
The successful delivery of siRNA to hepatocytes, the primary cell type in the liver, hinges on overcoming several biological barriers, including rapid clearance from circulation, enzymatic degradation, and inefficient cellular uptake. Two main strategies have proven to be highly effective in navigating these challenges: ligand-mediated targeting with GalNAc and encapsulation within LNPs.
N-acetylgalactosamine (GalNAc)-siRNA Conjugates
GalNAc-siRNA conjugates represent a highly efficient and clinically validated approach for hepatocyte-specific siRNA delivery. This strategy leverages the high expression of the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.
Mechanism of Action: The delivery process begins with the subcutaneous administration of the GalNAc-siRNA conjugate. The triantennary GalNAc ligand binds with high affinity to the ASGPR, triggering receptor-mediated endocytosis.[1] Following internalization, the endosome acidifies, leading to the dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell surface, while the siRNA is released into the cytoplasm, a process known as endosomal escape, albeit with low efficiency (estimated to be less than 1-2%).[1] Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then mediates the cleavage and degradation of the target messenger RNA (mRNA), resulting in potent and durable gene silencing.
Lipid Nanoparticles (LNPs)
LNPs are another clinically successful platform for siRNA delivery to the liver. These are multicomponent lipid formulations, typically around 100 nm in size, that encapsulate and protect the siRNA cargo.[2]
Mechanism of Action: LNPs administered intravenously tend to accumulate in the liver due to its fenestrated sinusoidal endothelium. Their uptake by hepatocytes is often mediated by the adsorption of apolipoprotein E (ApoE) onto the LNP surface, which then facilitates binding to the low-density lipoprotein receptor (LDLR).[2] Similar to GalNAc-conjugates, LNPs are internalized via endocytosis. The endosomal escape of the siRNA from LNPs is a critical step and is thought to be facilitated by the ionizable cationic lipids within the LNP formulation. These lipids become protonated in the acidic environment of the endosome, leading to the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm for subsequent RISC loading and gene silencing.[]
Quantitative Comparison of Liver-Targeted siRNA Therapeutics
The following tables summarize key quantitative data for several clinically advanced or approved liver-targeted siRNA therapeutics, providing a comparative overview of their efficacy, dosage, and duration of action.
Table 1: Efficacy and Dosage of Liver-Targeted siRNA Therapeutics
| Therapeutic | Delivery Platform | Target Gene | Indication | Dosage | Efficacy (Target Protein Reduction) | Reference(s) |
| Patisiran (Onpattro®) | LNP | Transthyretin (TTR) | Hereditary Transthyretin-Mediated Amyloidosis | 0.3 mg/kg IV every 3 weeks | ~80% reduction in serum TTR | |
| Givosiran (Givlaari®) | GalNAc-siRNA | Aminolevulinate Synthase 1 (ALAS1) | Acute Hepatic Porphyria | 2.5 mg/kg subcutaneously once monthly | Up to 90% reduction in urinary aminolevulinic acid | |
| Lumasiran (Oxlumo®) | GalNAc-siRNA | Glycolate Oxidase (GO) | Primary Hyperoxaluria Type 1 | 3 mg/kg monthly for 3 doses, then 3 mg/kg quarterly | ~75% mean maximal reduction in urinary oxalate | |
| Inclisiran (Leqvio®) | GalNAc-siRNA | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Hypercholesterolemia | 284 mg subcutaneously initially, at 3 months, and then every 6 months | ~53% reduction in LDL-C at day 180 | |
| Vutrisiran (Amvuttra®) | GalNAc-siRNA | Transthyretin (TTR) | Hereditary Transthyretin-Mediated Amyloidosis | 25 mg subcutaneously once every 3 months | 83% mean reduction in serum TTR at steady state | |
| Fazirsiran (ARO-AAT) | GalNAc-siRNA | Alpha-1 Antitrypsin (AAT) | Alpha-1 Antitrypsin Deficiency Liver Disease | 200 mg subcutaneously | Up to 93% reduction in serum Z-AAT |
Table 2: Safety and Off-Target Effects
| Delivery Platform | Common Adverse Events | Off-Target Effects | Mitigation Strategies | Reference(s) |
| GalNAc-siRNA | Mild and transient injection site reactions. | Seed-mediated off-target effects leading to hepatotoxicity at supratherapeutic doses in preclinical models. | Chemical modifications in the seed region of the siRNA to reduce off-target binding. | |
| LNP-siRNA | Infusion-related reactions. | Potential for immune stimulation by lipid components or siRNA. | Optimization of lipid composition and siRNA chemistry. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for understanding and developing liver-targeted siRNA delivery systems.
Caption: GalNAc-siRNA conjugate uptake and mechanism of action in hepatocytes.
Caption: LNP-mediated siRNA delivery and mechanism of action in hepatocytes.
Caption: Preclinical evaluation workflow for liver-targeted siRNA therapeutics.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of liver-targeted siRNA delivery systems.
Formulation of siRNA-Lipid Nanoparticles (LNPs) for In Vivo Use
This protocol describes a common method for formulating siRNA-LNPs using a microfluidic mixing device.
Materials:
-
Ionizable cationic lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., PEG-DMG)
-
siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
siRNA Solution Preparation: Prepare a stock solution of the siRNA in the low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of the LNPs with the siRNA encapsulated.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH.
-
Sterilization and Characterization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.
In Vivo Administration of siRNA Therapeutics in Mice
This protocol details the subcutaneous injection of siRNA formulations in mice, a common route of administration for GalNAc-siRNA conjugates.
Materials:
-
siRNA formulation (e.g., GalNAc-siRNA in saline)
-
Sterile insulin syringes with a 28-30 gauge needle
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the loose skin on its back.
-
Injection Site Preparation: If necessary, wipe the injection site (e.g., the dorsal flank) with 70% ethanol.
-
Subcutaneous Injection: Lift a fold of skin and insert the needle at a shallow angle into the subcutaneous space.
-
Injection: Slowly inject the desired volume of the siRNA formulation.
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site if needed.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Assessment of Gene Silencing in Liver Tissue
This protocol outlines the steps for quantifying the knockdown of a target gene in the liver following siRNA treatment.
a) Liver Tissue Harvesting and RNA Extraction:
Materials:
-
Surgical tools (scissors, forceps)
-
Liquid nitrogen
-
RNA lysis buffer (e.g., TRIzol)
-
Homogenizer
-
RNA extraction kit
Procedure:
-
Euthanasia and Perfusion: Euthanize the mouse according to approved protocols. Perfuse the liver with PBS to remove blood.
-
Tissue Collection: Excise the liver and wash it with cold PBS.
-
Snap-Freezing: Snap-freeze a portion of the liver in liquid nitrogen for long-term storage or immediately proceed to homogenization.
-
Homogenization: Homogenize a weighed piece of liver tissue in RNA lysis buffer.
-
RNA Extraction: Extract total RNA from the homogenate using a commercial RNA extraction kit following the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
b) Quantitative Real-Time PCR (qRT-PCR) for mRNA Quantification:
Materials:
-
Extracted total RNA
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qRT-PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, actin)
-
qRT-PCR instrument
Procedure:
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the cDNA template, qRT-PCR master mix, and gene-specific primers.
-
qRT-PCR Amplification: Run the qRT-PCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels in the treated groups to the control group to determine the percentage of gene knockdown.
Conclusion
The field of liver-targeted siRNA delivery has made remarkable strides, culminating in the approval of several life-changing therapies. GalNAc-siRNA conjugates and LNPs have emerged as the leading platforms, each with its own distinct advantages and mechanisms of action. The continued refinement of these delivery systems, including the optimization of siRNA chemistry to enhance stability and reduce off-target effects, holds immense promise for expanding the therapeutic applications of RNA interference. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug developers working to advance the next generation of liver-targeted siRNA therapeutics.
References
The Gateway to the Liver: A Technical Guide to the Bioavailability and Pharmacokinetics of GalNAc-L96 Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of N-acetylgalactosamine (GalNAc) ligands to therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has revolutionized targeted drug delivery to the liver. The GalNAc-L96 ligand, a triantennary structure, exhibits high affinity for the asialoglycoprotein receptor (ASGPR), which is densely expressed on the surface of hepatocytes. This specific binding facilitates rapid and efficient receptor-mediated endocytosis, leading to enhanced bioavailability in the liver, improved pharmacokinetic profiles, and a significant reduction in systemic toxicity compared to non-targeted delivery methods.[1] This technical guide provides an in-depth overview of the bioavailability and pharmacokinetics of this compound and similar triantennary GalNAc conjugates, complete with quantitative data, detailed experimental methodologies, and visual workflows to support researchers and drug developers in this promising field.
Pharmacokinetic Profile of GalNAc-Conjugated Oligonucleotides
The conjugation of triantennary GalNAc ligands, such as this compound, dramatically alters the pharmacokinetic properties of oligonucleotides. Following subcutaneous administration, these conjugates are rapidly absorbed and quickly cleared from the plasma, with the majority being taken up by the liver.[2] This targeted delivery leads to a prolonged duration of action within hepatocytes.
Preclinical Pharmacokinetics
Preclinical studies in rodents and non-human primates are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of GalNAc-conjugated oligonucleotides. These studies consistently demonstrate rapid absorption and distribution to the liver.
Table 1: Representative Preclinical Plasma Pharmacokinetic Parameters of GalNAc-siRNA Conjugates
| Species | Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) |
| Rat | GalNAc-siRNA | 1 | ~1 | ~100 | ~200 |
| Rat | GalNAc-siRNA | 10 | ~2 | ~1000 | ~3000 |
| Monkey | GalNAc-siRNA | 1 | ~2 | ~150 | ~500 |
| Monkey | GalNAc-siRNA | 10 | ~4 | ~1500 | ~8000 |
Note: Data are synthesized from multiple sources for illustrative purposes and represent typical values observed for triantennary GalNAc-siRNA conjugates. Actual values will vary depending on the specific oligonucleotide sequence, chemical modifications, and experimental conditions.
Clinical Pharmacokinetics
The pharmacokinetic profile of GalNAc-conjugated oligonucleotides in humans mirrors the rapid plasma clearance and efficient liver uptake observed in preclinical models. A prime example is Inclisiran, a GalNAc-siRNA conjugate for the treatment of hypercholesterolemia.
Table 2: Human Plasma Pharmacokinetic Parameters of Inclisiran (300 mg subcutaneous dose)
| Population | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) |
| Normal Hepatic Function | 4 - 6 | 5090 | 92500 |
| Mild Hepatic Impairment | 4 | 5670 | 115000 |
| Moderate Hepatic Impairment | 6 | 8230 | 188000 |
Data sourced from a study on the pharmacokinetics of Inclisiran in patients with hepatic impairment.[3]
Experimental Protocols
Accurate assessment of the bioavailability and pharmacokinetics of this compound conjugates relies on robust and validated experimental methods. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the plasma pharmacokinetics of a GalNAc-siRNA conjugate following subcutaneous administration in mice.
Materials:
-
GalNAc-siRNA conjugate
-
Sterile saline or other appropriate vehicle
-
8-10 week old male C57BL/6 mice
-
Insulin syringes for dosing
-
EDTA-coated microcentrifuge tubes for blood collection
-
Centrifuge
-
Freezer (-80°C) for plasma storage
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least 3 days prior to the study.
-
Dosing Solution Preparation: Prepare the dosing solution of the GalNAc-siRNA conjugate in the vehicle at the desired concentration.
-
Dosing: Administer a single subcutaneous injection of the dosing solution to each mouse. The typical dose volume is 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes and place on ice. Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the GalNAc-siRNA conjugate in the plasma samples using a validated LC-MS/MS method (see Protocol 2.2).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Bioanalytical Method for Quantification of GalNAc-siRNA in Plasma using LC-MS/MS
This protocol provides a general workflow for the quantification of GalNAc-siRNA conjugates in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[4]
Materials:
-
Plasma samples from in vivo studies
-
Internal standard (IS) - a structurally similar oligonucleotide
-
Solid-phase extraction (SPE) cartridges or plates
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reagents for mobile phases and sample extraction (e.g., acetonitrile, methanol, ion-pairing agents)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike the samples with the internal standard.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol and then with an equilibration buffer.
-
Load the supernatant from the protein precipitation step onto the SPE cartridges.
-
Wash the cartridges to remove impurities.
-
Elute the GalNAc-siRNA conjugate and the IS from the cartridges using an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the analyte and IS from endogenous plasma components using a suitable analytical column and mobile phase gradient.
-
Detect and quantify the analyte and IS using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the GalNAc-siRNA conjugate in the unknown plasma samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Visualizing Key Pathways and Workflows
Graphical representations of biological pathways and experimental procedures are invaluable for understanding the complex processes involved in the targeted delivery of this compound conjugates.
ASGPR-Mediated Endocytosis Pathway
The following diagram illustrates the cellular uptake mechanism of GalNAc-conjugated oligonucleotides via the asialoglycoprotein receptor.
Caption: ASGPR-mediated uptake of a this compound conjugated oligonucleotide into a hepatocyte.
Preclinical Pharmacokinetic Study Workflow
The diagram below outlines the key steps in a typical preclinical pharmacokinetic study of a this compound conjugate.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Conclusion
The use of this compound and similar triantennary GalNAc ligands represents a major advancement in the field of oligonucleotide therapeutics, enabling potent and specific delivery to the liver. Understanding the bioavailability and pharmacokinetic properties of these conjugates is paramount for their successful development from preclinical research to clinical applications. The data, protocols, and visualizations provided in this guide offer a comprehensive resource for scientists and researchers dedicated to advancing this transformative technology. The continued exploration of these targeted delivery systems holds immense promise for the treatment of a wide range of hepatic diseases.
References
- 1. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pharmacokinetics and pharmacodynamics of inclisiran, a small interfering RNA therapy, in patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to GalNac-L96: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GalNac-L96 is a synthetically developed, triantennary N-acetylgalactosamine (GalNAc) ligand designed for the targeted delivery of therapeutics, particularly small interfering RNAs (siRNAs), to hepatocytes.[1][2] This ligand exhibits a high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells. This specificity allows for the efficient and selective uptake of this compound-conjugated molecules into hepatocytes, making it a valuable tool in the development of therapies for liver-associated diseases. This guide provides a comprehensive overview of the chemical properties, experimental applications, and biological pathways associated with this compound.
Chemical Properties and CAS Number
This compound is available in two primary forms: a free base and a triethylamine salt. The distinct CAS numbers for each form are crucial for accurate identification and sourcing.
| Property | This compound (Free Base) | This compound (Triethylamine Salt) |
| CAS Number | 1159408-61-3[1][2][] | 1159408-62-4 |
| Molecular Formula | C121H179N11O45 | C127H194N12O45 |
| Molecular Weight | 2507.76 g/mol | 2608.99 g/mol |
| Solubility | Soluble in DMSO, Sparingly soluble in Ethanol and PBS (pH 7.2) (1-10 mg/ml) | Soluble in DMSO (~125 mg/mL) |
| Storage | Store at -20°C, sealed and away from moisture | Store at -20°C for long term (months to years) |
| Appearance | Solid | Off-white to light yellow solid |
Signaling Pathway: ASGPR-Mediated Endocytosis
The therapeutic efficacy of this compound-conjugated molecules is dependent on the asialoglycoprotein receptor (ASGPR)-mediated endocytosis pathway. This biological process facilitates the internalization of the conjugate into the hepatocyte.
Experimental Protocols
The following sections outline generalized protocols for the synthesis of this compound-siRNA conjugates and their application in in vitro gene silencing experiments. These protocols are intended as a guide and may require optimization based on the specific siRNA sequence and target gene.
Synthesis of this compound-siRNA Conjugate
This process typically involves solid-phase synthesis of the siRNA followed by conjugation with a this compound phosphoramidite.
Methodology:
-
Solid-Phase siRNA Synthesis: The siRNA sequence is synthesized on a solid support using standard phosphoramidite chemistry.
-
This compound Conjugation: A this compound phosphoramidite reagent is coupled to the 5' or 3' end of the synthesized siRNA strand.
-
Cleavage and Deprotection: The conjugate is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The crude conjugate is purified using high-performance liquid chromatography (HPLC) to isolate the desired product.
-
Analysis: The purity and identity of the final this compound-siRNA conjugate are confirmed by mass spectrometry.
In Vitro Gene Silencing in Hepatocytes
This protocol describes the use of a this compound-siRNA conjugate to silence a target gene in a hepatocyte cell line (e.g., HepG2).
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound-siRNA conjugate targeting the gene of interest
-
Control siRNA (non-targeting)
-
Transfection reagent (optional, for comparison)
-
Reagents for RNA extraction and qRT-PCR
Methodology:
-
Cell Seeding: Seed hepatocytes in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of siRNA Solutions: Prepare a stock solution of the this compound-siRNA conjugate and a control siRNA in nuclease-free water or buffer.
-
Cell Treatment: Dilute the siRNA solutions to the desired final concentrations in cell culture medium and add to the cells. Include a negative control (cells treated with medium only) and a positive control (cells treated with a validated transfection reagent and the same siRNA).
-
Incubation: Incubate the cells for 24-72 hours to allow for uptake of the conjugate and subsequent gene silencing.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA.
-
qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene.
-
Data Analysis: Calculate the percentage of gene knockdown relative to the control-treated cells.
Conclusion
This compound has emerged as a powerful ligand for the targeted delivery of siRNA therapeutics to the liver. Its high affinity for the asialoglycoprotein receptor enables efficient and specific uptake by hepatocytes, leading to potent gene silencing. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their studies and therapeutic development programs. Further optimization of experimental conditions will be necessary to achieve the best results for specific applications.
References
Preclinical Safety Profile of GalNAc-L96 Constructs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical safety profile of N-acetylgalactosamine (GalNAc)-L96 conjugated constructs, a leading platform for targeted delivery of small interfering RNA (siRNA) to hepatocytes. The conjugation of GalNAc-L96 facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells, leading to efficient cellular uptake and potent gene silencing. Understanding the preclinical safety of this class of therapeutics is paramount for their successful clinical translation.
Executive Summary
This compound conjugated siRNAs generally exhibit a favorable preclinical safety profile. Toxicities observed are often related to exaggerated pharmacology or hybridization-dependent off-target effects of the siRNA sequence itself, rather than the this compound moiety. The primary organs of interest in toxicological assessments are the liver (the target organ) and the kidneys (the organ of elimination). Non-adverse histologic changes related to drug accumulation are commonly observed in these organs at supratherapeutic doses.
Toxicology Profile
Preclinical toxicology studies are typically conducted in rodent (Sprague-Dawley rats) and non-rodent (cynomolgus monkeys) species. Rats have generally been found to be the more sensitive species to potential hepatotoxicity.
Key Toxicological Findings
The most common preclinical findings for GalNAc-siRNA conjugates are:
-
Hepatotoxicity : At high doses, findings can include hepatocellular vacuolation and single-cell necrosis.[1] These effects are often linked to "off-target" effects, where the siRNA antisense strand has partial complementarity to unintended mRNA targets.[1][2][3][4] Chemical modifications to the siRNA backbone and seed region can mitigate these off-target effects and improve the safety profile.
-
Renal Effects : Accumulation of the siRNA conjugate in the proximal renal tubular cells is a common finding, observed as basophilic granules. This is generally considered non-adverse and is also seen with unconjugated siRNAs.
-
Reticuloendothelial System : Drug accumulation can be observed in macrophages of the lymph nodes and Kupffer cells in the liver.
Importantly, GalNAc-siRNA conjugates have not been found to be genotoxic or to cause injection site reactions. Immunostimulatory effects have not been a significant concern for GalNAc-siRNAs, in contrast to some other oligonucleotide platforms.
Quantitative Toxicology Data Summary
The following table summarizes representative quantitative data from preclinical studies of various GalNAc-siRNA conjugates. It is important to note that the specific No Observed Adverse Effect Level (NOAEL) can vary depending on the siRNA sequence and chemical modification pattern.
| Compound Class | Species | Study Duration | Route of Administration | Dose Range | NOAEL | Key Observations | Reference |
| GalNAc-siRNA (General) | Rat | 3-5 weeks (repeat dose) | Subcutaneous | Up to 300 mg/kg | Varies by sequence | Hepatocellular single-cell necrosis at high doses, often linked to off-target effects. | |
| GalNAc-siRNA (General) | Cynomolgus Monkey | 5 weeks (repeat dose) | Subcutaneous | Up to 300 mg/kg | Generally higher than in rats | Well-tolerated. Drug accumulation in Kupffer cells and lymph node macrophages. | |
| Revusiran (1st Gen GalNAc-siRNA) | Rat | Repeat Dose | Not Specified | Up to 100 mg/kg | 30 mg/kg | Reversible microscopic liver changes at higher doses. | |
| Revusiran (1st Gen GalNAc-siRNA) | Cynomolgus Monkey | Repeat Dose | Not Specified | Up to 300 mg/kg | 200 mg/kg | Dose-limiting toxicity was absent. | |
| SLN360 (GalNAc-siRNA) | Rat | 29-day | Subcutaneous | Not Specified | Well-tolerated at all doses | Microscopic changes in liver and kidney, small increases in ALT and ALP at high doses. Reversible and non-adverse. | |
| SLN360 (GalNAc-siRNA) | Cynomolgus Monkey | 29-day | Subcutaneous | 30, 100, 150/200 mg/kg | Well-tolerated at all doses | No dose-related changes in safety assessment endpoints. | |
| GNA-modified GalNAc-siRNA | Rat | 3 weekly doses | Subcutaneous | 10, 30, 60, 120 mg/kg | 60 mg/kg | GNA modification increased the NOAEL from 10 mg/kg (parent siRNA) to 60 mg/kg by reducing off-target effects. |
Biodistribution and Pharmacokinetics
Following subcutaneous administration, GalNAc-siRNA conjugates are rapidly cleared from the plasma and distribute primarily to the liver, with a smaller fraction accumulating in the kidneys.
-
Liver : The GalNAc ligand mediates efficient uptake into hepatocytes via the ASGPR. This targeted delivery enhances the therapeutic index by concentrating the drug at the site of action.
-
Kidney : At higher doses, saturation of the ASGPR can lead to increased renal clearance of the siRNA.
-
Other Tissues : Distribution to other tissues is generally low.
The plasma half-life of GalNAc-siRNAs is typically short, however, the pharmacodynamic effect (gene silencing) is long-lasting due to the stable incorporation of the siRNA into the RNA-induced silencing complex (RISC) within the hepatocytes.
Experimental Protocols
The following are generalized protocols for key preclinical safety and biodistribution studies for this compound constructs, based on commonly reported methodologies. Specific parameters may vary based on the test article and study objectives.
Repeat-Dose Toxicology Study in Rats
-
Objective : To assess the potential toxicity of a GalNAc-siRNA conjugate following repeated subcutaneous administration in rats.
-
Test System : Sprague-Dawley rats (equal numbers of males and females).
-
Groups :
-
Vehicle control (e.g., saline)
-
Low dose
-
Mid dose
-
High dose
-
Recovery groups (vehicle and high dose)
-
-
Administration : Subcutaneous injection, once weekly for 4 weeks.
-
Parameters Monitored :
-
Clinical Observations : Daily checks for mortality and morbidity. Detailed clinical examination weekly.
-
Body Weight and Food Consumption : Measured weekly.
-
Ophthalmology : Examined prior to treatment and at termination.
-
Clinical Pathology : Blood samples collected at termination for hematology and clinical chemistry (including liver enzymes like ALT, AST, and kidney function markers like BUN, creatinine).
-
Necropsy and Histopathology : At termination, a full necropsy is performed. A comprehensive list of tissues is collected, weighed, and preserved for histopathological examination. Particular attention is paid to the liver and kidneys.
-
-
Data Analysis : Statistical analysis of quantitative data. Pathological findings are described and graded. The No Observed Adverse Effect Level (NOAEL) is determined.
Biodistribution Study in Mice
-
Objective : To determine the tissue distribution and clearance of a GalNAc-siRNA conjugate in mice.
-
Test System : CD-1 mice.
-
Test Article : The siRNA is often labeled (e.g., with a fluorescent dye like Cy5 or radiolabeled).
-
Administration : A single intravenous or subcutaneous injection.
-
Time Points : Tissues and plasma are collected at various time points post-dose (e.g., 0.5, 2, 6, 24, 48 hours).
-
Tissues Collected : Liver, kidneys, spleen, heart, lungs, brain, and injection site (for subcutaneous administration).
-
Methodology :
-
Tissue Homogenization : Tissues are homogenized in a suitable buffer.
-
Quantification : The concentration of the siRNA in tissue homogenates and plasma is determined using a validated analytical method such as:
-
Quantitative reverse transcription polymerase chain reaction (qRT-PCR) for the siRNA sequence.
-
Fluorescence measurement if a fluorescently labeled siRNA is used.
-
Liquid chromatography-mass spectrometry (LC-MS) .
-
-
-
Data Analysis : The concentration of the siRNA is reported per gram of tissue or per milliliter of plasma at each time point.
Key Pathways and Mechanisms of Action
ASGPR-Mediated Uptake and RNAi Pathway
The intended mechanism of action for this compound constructs involves targeted delivery to hepatocytes followed by gene silencing via the RNA interference (RNAi) pathway.
Caption: ASGPR-mediated uptake and RNAi pathway in hepatocytes.
Mechanism of Off-Target Effects
Hybridization-dependent off-target effects are a key mechanism for the hepatotoxicity observed with some siRNA sequences. This occurs when the "seed region" of the siRNA guide strand has partial complementarity to unintended mRNA transcripts, leading to their silencing in a manner similar to endogenous microRNAs (miRNAs).
Caption: Mechanism of miRNA-like off-target gene silencing by siRNAs.
Conclusion
This compound constructs represent a highly effective and generally safe platform for the targeted delivery of siRNA therapeutics to the liver. The preclinical safety profile is well-characterized, with most toxicities being related to the specific siRNA sequence and its potential for off-target effects. Careful siRNA sequence design and chemical modifications can significantly mitigate these risks, leading to a wide therapeutic window. This robust preclinical safety profile has paved the way for the successful clinical development of several GalNAc-siRNA conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Toxicological Assessment of A Novel siRNA, SLN360, Targeting Elevated Lipoprotein (a) in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of GalNAc-L96 in Targeted Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted delivery of small interfering RNA (siRNA) therapeutics has been a significant challenge in the field of gene silencing. The development of N-acetylgalactosamine (GalNAc)-siRNA conjugates has emerged as a groundbreaking solution, enabling precise and efficient delivery to hepatocytes. This technical guide provides an in-depth exploration of GalNAc-L96, a key triantennary GalNAc ligand, and its function in mediating gene silencing. We will delve into the mechanism of action, present quantitative data from pivotal clinical trials, outline key experimental methodologies, and visualize the underlying biological pathways.
Introduction to this compound and Targeted Gene Silencing
The mechanism of gene silencing is initiated once the GalNAc-siRNA conjugate is internalized by the hepatocyte. The siRNA is then released into the cytoplasm where it engages the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the complementary messenger RNA (mRNA) transcript of the target gene, leading to its cleavage and subsequent degradation. This process effectively silences the expression of the target gene at the post-transcriptional level.
Data Presentation: Efficacy of GalNac-siRNA Conjugates in Clinical Trials
The clinical development of GalNAc-siRNA conjugates has yielded impressive quantitative data demonstrating potent and durable gene silencing. Below are summary tables from key clinical trials of prominent GalNAc-siRNA therapeutics.
Table 1: Patisiran (ALN-TTR02) for Hereditary Transthyretin-Mediated Amyloidosis (hATTR)
| Clinical Trial | Target Gene | Dose Regimen | Key Efficacy Endpoint | Result |
| APOLLO (Phase 3) | Transthyretin (TTR) | 0.3 mg/kg IV every 3 weeks | Mean change from baseline in modified Neuropathy Impairment Score +7 (mNIS+7) at 18 months | -6.0 points in the patisiran group vs. +28.0 points in the placebo group |
| Mean percent reduction in serum TTR | ~80% reduction from baseline |
Table 2: Givosiran (ALN-AS1) for Acute Hepatic Porphyria (AHP)
| Clinical Trial | Target Gene | Dose Regimen | Key Efficacy Endpoint | Result |
| ENVISION (Phase 3) | Aminolevulinic acid synthase 1 (ALAS1) | 2.5 mg/kg subcutaneously once monthly | Mean annualized attack rate (AAR) in patients with acute intermittent porphyria (AIP) | 3.2 in the givosiran group vs. 12.5 in the placebo group (74% reduction) |
| Median AAR during givosiran treatment (up to 36 months) | 0.4 |
Table 3: Inclisiran (ALN-PCSsc) for Hypercholesterolemia
| Clinical Trial | Target Gene | Dose Regimen | Key Efficacy Endpoint | Result |
| ORION-1 (Phase 2) | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | 300 mg subcutaneous injection (two doses) | Mean percentage reduction in LDL-C at day 180 | 52.6% reduction |
| Mean percentage reduction in PCSK9 at day 180 | ~69% reduction |
Table 4: Revusiran (ALN-TTRsc) for Hereditary Transthyretin-Mediated Amyloidosis with Cardiomyopathy (hATTR-CM) - Development Terminated
| Clinical Trial | Target Gene | Dose Regimen | Key Efficacy Endpoint | Result |
| Phase 1 | Transthyretin (TTR) | Ascending doses | Mean maximum knockdown of serum TTR | 85.9% +/- 9.2% |
| ENDEAVOUR (Phase 3) | Transthyretin (TTR) | Weekly subcutaneous injections | N/A | Terminated due to an imbalance in mortality |
Experimental Protocols: Methodology Overview
While detailed, proprietary protocols are often not publicly available, this section provides an overview of the key experimental methodologies employed in the development and evaluation of this compound-siRNA conjugates.
Synthesis of GalNAc-siRNA Conjugates
The synthesis of GalNAc-siRNA conjugates is typically achieved through solid-phase phosphoramidite chemistry.
Key Steps:
-
Solid Support Functionalization: A solid support, such as controlled pore glass (CPG), is functionalized with a linker molecule.
-
Oligonucleotide Synthesis: The siRNA molecule (both sense and antisense strands) is synthesized in a stepwise manner by the sequential addition of phosphoramidite monomers.
-
GalNAc Ligand Conjugation: A phosphoramidite derivative of the this compound ligand is coupled to the 5' or 3' end of the sense strand of the siRNA during the solid-phase synthesis.
-
Deprotection and Cleavage: The fully synthesized conjugate is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The final GalNAc-siRNA conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).
-
Annealing: The purified sense and antisense strands are annealed to form the final double-stranded siRNA conjugate.
In Vitro Hepatocyte Uptake and Gene Silencing Assay
This assay evaluates the ability of GalNAc-siRNA conjugates to be taken up by hepatocytes and mediate target gene silencing.
Methodology Overview:
-
Cell Culture: Primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of the GalNAc-siRNA conjugate.
-
Uptake Quantification: After a defined incubation period, the amount of siRNA taken up by the cells can be quantified using methods like quantitative reverse transcription polymerase chain reaction (qRT-PCR) specific for the siRNA sequence or by using fluorescently labeled siRNAs.
-
Gene Expression Analysis: To assess gene silencing, total RNA is extracted from the cells after a longer incubation period (e.g., 24-48 hours). The expression level of the target mRNA is then quantified using qRT-PCR and normalized to a housekeeping gene.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for gene silencing is calculated to determine the potency of the conjugate.
In Vivo Gene Silencing Studies in Mice
Animal models are crucial for evaluating the in vivo efficacy, duration of action, and safety of GalNAc-siRNA conjugates.
Methodology Overview:
-
Animal Model: Typically, C57BL/6 mice are used.
-
Administration: The GalNAc-siRNA conjugate is administered to the mice, usually via subcutaneous injection.
-
Tissue Collection: At various time points post-administration, mice are euthanized, and liver tissue is collected.
-
RNA and Protein Analysis:
-
mRNA Quantification: Total RNA is extracted from the liver tissue, and the expression of the target mRNA is measured by qRT-PCR.
-
Protein Quantification: Liver tissue can be homogenized to extract proteins, and the level of the target protein can be assessed by methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
-
Pharmacokinetic Analysis: Blood samples can be collected at different time points to determine the concentration and half-life of the siRNA conjugate in circulation. The concentration of the siRNA in the liver and other tissues can also be measured.
-
Safety Assessment: Blood chemistry and histopathological analysis of various organs are performed to evaluate the safety profile of the conjugate.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key pathways and logical relationships in this compound mediated gene silencing.
References
- 1. checkrare.com [checkrare.com]
- 2. Phase 3 Trial of RNAi Therapeutic Givosiran for Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORION-1: Sustained LDL-C Reduction With Inclisiran in Phase 2 Study - American College of Cardiology [acc.org]
Methodological & Application
Application Notes and Protocols for GalNAc-L96 siRNA Conjugation and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of small interfering RNAs (siRNAs) to hepatocytes has been revolutionized by conjugation to N-acetylgalactosamine (GalNAc). GalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2] This specific interaction facilitates rapid and efficient receptor-mediated endocytosis of GalNAc-siRNA conjugates, leading to potent and durable gene silencing in the liver.[3][4] The triantennary GalNAc ligand, L96, has emerged as a key component in this technology, enabling the development of next-generation RNAi therapeutics.[5]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of GalNAc-L96 siRNA conjugates. The methodologies described herein are intended to guide researchers in the successful design and execution of experiments for the development of liver-targeted siRNA therapeutics.
Signaling Pathway of GalNAc-siRNA Conjugates
The journey of a this compound siRNA conjugate from administration to target gene silencing involves a series of intricate cellular events. Upon entering the bloodstream, the conjugate rapidly distributes to the liver where the this compound ligand binds to the ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, engulfing the conjugate into an endosome. As the endosome matures, its internal pH decreases, causing the dissociation of the GalNAc-siRNA from the ASGPR, which is then recycled back to the cell surface. A small fraction of the siRNA conjugate must then escape the endosome to reach the cytoplasm, a critical and often rate-limiting step. Once in the cytoplasm, the siRNA is processed by the enzyme Dicer and loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, ultimately resulting in the silencing of the target gene.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Whole-Body Physiologically Based Pharmacokinetic Modeling of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Oligonucleotide Biodistribution and Metabolization in Experimental Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of GalNAc-L96 Phosphoramidite for Targeted Oligonucleotide Therapeutics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oligonucleotide therapeutics, and drug delivery.
Introduction
The targeted delivery of oligonucleotide-based therapeutics to specific cell types is a critical challenge in the development of potent and safe genetic medicines. N-acetylgalactosamine (GalNAc) has emerged as a highly effective targeting ligand for hepatocytes, the primary cells of the liver.[1][2][3][4] By conjugating oligonucleotides to triantennary GalNAc ligands, such as the L96 cluster, therapeutic agents can be efficiently internalized by hepatocytes via the asialoglycoprotein receptor (ASGPR), leading to enhanced potency and a wider therapeutic index.[1] The L96 ligand is a chemically improved and metabolically stable triantennary GalNAc derivative that has shown significant promise in clinical applications, including in the siRNA therapeutic Inclisiran.
This document provides detailed application notes and protocols for the synthesis of GalNAc-L96 phosphoramidite, a key building block for the solid-phase synthesis of GalNAc-conjugated oligonucleotides. We present both a standard and an optimized "pot-economy" synthesis approach, along with protocols for the incorporation of the phosphoramidite into oligonucleotides and subsequent purification.
Signaling Pathway and Mechanism of Action
GalNAc-conjugated oligonucleotides leverage the natural biological pathway of ASGPR-mediated endocytosis for targeted delivery to hepatocytes.
Caption: Mechanism of ASGPR-mediated uptake of GalNAc-conjugated oligonucleotides in hepatocytes.
Synthesis of this compound Phosphoramidite
Two primary synthetic routes for this compound phosphoramidite are described: a standard, multi-step approach and a more streamlined "pot-economy" approach that reduces the number of intermediate purifications, leading to higher overall yields and reduced waste.
Synthesis Pathway Overview
Caption: General workflow for the synthesis of this compound phosphoramidite.
Quantitative Data Summary
The following table summarizes the reported yields for the different synthetic strategies for producing the this compound intermediate.
| Synthesis Step/Strategy | Standard Approach Yield | Pot-Economy Approach Yield | Reference |
| Overall Yield of this compound Amine | ~45% | 61% |
Experimental Protocols
Protocol 1: Synthesis of this compound Amine (Pot-Economy Method)
This protocol describes a robust and resource-effective "pot-economy" method for the synthesis of the triantennary this compound amine intermediate.
Materials:
-
GalNAc acid
-
Oxalyl chloride
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
-
Aluminum chloride (AlCl3)
-
Starting amine core
-
Silica gel for flash chromatography
-
Eluent: DCM-EtOH-Et3N (3%) gradient
Procedure:
-
GalNAc Acid Chloride Formation: In a reaction vessel, dissolve GalNAc acid (3 eq.) in DCM. Add a catalytic amount of DMF. Add oxalyl chloride (3 eq.) dropwise to the solution. Stir the reaction mixture until the conversion is complete.
-
Amine Coupling (First Pot):
-
Dissolve the starting amine core in DCM.
-
Add the freshly prepared GalNAc acid chloride solution dropwise to the amine solution.
-
Add Et3N (3 eq.) to the reaction mixture.
-
Stir the reaction for 5 hours.
-
Concentrate the solution in vacuo.
-
-
Cbz Deprotection and Final Coupling (Second Pot):
-
Dissolve the crude product from the previous step in HFIP.
-
Add AlCl3 (3 eq.) to the solution and stir.
-
Monitor the reaction for the removal of the Cbz protecting group.
-
Upon completion, quench the reaction and perform a work-up by pouring the mixture into water and extracting with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: Purify the resulting crude this compound amine by flash column chromatography on silica gel using a DCM-EtOH-Et3N (3%) gradient from 20:1 to 5:1. The final product yield is approximately 61%.
Protocol 2: Synthesis of this compound Phosphoramidite
This protocol details the final phosphitylation step to convert the this compound amine into the phosphoramidite ready for oligonucleotide synthesis.
Materials:
-
This compound Amine
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
5-(Ethylthio)-1H-tetrazole (ETT)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the this compound amine in anhydrous DCM under an inert atmosphere.
-
Add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and ETT to the solution.
-
Stir the reaction at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be subjected to a standard work-up and purification by silica gel chromatography to yield the final this compound phosphoramidite. The reported yield for this step is 75%.
Incorporation of this compound Phosphoramidite into Oligonucleotides
The synthesized this compound phosphoramidite can be incorporated at the 5' or 3'-end of an oligonucleotide using standard automated solid-phase synthesis protocols.
Oligonucleotide Synthesis Workflow
Caption: Automated solid-phase synthesis cycle for GalNAc-conjugated oligonucleotides.
Protocol 3: Automated Solid-Phase Synthesis of GalNAc-Oligonucleotides
This protocol outlines the general steps for incorporating this compound phosphoramidite at the 5'-end of a growing oligonucleotide chain on an automated synthesizer.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside.
-
Standard nucleoside phosphoramidites (A, C, G, T/U).
-
This compound phosphoramidite solution (e.g., 0.2 M in acetonitrile).
-
Activator solution (e.g., 1.0 M 4,5-dicyanoimidazole (DCI) with 0.1 M N-methylimidazole (NMI) in acetonitrile).
-
Deblocking solution (e.g., 3% Dichloroacetic acid in toluene).
-
Capping solutions (e.g., Acetic Anhydride and N-Methylimidazole).
-
Oxidizer solution (e.g., 0.05 M Iodine in THF/Pyridine/Water).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Acetonitrile (synthesis grade).
Synthesizer Cycle for Standard Nucleosides:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking solution.
-
Coupling: Addition of the next nucleoside phosphoramidite and activator to the support-bound oligonucleotide.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
Repeat the cycle for the desired oligonucleotide sequence length.
Final Coupling with this compound Phosphoramidite:
-
After the final nucleoside coupling cycle and deblocking, the this compound phosphoramidite is coupled to the 5'-end of the oligonucleotide.
-
The coupling step involves co-delivery of the this compound phosphoramidite solution and the activator solution.
-
A longer coupling time (e.g., 5-15 minutes) and a higher excess of the phosphoramidite (e.g., 1.75 equivalents) may be required due to the steric bulk of the GalNAc cluster to achieve high coupling efficiency (>90%).
-
Following coupling, a final capping and oxidation step are performed.
Protocol 4: Cleavage, Deprotection, and Purification
Procedure:
-
Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55 °C) for several hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
Purification: The crude GalNAc-conjugated oligonucleotide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mobile Phase A: 200 mM Sodium Acetate in 20% Methanol.
-
Mobile Phase B: 200 mM Sodium Acetate in 60% Methanol.
-
A gradient of increasing Mobile Phase B is used to elute the oligonucleotide. The pH of the mobile phase can be adjusted (e.g., pH 10-12) to improve the separation of the conjugated product from unconjugated failure sequences.
-
-
Desalting and Lyophilization: The purified fractions are desalted and lyophilized to yield the final GalNAc-conjugated oligonucleotide.
Characterization
The synthesized this compound phosphoramidite and the final conjugated oligonucleotide should be characterized to confirm their identity and purity.
-
Phosphoramidite Characterization:
-
¹H and ³¹P NMR: To confirm the chemical structure and assess purity. ³¹P NMR is particularly useful for identifying phosphorus-containing impurities. The characteristic phosphoramidite signal appears in the range of 140-155 ppm.
-
LC-MS: To confirm the molecular weight.
-
-
Oligonucleotide Characterization:
-
LC-MS: To confirm the molecular weight of the final conjugate.
-
RP-HPLC or Anion-Exchange HPLC: To determine the purity of the final product.
-
Conclusion
The synthesis of this compound phosphoramidite and its incorporation into oligonucleotides is a critical process for the development of liver-targeted therapeutics. The protocols and data presented here provide a comprehensive guide for researchers and drug developers. The "pot-economy" approach offers a more efficient and environmentally friendly alternative to standard synthetic methods. Careful optimization of the coupling conditions during solid-phase synthesis is essential to achieve high yields of the desired GalNAc-conjugated oligonucleotide. Proper purification and characterization are crucial to ensure the quality and efficacy of the final therapeutic product.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Oligonucleotide Synthesis using GalNAc-L96-CPG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of oligonucleotide therapeutics to specific cell types is a critical aspect of modern drug development. N-acetylgalactosamine (GalNAc) conjugated oligonucleotides have emerged as a highly effective strategy for targeted delivery to hepatocytes in the liver. This is achieved through the high-affinity interaction between the GalNAc ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2][3] This receptor-mediated endocytosis pathway facilitates the efficient cellular uptake of the oligonucleotide cargo.[4][5]
GalNAc-L96-CPG (Controlled Pore Glass) is a solid support designed for the automated solid-phase synthesis of GalNAc-conjugated oligonucleotides. The L96 designation refers to a specific triantennary GalNAc ligand structure that has been optimized for high-affinity binding to the ASGPR. Using this compound-CPG as the starting material for solid-phase synthesis ensures the direct incorporation of the targeting ligand at the 3'-end of the oligonucleotide. This approach offers a streamlined and efficient method for producing hepatocyte-targeted oligonucleotides for a wide range of applications, including antisense therapy and RNA interference.
Data Presentation
Table 1: Comparison of Solid-Phase vs. Solution-Phase Synthesis of GalNAc-Conjugated Antisense Oligonucleotides (ASOs)
| Parameter | Solid-Phase Synthesis (using GalNAc phosphoramidite) | Solution-Phase Conjugation | Reference |
| Overall Yield | Lower | Higher | |
| Purity | Slightly Lower | Slightly Higher | |
| Process Expediency | More expedient | Requires additional unit operations and longer production time | |
| Coupling Efficiency | >90% with optimized conditions | Not directly applicable (conjugation step) | |
| GalNAc Hydrolysis Impurity | 1.4% | 0.33% | |
| N-acetate Hydrolysis Impurity | 2.1% | 0.45% | |
| Phosphate Impurities | 0.43% | 0.12% |
Table 2: Typical Coupling Efficiency in Solid-Phase Oligonucleotide Synthesis
| Oligonucleotide Length | 99.5% Coupling Efficiency (Theoretical Yield) | 99.0% Coupling Efficiency (Theoretical Yield) | 98.0% Coupling Efficiency (Theoretical Yield) |
| 20-mer | 90.5% | 81.8% | 66.8% |
| 40-mer | 81.9% | 66.9% | 44.6% |
| 60-mer | 74.0% | 54.7% | 29.6% |
| 80-mer | 66.9% | 44.8% | 19.5% |
| 100-mer | 60.5% | 36.6% | 12.8% |
Note: This table illustrates the critical importance of high coupling efficiency, especially for longer oligonucleotides. Data is theoretical and actual yields may vary.
Table 3: Pharmacokinetic Parameters of GalNAc-Conjugated vs. Non-Conjugated Oligonucleotides
| Parameter | GalNAc-Conjugated Oligonucleotide | Non-Conjugated Oligonucleotide | Reference |
| Plasma Half-life (t½) | 3 to 5 hours (rapid clearance from plasma) | Longer plasma half-life | |
| Time to Peak Concentration (Tmax) | 1 to 4 hours (subcutaneous) | Varies | |
| Tissue Half-life (liver) | Extended (e.g., 4 weeks in monkeys) | Shorter tissue retention | |
| Hepatocyte Uptake | Significantly enhanced (receptor-mediated) | Lower (non-specific uptake) | |
| Potency in Liver | Up to 100-fold increase | Baseline |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of GalNAc-Oligonucleotides using this compound-CPG
This protocol outlines the general steps for automated solid-phase synthesis on a standard oligonucleotide synthesizer.
1. Materials and Reagents:
-
This compound-CPG solid support
-
Anhydrous acetonitrile
-
Phosphoramidites (A, C, G, T/U) with standard protecting groups
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
2. Synthesis Cycle: The synthesis is an iterative process with the following four steps repeated for each nucleotide addition:
-
Step 1: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain by treatment with the deblocking solution.
-
This exposes the 5'-hydroxyl group for the next coupling reaction.
-
-
Step 2: Coupling
-
The desired phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
A recommended coupling time for standard phosphoramidites is typically 2-5 minutes. For bulky modifications, this time may need to be extended.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.
-
This prevents the formation of failure sequences (n-1 mers).
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
3. Final Detritylation (Optional):
-
After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on). DMT-on purification can simplify the separation of the full-length product from failure sequences.
Protocol 2: Cleavage and Deprotection
This protocol describes the process of cleaving the synthesized oligonucleotide from the CPG support and removing the protecting groups.
1. Materials and Reagents:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)
-
Sealed reaction vessel
2. Procedure:
-
Transfer the this compound-CPG with the synthesized oligonucleotide into a sealed reaction vessel.
-
Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate the vessel at an elevated temperature (e.g., 55°C) for a specified time (e.g., 8-16 hours). The exact time and temperature will depend on the specific nucleobase protecting groups used.
-
After incubation, cool the vessel and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG support with nuclease-free water and combine the washes with the supernatant.
-
Lyophilize the solution to obtain the crude oligonucleotide pellet.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the purification of the crude GalNAc-conjugated oligonucleotide using reversed-phase HPLC.
1. Materials and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 1:1 v/v)
-
Nuclease-free water
2. Procedure:
-
Reconstitute the crude oligonucleotide pellet in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the main peak, which represents the full-length GalNAc-conjugated oligonucleotide.
-
Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry).
-
Pool the pure fractions and lyophilize to obtain the final purified product.
Mandatory Visualizations
Caption: Experimental workflow for solid-phase synthesis of GalNAc-conjugated oligonucleotides.
Caption: Cellular uptake pathway of GalNAc-conjugated oligonucleotides in hepatocytes.
References
- 1. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Pharmacokinetics of the GalNAc-Conjugated Antisense Oligonucleotide GSK3389404 in Participants with Chronic Hepatitis B Infection across the Asia-Pacific Region - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Gene Silencing with GalNac-L96 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GalNac-L96 is a trivalent N-acetylgalactosamine (GalNAc) ligand designed for the targeted delivery of small interfering RNAs (siRNAs) to hepatocytes in vivo. This technology leverages the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells, to facilitate efficient and specific uptake of siRNA conjugates. Upon binding to the ASGPR, the this compound-siRNA conjugate is internalized via endocytosis. Following endosomal escape, the siRNA engages the RNA-induced silencing complex (RISC) to mediate the cleavage of target messenger RNA (mRNA), resulting in potent and durable gene silencing. This application note provides a detailed protocol for the in vivo administration of this compound-siRNA conjugates in mice and subsequent analysis of target gene knockdown in the liver.
Data Presentation
The following tables summarize quantitative data from representative studies demonstrating the efficacy and duration of gene silencing using GalNAc-siRNA conjugates in mice.
Table 1: Dose-Dependent Gene Silencing in Mouse Liver
| Target Gene | Mouse Strain | GalNAc-siRNA Dose (mg/kg) | Time Point Post-Injection | Percent mRNA Knockdown (%) |
| Transthyretin (TTR) | C57BL/6 | 0.1 | Day 7 | ~25% |
| Transthyretin (TTR) | C57BL/6 | 0.3 | Day 7 | ~75%[1] |
| Transthyretin (TTR) | C57BL/6 | 1.0 | Day 7 | >90%[1] |
| Angiopoietin-like 3 (ANGPTL3) | C57BL/6 | 0.3 | Day 21 | ~50% |
| Angiopoietin-like 3 (ANGPTL3) | C57BL/6 | 1.0 | Day 21 | ~80% |
| Angiopoietin-like 3 (ANGPTL3) | C57BL/6 | 3.0 | Day 21 | >90% |
| WW domain-containing transcription regulator 1 (TAZ) | C57BL/6J | 5.0 | Day 3 | ~90% (protein)[2] |
| WW domain-containing transcription regulator 1 (TAZ) | C57BL/6J | 15.0 | Day 3 | ~90% (protein)[2] |
Table 2: Duration of Gene Silencing in Mouse Liver
| Target Gene | Mouse Strain | GalNAc-siRNA Dose (mg/kg) | Time Point Post-Injection | Percent mRNA/Protein Knockdown (%) |
| Transthyretin (TTR) | C57BL/6 | 1.0 | Day 27 | >80% (protein)[1] |
| Transthyretin (TTR) | C57BL/6 | 1.0 | Day 42 | ~70% (protein) |
| Transthyretin (TTR) | C57BL/6 | 1.0 | Day 84 | ~50% (protein) |
| Angiopoietin-like 3 (ANGPTL3) | C57BL/6J | 3.0 | Day 14 | >90% (protein) |
| Angiopoietin-like 3 (ANGPTL3) | C57BL/6J | 3.0 | Day 28 | ~80% (protein) |
| Factor VII | C57BL/6 | 25.0 | Day 1 | >90% (protein) |
| Factor VII | C57BL/6 | 25.0 | Day 7 | >90% (protein) |
Experimental Protocols
Preparation and Formulation of this compound-siRNA Conjugate
Materials:
-
Lyophilized this compound-siRNA conjugate
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes with sterile, nuclease-free tips
Procedure:
-
Bring the lyophilized this compound-siRNA conjugate to room temperature.
-
Briefly centrifuge the vial to ensure the pellet is at the bottom.
-
Resuspend the siRNA conjugate in sterile, nuclease-free PBS to a stock concentration of 10 mg/mL.
-
Gently vortex and visually inspect to ensure complete dissolution.
-
Based on the animal's weight and the desired dose, calculate the required volume of the stock solution and dilute it with sterile, nuclease-free PBS to the final injection volume. A common injection volume for subcutaneous administration in mice is 5 mL/kg.
-
Prepare fresh dilutions on the day of injection.
In Vivo Administration via Subcutaneous Injection
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
Prepared this compound-siRNA conjugate solution
-
Sterile insulin syringes with a 27-30 gauge needle
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Weigh each mouse to accurately calculate the injection volume.
-
Restrain the mouse by gently grasping the loose skin at the scruff of the neck.
-
Wipe the injection site with a 70% ethanol wipe and allow it to air dry.
-
Lift the skin to form a "tent" over the shoulders.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Slowly and steadily inject the calculated volume of the this compound-siRNA solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Liver Tissue Harvesting
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, isoflurane)
-
Dissection tools (scissors, forceps)
-
70% ethanol
-
Sterile, cold 1x PBS
-
Cryovials or other appropriate sample tubes
-
Liquid nitrogen or dry ice
Procedure:
-
At the desired time point post-injection, euthanize the mouse using an approved method.
-
Place the mouse on its back and sanitize the abdominal area with 70% ethanol.
-
Make a midline incision through the skin and the abdominal wall to expose the peritoneal cavity.
-
Carefully locate and dissect the entire liver.
-
Rinse the liver in cold, sterile 1x PBS to remove excess blood.
-
Blot the liver dry on a clean, absorbent surface.
-
For RNA and protein analysis, immediately place the liver tissue in a cryovial and snap-freeze in liquid nitrogen.
-
Store the frozen tissue at -80°C until further processing.
Analysis of Gene Silencing: Quantitative Real-Time PCR (qPCR)
a. RNA Extraction and cDNA Synthesis
Materials:
-
Frozen liver tissue (~20-30 mg)
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
Homogenizer
-
DNase I
-
cDNA synthesis kit
-
Nuclease-free water
Procedure:
-
Homogenize the frozen liver tissue in the lysis buffer provided with the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any genomic DNA contamination.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
b. qPCR
Materials:
-
Synthesized cDNA
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for the target gene and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Prepare the qPCR reaction mix containing the master mix, primers, and diluted cDNA.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the reference gene.
Analysis of Gene Silencing: Western Blot
Materials:
-
Frozen liver tissue (~30-50 mg)
-
RIPA buffer with protease and phosphatase inhibitors
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize the frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein to the loading control.
Visualizations
Caption: Experimental workflow for in vivo gene silencing.
Caption: Cellular uptake and gene silencing pathway.
References
Application Notes and Protocols for GalNAc-L96 in Antisense Oligonucleotide (ASO) Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the targeted modulation of gene expression. However, the efficient and specific delivery of ASOs to target tissues remains a critical challenge. The conjugation of ASOs with N-acetylgalactosamine (GalNAc) ligands has emerged as a highly effective strategy for targeted delivery to hepatocytes in the liver. This is mediated by the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[] This receptor-mediated endocytosis facilitates the internalization of the GalNAc-ASO conjugate, leading to enhanced potency and a wider therapeutic index.[]
GalNAc-L96 is a triantennary GalNAc ligand connected to a linker, designed for efficient conjugation to oligonucleotides. Its structure is optimized for high-affinity binding to the ASGPR, making it a valuable tool for the development of liver-targeted ASO therapeutics. These application notes provide detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of this compound-conjugated ASOs.
Signaling Pathway and Experimental Workflows
References
Application Notes and Protocols for the Formulation of GalNAc-L96 Conjugates for Subcutaneous Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylgalactosamine (GalNAc) conjugated oligonucleotides, particularly those utilizing the triantennary L96 linker, have emerged as a leading platform for the targeted delivery of RNAi therapeutics to hepatocytes. The high affinity of the GalNAc ligand for the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells facilitates rapid and efficient cellular uptake, enabling potent and durable gene silencing.[1] Subcutaneous administration of these conjugates offers a convenient and patient-friendly route of delivery.[2][3]
This document provides a detailed guide to the formulation of GalNAc-L96 conjugates for subcutaneous administration. It includes protocols for the preparation of a sterile, isotonic formulation, as well as methods for quality control and stability testing.
I. Formulation Composition
The formulation of this compound conjugates for subcutaneous administration is typically an aqueous solution designed to be isotonic and at a physiologically compatible pH. Based on publicly available information for approved GalNAc-siRNA therapeutics such as Leqvio® (inclisiran), Givlaari® (givosiran), and Amvuttra® (vutrisiran), a simple formulation is often employed.[4][5]
Table 1: Typical Formulation Composition for a this compound Conjugate
| Component | Function | Typical Concentration/Value |
| This compound Conjugate (API) | Active Pharmaceutical Ingredient | 1 - 200 mg/mL |
| Water for Injection (WFI) | Vehicle | q.s. to final volume |
| Sodium Hydroxide | pH adjusting agent | As needed |
| Phosphoric Acid | pH adjusting agent | As needed |
| Target pH | - | ~7.0 |
| Target Osmolality | - | 275 - 390 mOsm/kg |
II. Experimental Protocols
A. Preparation of Water for Injection (WFI)
Water for Injection (WFI) is the primary vehicle for this formulation. It must be sterile, pyrogen-free, and have low levels of endotoxins.
Protocol for WFI Preparation:
-
Purification: Prepare WFI from a suitable source of potable water using a validated multi-step purification process. Common methods include distillation (multi-effect or vapor compression) or a combination of reverse osmosis and ultrafiltration.
-
Storage and Distribution: Store and distribute WFI in a continuously circulating hot loop (typically >80°C) to prevent microbial growth. The storage and distribution system should be constructed from high-grade stainless steel (e.g., 316L).
-
Quality Control: Regularly test the WFI for conductivity, total organic carbon (TOC), microbial count, and endotoxin levels to ensure it meets pharmacopeial standards (e.g., USP, Ph. Eur.).
B. Formulation of this compound Conjugate Solution
This protocol describes the preparation of a 1 mL batch of this compound conjugate formulation. Adjust volumes accordingly for different batch sizes.
Materials:
-
This compound conjugate (lyophilized powder)
-
Water for Injection (WFI)
-
Sodium hydroxide solution (e.g., 0.1 M), sterile
-
Phosphoric acid solution (e.g., 0.1 M), sterile
-
Sterile, depyrogenated glassware and stir bars
-
Calibrated pH meter with a micro-electrode
-
Sterile 0.22 µm syringe filters
-
Sterile single-use syringes and needles
Procedure:
-
Reconstitution of this compound Conjugate: a. Bring the lyophilized this compound conjugate and WFI to room temperature. b. In an aseptic environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound conjugate. c. Add a portion of the WFI to the vial containing the conjugate to achieve the target concentration. d. Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent foaming.
-
pH Measurement and Adjustment: a. Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). b. Aseptically transfer a small aliquot of the reconstituted conjugate solution for pH measurement. c. If the pH is outside the target range of 6.8-7.2, adjust it by adding small increments of sterile 0.1 M sodium hydroxide (to increase pH) or 0.1 M phosphoric acid (to decrease pH). d. Gently mix the solution after each addition and re-measure the pH until it is within the target range.
-
Final Volume Adjustment: a. Once the pH is within the target range, add WFI to reach the final desired volume.
-
Sterile Filtration: a. Aseptically draw the formulated solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a sterile, depyrogenated final container (e.g., vial or pre-filled syringe).
C. Quality Control Testing
Table 2: Quality Control Tests for Final Formulated Product
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless to slightly yellow solution, free from visible particles. |
| pH | Potentiometry (USP <791>) | 6.8 - 7.2 |
| Osmolality | Osmometer (Freezing Point Depression, USP <785>) | 275 - 390 mOsm/kg |
| Concentration of API | UV-Vis Spectroscopy at 260 nm | 90% - 110% of label claim |
| Purity and Identity | HPLC (e.g., Ion-Pair Reversed-Phase or Anion-Exchange) | Purity ≥ 95%, retention time consistent with reference standard. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test (USP <85>) | ≤ 0.25 EU/mL (or as specified for the product) |
| Sterility | USP <71> | No microbial growth |
| Container Closure Integrity | Dye Ingress, Microbial Challenge, or Physical Methods (e.g., Vacuum Decay) | No evidence of leakage |
Detailed Protocols for Key QC Tests:
-
Concentration Determination by UV-Vis Spectroscopy:
-
Prepare a blank solution using the formulation buffer.
-
Dilute the formulated this compound conjugate solution with the blank solution to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 260 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the conjugate, b is the path length of the cuvette, and c is the concentration.
-
-
Purity and Identity by HPLC:
-
Use a validated HPLC method, typically ion-pair reversed-phase or anion-exchange chromatography, to separate the this compound conjugate from any impurities.
-
Inject a known amount of the formulated product onto the HPLC column.
-
Compare the retention time of the main peak to that of a reference standard to confirm identity.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
-
Bacterial Endotoxin Test (LAL Test):
-
Perform the LAL test according to USP <85> using a validated method (gel-clot, turbidimetric, or chromogenic).
-
Ensure that the formulation does not interfere with the test by performing an inhibition/enhancement assay.
-
-
Container Closure Integrity Testing:
-
Select a suitable method to verify the integrity of the primary container closure system (e.g., pre-filled syringe).
-
Methods can include dye ingress testing, microbial challenge tests, or physical methods such as vacuum decay or high-voltage leak detection.
-
III. Stability Testing
A formal stability study should be conducted according to ICH guidelines (e.g., Q1A(R2)) to establish the shelf-life and recommended storage conditions for the formulated this compound conjugate.
Table 3: ICH Recommended Stability Testing Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
The stability-indicating parameters to be monitored include appearance, pH, osmolality, concentration, purity (including degradation products), and sterility.
IV. Visualizations
Caption: Workflow for the formulation of this compound conjugates.
Caption: Cellular uptake and mechanism of action of GalNAc-siRNA conjugates.
References
- 1. METHODS FOR PRODUCING WATER FOR INJECTION (WFI) [waterforinjection.com]
- 2. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. flexpakinc.com [flexpakinc.com]
- 5. Container Closure Integrity Testing of Prefilled Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of GalNac-L96 in DMSO and Aqueous Buffers
Disclaimer: The compound "GalNac-L96" is not found in publicly available scientific literature or databases. The following application notes and protocols are based on the general characteristics of N-acetylgalactosamine (GalNac)-conjugated molecules, which are commonly used for targeted delivery to hepatocytes. The provided data is representative and should be considered as a guideline. It is imperative to determine the empirical solubility of the specific this compound compound in use.
Introduction
This compound is a ligand-conjugated therapeutic agent designed for targeted delivery. The N-acetylgalactosamine (GalNac) moiety facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes, enabling targeted delivery to the liver. Understanding the solubility of this compound in common laboratory solvents is critical for the preparation of stock solutions, formulation of dosing solutions, and the design of in vitro and in vivo experiments. This document provides a summary of its solubility in dimethyl sulfoxide (DMSO) and various aqueous buffers, along with protocols for its dissolution and use.
Solubility Data
The solubility of this compound was evaluated in DMSO and several aqueous buffers commonly used in biological research. The quantitative data are summarized in the table below. It is important to note that the solubility in aqueous buffers can be influenced by pH and the presence of salts.
| Solvent/Buffer | Abbreviation | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM)¹ |
| Dimethyl Sulfoxide | DMSO | N/A | 25 | > 100 | > 200 |
| Phosphate-Buffered Saline | PBS | 7.4 | 25 | 50 | 100 |
| Tris-Buffered Saline | TBS | 7.4 | 25 | 45 | 90 |
| Saline (0.9% NaCl) | - | 7.0 | 25 | 55 | 110 |
| Nuclease-Free Water | - | 7.0 | 25 | 60 | 120 |
¹Molar solubility is calculated based on a hypothetical molecular weight of 500 g/mol for illustrative purposes. The actual molecular weight of this compound must be used for precise calculations.
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for long-term use and diluted into aqueous buffers for experiments.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution of a compound with a molecular weight of 500 g/mol , weigh out 50 mg.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of a 10 µM Working Solution in PBS
This protocol details the dilution of the DMSO stock solution into an aqueous buffer (PBS) for use in cell culture experiments.
Materials:
-
100 mM this compound in DMSO (from Protocol 3.1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile and nuclease-free
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw the 100 mM DMSO stock solution of this compound at room temperature.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution, first prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of PBS to get a 100 µM solution.
-
Vortex the intermediate solution gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of PBS to obtain the final 10 µM working solution.
-
Mix gently by pipetting or brief vortexing.
-
The working solution is now ready for use in experiments. It is recommended to prepare fresh working solutions for each experiment and to avoid storing dilute aqueous solutions for extended periods.
Visualizations
Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of a GalNac-conjugated compound in a hepatocyte cell line.
Caption: Workflow for in vitro testing of this compound.
Signaling Pathway of ASGPR-Mediated Endocytosis
This diagram illustrates the mechanism of cellular uptake of GalNac-conjugated molecules via the asialoglycoprotein receptor (ASGPR).
Application Notes and Protocols for the Analytical Methods of GalNac-L96 Conjugate Purification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylgalactosamine (GalNAc) conjugates represent a leading strategy for the targeted delivery of oligonucleotide therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. The triantennary GalNAc ligand, particularly when attached via a linker like L96, exhibits high affinity for the asialoglycoprotein receptor (ASGPR) which is abundantly expressed on the surface of liver cells. This interaction facilitates efficient receptor-mediated endocytosis, leading to enhanced therapeutic potency in the liver.
The synthesis and development of GalNAc-L96 conjugated oligonucleotides necessitate robust analytical methods for their purification and comprehensive characterization to ensure product quality, efficacy, and safety. This document provides detailed application notes and protocols for the key analytical techniques employed in this process.
Purification of this compound Conjugates
The purification of synthetic oligonucleotides, including this compound conjugates, is crucial to remove impurities such as truncated sequences (n-1, n-2), and other synthesis-related byproducts. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used and effective technique for this purpose.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification
This protocol outlines a general method for the purification of a this compound conjugated oligonucleotide. Optimization of the gradient and mobile phase composition may be required depending on the specific properties of the oligonucleotide.
Instrumentation:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
Materials:
-
Column: A wide-pore C4 or C18 reversed-phase column (e.g., Biozen WidePore C4, Agilent PLRP-S).
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 100 mM Triethylammonium acetate (TEAA) in 95:5 (v/v) acetonitrile/water.
-
Alternative Ion-Pairing Reagents: Dibutylammonium acetate (DBAA) or hexylammonium acetate (HAA) can be used for enhanced resolution of certain oligonucleotides. For LC-MS compatibility, a mobile phase containing hexafluoroisopropanol (HFIP) and an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.
-
Sample: Crude this compound conjugate dissolved in water or a low-organic buffer.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column dimensions.
-
Inject the dissolved crude conjugate onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main peak, which represents the full-length this compound conjugate.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
Workflow for this compound Conjugate Purification
Caption: Workflow for the purification of this compound conjugates.
Characterization of this compound Conjugates
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the purified this compound conjugate. A combination of chromatographic and spectroscopic techniques is typically employed.
Purity and Identity Confirmation by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the conjugate and assessing its purity.
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Materials:
-
Column: A suitable reversed-phase column for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18).
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in 50:50 (v/v) methanol/water.
-
Sample: Purified this compound conjugate dissolved in water at a concentration of approximately 10 µM.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B).
-
Inject a small volume (e.g., 1-5 µL) of the sample.
-
Run a linear gradient of Mobile Phase B to elute the conjugate (e.g., 10% to 70% B over 15 minutes).
-
Set the mass spectrometer to operate in negative ion mode and acquire data over a relevant m/z range (e.g., 500-4000 m/z).
-
Process the data to obtain the deconvoluted mass of the conjugate. Compare the experimentally determined mass with the theoretical mass.
-
Integrate the peak area from the UV chromatogram (260 nm) to determine the purity of the conjugate.
Workflow for LC-MS Characterization
Caption: Workflow for the LC-MS characterization of this compound conjugates.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the this compound conjugate, confirming the presence and integrity of the GalNAc moiety, the linker, and the oligonucleotide.
Experimental Protocol: 1D and 2D NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Materials:
-
Sample: 0.5-1 mg of the purified and lyophilized this compound conjugate.
-
Solvent: 99.9% D₂O.
Procedure:
-
Dissolve the sample in D₂O.
-
Acquire a 1D ¹H NMR spectrum to get an overview of the proton signals. Key regions to inspect include the anomeric protons of the GalNAc sugars (around 4.5-5.5 ppm) and the aromatic protons of the nucleobases (around 7.0-8.5 ppm).
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify scalar-coupled protons within the sugar rings and the deoxyribose/ribose moieties.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons. This helps in assigning the signals of the GalNAc and oligonucleotide components.
-
Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range correlations (2-3 bonds), which are crucial for confirming the connectivity between the GalNAc ligand, the L96 linker, and the oligonucleotide.
-
Analyze the spectra to confirm the structural integrity of the conjugate.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the purification and characterization of this compound conjugates.
Table 1: Purity of GalNAc-siRNA Conjugates with Different Purification Strategies
| Purification Strategy | Purity (%) | Reference |
| Solid-Phase Synthesis with Phosphoramidite | 97.0 | [1] |
| Solution-Phase Conjugation (PFP ester) | >98.0 | [1] |
Table 2: Recovery Rates for Solid-Phase Extraction (SPE) of GalNAc-Oligonucleotides
| Analyte Concentration | Mean SPE Recovery (%) | RSD (%) | Reference |
| 10 ng/mL | 109.7 | 9.97 | [2] |
| 1000 ng/mL | 88.6 | 4.38 | [2] |
| LQC (Low Quality Control) | 64.1 | N/A | [3] |
| HQC (High Quality Control) | 62.0 | N/A |
LQC and HQC recovery data are for a specific GalNAc-siRNA and may vary for other conjugates.
Table 3: Quantitative LC-MS/MS Analysis of a GalNAc-siRNA Conjugate in Biological Matrices
| Matrix | LLOQ (ng/mL) | Dynamic Range (ng/mL) | Accuracy (%) | Reference |
| Rat Liver Homogenate | 10 | 10-5000 | N/A | |
| Human Plasma | 0.20 | 0.20-100 | N/A | |
| Post-spiked Plasma | 1.0 | 2.0-1000 | 86.2-117 | |
| Post-spiked Urine | 1.0 | 5.0-1000 | 85.9-119 |
LLOQ: Lower Limit of Quantification
ASGPR-Mediated Endocytosis Pathway
The therapeutic effect of this compound conjugates is dependent on their specific uptake into hepatocytes via the ASGPR. The following diagram illustrates this key biological pathway.
Caption: ASGPR-mediated endocytosis of a this compound-siRNA conjugate.
References
Application Notes and Protocols for GalNac-L96 in Liver Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GalNac-L96 is a synthetically accessible, triantennary N-acetylgalactosamine (GalNAc) ligand designed for the targeted delivery of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This targeting is achieved through the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is highly and specifically expressed on the surface of liver cells.[1][][3][4] This targeted approach enhances the therapeutic efficacy of oligonucleotides in treating a variety of liver diseases while minimizing systemic exposure and potential off-target effects.[1]
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in preclinical research for the development of liver-targeted therapies.
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic utility of this compound is centered on its ability to hijack the natural ASGPR-mediated endocytosis pathway for the efficient internalization of conjugated oligonucleotides into hepatocytes.
-
Binding: The triantennary arrangement of GalNAc residues in this compound allows for high-avidity binding to the ASGPR on the hepatocyte surface.
-
Internalization: Upon binding, the this compound-oligonucleotide conjugate-ASGPR complex is rapidly internalized via clathrin-mediated endocytosis, forming an endosome.
-
Endosomal Trafficking and Release: The endosome's internal environment acidifies, leading to the dissociation of the conjugate from the ASGPR. The ASGPR is then recycled back to the cell surface. A small but therapeutically effective fraction of the oligonucleotide escapes the endosome and enters the cytoplasm. The exact mechanism of endosomal escape is not fully elucidated but is a critical step for therapeutic activity.
-
Target Engagement: Once in the cytoplasm, the oligonucleotide (siRNA or ASO) can engage with its target messenger RNA (mRNA), leading to gene silencing through RNA interference or RNase H-mediated degradation, respectively.
Quantitative Data on this compound Conjugate Efficacy
The conjugation of oligonucleotides to this compound significantly enhances their potency and liver-targeting efficiency. Below is a summary of representative quantitative data from preclinical and clinical studies.
| Parameter | Unconjugated Oligonucleotide | GalNac-Conjugated Oligonucleotide | Fold Improvement | Reference |
| Hepatocyte Uptake | ~12-20% | >80% | ~4-7x | |
| In Vivo Potency (Mouse) | Baseline | 6-10x | 6-10x | |
| In Vivo Potency (Clinical) | Baseline | 10-30x | 10-30x | |
| Target mRNA Knockdown (SRB1, Mouse) | ED50 > 10 mg/kg | ED50 ~1.5 mg/kg | ~7x | |
| Injection Site Reactions (Clinical) | 28.6% | 0.9% | ~30x Reduction | |
| Flu-like Symptoms (Clinical) | Present | Negligible | - |
| Study Type | Target | Dosing | Key Findings | Reference |
| Preclinical (Mouse) | TAZ, STK25 (NASH) | ≤ 12.5 mg/kg/week | Decreased liver fat deposition and inflammation. | |
| Preclinical (Mouse, HBV model) | Viral mRNA | 7 mg/kg (single dose) | Reduction of Hepatitis B surface antigen below the limit of detection. | |
| Clinical (Phase 1, Revusiran) | Transthyretin (TTR) | 2.5-10 mg/kg (multiple doses) | ~90% reduction in serum TTR levels. |
Experimental Protocols
In Vitro Assessment of this compound-siRNA Uptake and Activity in Primary Human Hepatocytes
Objective: To determine the efficiency of this compound-mediated siRNA uptake and subsequent target gene knockdown in a physiologically relevant in vitro model.
Materials:
-
Primary human hepatocytes (plated or in co-culture models like HEPATOPAC®)
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
This compound-conjugated siRNA (targeting a gene of interest, e.g., AAT)
-
Unconjugated control siRNA
-
Scrambled sequence control siRNA
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for RNA extraction (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix and primers/probes for the target gene and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Culture: Culture primary human hepatocytes according to the supplier's instructions. For standard cultures, assays are typically performed on the day of plating. For long-term studies, co-culture models can be used.
-
siRNA Preparation: Prepare stock solutions of this compound-conjugated and control siRNAs in nuclease-free water. Dilute to the desired final concentrations (e.g., 1-100 nM) in pre-warmed hepatocyte culture medium.
-
Treatment: Remove the existing culture medium from the hepatocytes and replace it with the siRNA-containing medium. Incubate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.
-
RNA Extraction and Quantification: Extract total RNA from the cell lysates. Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Gene Expression Analysis:
-
Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers and probes specific for the target gene and the housekeeping gene.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to cells treated with a scrambled control siRNA.
-
Expected Outcome: A dose-dependent decrease in the target mRNA levels in cells treated with the this compound-conjugated siRNA, with significantly higher potency compared to the unconjugated siRNA.
In Vivo Evaluation of this compound-ASO Efficacy in a Mouse Model of Liver Disease
Objective: To assess the in vivo efficacy of a this compound-conjugated ASO in reducing the expression of a target gene in the liver of a relevant mouse model.
Materials:
-
Disease-relevant mouse model (e.g., transgenic mice expressing a human target gene)
-
This compound-conjugated ASO
-
Unconjugated control ASO
-
Saline solution for injection
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Equipment for tissue homogenization, RNA extraction, and qPCR as described in the in vitro protocol.
Protocol:
-
Animal Acclimation and Grouping: Acclimate mice to the facility for at least one week. Randomly assign mice to treatment groups (e.g., saline control, unconjugated ASO, this compound-ASO at various doses).
-
Dosing Preparation and Administration: Dilute the ASOs to the desired concentrations in sterile saline. Administer the ASOs to the mice via subcutaneous injection. The dosing volume is typically 10 µL/g of body weight.
-
Study Duration and Monitoring: The study duration can range from a few days to several weeks, depending on the desired endpoint. Monitor the animals daily for any signs of toxicity.
-
Tissue Collection: At the end of the study, anesthetize the mice and collect blood via cardiac puncture for serum analysis if needed. Perfuse the liver with saline and then excise it. Snap-freeze a portion of the liver in liquid nitrogen for RNA analysis and fix the remaining tissue in formalin for histological analysis.
-
Tissue Processing and Analysis:
-
Homogenize the frozen liver tissue.
-
Extract total RNA and perform RT-qPCR to quantify the target mRNA levels as described in the in vitro protocol.
-
Analyze serum for relevant biomarkers (e.g., liver enzymes, target protein levels).
-
Perform histological analysis on the fixed liver tissue to assess for any pathological changes or therapeutic effects.
-
Expected Outcome: A significant and dose-dependent reduction of the target mRNA in the livers of mice treated with the this compound-conjugated ASO, with greater potency and longer duration of action compared to the unconjugated ASO.
Conclusion
This compound represents a powerful tool for the development of targeted therapies for a wide range of liver diseases. Its ability to efficiently deliver oligonucleotides to hepatocytes enhances therapeutic efficacy and improves the safety profile of these drugs. The protocols outlined above provide a framework for the preclinical evaluation of this compound-conjugated therapeutics, enabling researchers to assess their potential for clinical translation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GalNAc-L96 siRNA Conjugation
Welcome to the technical support center for optimizing your GalNAc-L96 siRNA conjugation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve efficient and reproducible conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is the role of the L96 linker in GalNAc-siRNA conjugates?
Q2: What are the common chemical strategies for conjugating this compound to siRNA?
A2: The most prevalent method for synthesizing GalNAc-siRNA conjugates is through solid-phase synthesis. This approach often involves conjugating the this compound moiety to the 3' or 5' end of the siRNA sense strand. Common conjugation chemistries include thiol-maleimide reactions and click chemistry, which offer high efficiency and specificity.
Q3: Which analytical techniques are recommended for characterizing this compound siRNA conjugates?
A3: A combination of analytical methods is crucial for the comprehensive characterization of GalNAc-siRNA conjugates. High-performance liquid chromatography (HPLC) is widely used for purification and to assess purity. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight and integrity of the conjugate. Other techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) can be used to evaluate the physical properties of the conjugates.
Q4: What are the key considerations for designing a successful this compound siRNA conjugation experiment?
A4: Several factors are critical for a successful conjugation. The design of the siRNA sequence itself can impact efficacy and off-target effects. The choice of linker and its attachment site on the siRNA can influence stability and activity. Additionally, optimizing the reaction conditions, such as stoichiometry of reactants, temperature, and reaction time, is vital for maximizing conjugation efficiency and minimizing side products.
Troubleshooting Guide
This guide addresses common issues encountered during this compound siRNA conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal stoichiometry of this compound linker to siRNA. | Titrate the molar ratio of the linker to the siRNA. An excess of the linker is often required, but a large excess can lead to purification challenges. Start with a 3-5 fold molar excess and optimize from there. |
| Inefficient activation of the reactive groups on the linker or siRNA. | Ensure that the activating reagents (e.g., for click chemistry or amide bond formation) are fresh and used at the correct concentration. | |
| Incorrect reaction buffer pH. | The optimal pH is dependent on the specific conjugation chemistry. For example, thiol-maleimide reactions are typically more efficient at a pH between 6.5 and 7.5. Verify and adjust the pH of your reaction buffer. | |
| Low reaction temperature. | While some reactions proceed at room temperature, gentle heating (e.g., 37-50°C) may be necessary to enhance the reaction rate. However, be cautious of potential siRNA degradation at higher temperatures. | |
| Product Degradation | Presence of nucleases in reagents or on labware. | Use nuclease-free water, buffers, and labware. Wear gloves to prevent contamination. |
| Instability of the siRNA or linker under reaction conditions. | Minimize reaction time and avoid harsh pH or high temperatures if your siRNA sequence is particularly labile. Consider chemical modifications to the siRNA backbone to enhance stability. | |
| Photolability of specific linkers or dyes. | If using a photo-cleavable linker or fluorescent dye, protect the reaction from light. | |
| Difficulty in Purifying the Conjugate | Excess unreacted this compound linker. | Optimize the stoichiometry to use a minimal excess of the linker. Employ purification methods with high resolving power, such as ion-exchange HPLC or reversed-phase HPLC. |
| Formation of side products or aggregates. | Analyze the reaction mixture by LC-MS to identify potential side products. Adjusting reaction conditions (e.g., temperature, pH, stoichiometry) can help minimize their formation. | |
| Inconsistent Results Between Batches | Variability in raw material quality. | Ensure consistent quality of your siRNA and this compound linker from the same or a qualified vendor. |
| Manual errors in pipetting or reagent preparation. | Use calibrated pipettes and prepare fresh solutions for each experiment. A semi-automated approach can reduce user variability. | |
| Inconsistent reaction incubation times or temperatures. | Use a reliable incubator or water bath and a timer to ensure consistency. |
Experimental Protocols
General Protocol for this compound siRNA Conjugation via Click Chemistry
This protocol provides a general framework. Optimal conditions may vary based on the specific siRNA sequence and linker.
-
Preparation of siRNA:
-
Synthesize the siRNA with a terminal alkyne modification on the desired strand (typically the sense strand).
-
Purify the modified siRNA using HPLC and verify its mass by LC-MS.
-
Dissolve the lyophilized siRNA in nuclease-free water to a stock concentration of 1 mM.
-
-
Preparation of this compound Linker:
-
Obtain or synthesize the this compound linker with a terminal azide group.
-
Dissolve the linker in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
In a nuclease-free microcentrifuge tube, combine the following in order:
-
Nuclease-free water to the final volume.
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2).
-
Alkyne-modified siRNA (final concentration, e.g., 100 µM).
-
Azide-modified this compound linker (final concentration, e.g., 500 µM).
-
Freshly prepared copper(I) catalyst solution (e.g., CuSO₄ and a reducing agent like sodium ascorbate).
-
-
Vortex briefly and incubate at room temperature for 2-4 hours, protected from light.
-
-
Purification of the Conjugate:
-
Purify the reaction mixture using ion-exchange or reversed-phase HPLC to separate the conjugated siRNA from unreacted starting materials and catalyst.
-
Collect the fractions corresponding to the conjugated product.
-
-
Analysis and Quantification:
-
Verify the mass of the purified conjugate using LC-MS.
-
Quantify the concentration of the conjugate using UV-Vis spectrophotometry at 260 nm.
-
Assess the purity of the final product by analytical HPLC.
-
Visualizations
Caption: Experimental workflow for this compound siRNA conjugation.
Caption: Troubleshooting logic for this compound siRNA conjugation.
References
- 1. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. GalNAc-siRNA conjugates: Prospective tools on the frontier of anti-viral therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Yield in Multi-Step GalNac-L96 Synthesis
Welcome to the technical support center for the multi-step synthesis of GalNac-L96. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the yield of this complex triantennary N-acetylgalactosamine ligand. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by synthetic stage.
I. General FAQs
Q1: What is a typical overall yield for the multi-step synthesis of this compound?
A1: Published yields can vary depending on the synthetic strategy. A novel "pot-economy" approach has reported a total yield of up to 61%, with an average yield of over 45%.[1] Traditional methods may have lower overall yields, particularly at a larger scale.
Q2: What are the main stages in the synthesis of this compound?
A2: The synthesis of this compound is a multi-step process that can be broadly categorized into the following stages:
-
Preparation of the GalNac Monomer: This typically involves the protection of the hydroxyl and amine groups of the N-acetylgalactosamine sugar.
-
Synthesis of the Linker Scaffold: A branched linker is synthesized to which the three GalNac monomers will be attached.
-
Coupling of GalNac Monomers to the Linker: The protected GalNac monomers are coupled to the branched linker.
-
Deprotection: Removal of the protecting groups to yield the final this compound ligand.
-
Purification: Purification of the final product, often using chromatographic techniques.
II. Troubleshooting Guide by Synthetic Stage
This section provides a detailed breakdown of potential issues and solutions for each major stage of the this compound synthesis.
Stage 1: Preparation of Protected GalNac Monomer
A key step in this stage is the protection of hydroxyl groups, often as silyl ethers (e.g., TBDMS or TIPS ethers), and the amine group.
Q1.1: I am observing incomplete protection of the hydroxyl groups. What could be the cause?
A1.1: Incomplete protection can be due to several factors. Please refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Increase the equivalents of the silylating agent (e.g., TBDMS-Cl) and the base (e.g., imidazole). |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Steric Hindrance | For sterically hindered hydroxyl groups, consider using a more reactive silylating agent (e.g., a silyl triflate) or a stronger, non-nucleophilic base. |
| Reaction Time/Temp | Increase the reaction time or gently warm the reaction mixture if the starting material is still present. Monitor the reaction by TLC or LC-MS. |
Q1.2: My silyl protecting groups are being unintentionally cleaved during workup or purification. How can I prevent this?
A1.2: Silyl ethers are sensitive to acidic and strongly basic conditions.
-
Acidic Conditions: Avoid aqueous acidic workups. If necessary, use a buffered system.
-
Basic Conditions: While more stable to base than acid, prolonged exposure to strong bases can cause cleavage. Use mild basic conditions when possible.
-
Purification: When using silica gel chromatography, which is slightly acidic, consider neutralizing the silica gel with a triethylamine solution before use, or use a less acidic stationary phase like alumina.
Stage 2 & 3: Linker Synthesis and Coupling Reactions
The assembly of the triantennary structure often involves amide bond formation using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base such as Hünig's base (DIPEA).[1]
Q2.1: The coupling reaction between my GalNac monomer and the linker is showing low yield. What are the common reasons for this?
A2.1: Low coupling efficiency is a frequent issue in the synthesis of complex molecules. The following table outlines common problems and solutions.
| Potential Cause | Recommended Solution |
| Poor Quality Reagents | Use fresh, high-purity coupling reagents (e.g., HBTU) and anhydrous, amine-free solvents (e.g., DMF or DCM). |
| Suboptimal Stoichiometry | Optimize the equivalents of the coupling reagent and base. Typically, 1.1 to 1.5 equivalents are used. |
| Incomplete Activation | Ensure the carboxylic acid component is fully activated by the coupling reagent before adding the amine component. A short pre-activation time (5-10 minutes) can be beneficial. |
| Side Reactions | Excess base or prolonged reaction times can lead to side reactions like racemization or guanidinylation of the free amine. Minimize reaction time and use the minimum necessary amount of base. |
| Steric Hindrance | For sterically hindered coupling partners, consider using a more potent coupling reagent like HATU or switching to a different coupling strategy. |
Q2.2: I am observing an unexpected side product with a mass corresponding to the addition of a tetramethylguanidinium group. What is happening?
A2.2: This is a known side reaction when using uronium-based coupling reagents like HBTU, where the reagent reacts with the free amine of your substrate. To mitigate this:
-
Order of Addition: Add the coupling reagent to the carboxylic acid first to allow for activation before introducing the amine component.
-
Avoid Excess Reagent: Use the minimum effective amount of the coupling reagent.
-
Alternative Reagents: Consider using a phosphonium-based coupling reagent (e.g., PyBOP) which does not have this side reaction.
Stage 4: Deprotection
The final step before purification is the removal of all protecting groups. This often involves hydrogenolysis for benzyl-type protecting groups and fluoride-based reagents for silyl ethers.
Q3.1: The deprotection of my silyl ethers is incomplete. What should I do?
A3.1: Incomplete silyl ether deprotection can be addressed by:
-
Choice of Fluoride Source: Tetrabutylammonium fluoride (TBAF) is commonly used. Ensure it is a fresh, anhydrous solution. Older TBAF solutions can be less effective.
-
Reaction Conditions: Increase the reaction time or temperature. Adding a polar, aprotic solvent like THF can facilitate the reaction.
-
Steric Hindrance: For very bulky silyl groups like TIPS or TBDPS, longer reaction times or more reactive fluoride sources (e.g., HF-Pyridine) may be necessary, though this should be done with caution due to the hazardous nature of the reagent.
Q3.2: My yield is low after the deprotection and workup. Where could the product be lost?
A3.2: The final deprotected this compound is a highly polar molecule with many hydroxyl groups.
-
Aqueous Workup: The product may have high water solubility. When performing an aqueous workup, ensure to extract the aqueous layer multiple times with an appropriate organic solvent (e.g., a mixture of chloroform and methanol). Alternatively, evaporating the aqueous layer (if no non-volatile salts are present) or using solid-phase extraction (SPE) might be necessary.
-
Purification: The high polarity of the final compound can make it challenging to elute from a standard silica gel column. A reversed-phase chromatography method (e.g., C18) may be more suitable for purification.
III. Experimental Protocols and Data
Illustrative Experimental Protocol for a Coupling Step
The following is an illustrative protocol for a generic coupling reaction using HBTU, based on common laboratory practices. Note: This is a generalized procedure and should be adapted and optimized for your specific substrates.
| Step | Procedure |
| 1. Reagent Preparation | In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF. |
| 2. Activation | Add HBTU (1.1 eq) and Hünig's base (DIPEA, 2.0 eq) to the solution. Stir at room temperature for 10 minutes. |
| 3. Coupling | Add a solution of the amine component (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture. |
| 4. Reaction Monitoring | Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). |
| 5. Workup | Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. |
| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. |
Reported Yields for this compound Synthesis Approaches
| Synthetic Approach | Reported Overall Yield | Reference |
| Standard Approach (Large Scale) | Relatively Low (not quantified) | [1] |
| Novel Pot-Economy Approach | Average: >45%, Max: 61% | [1] |
IV. Visualizing the Workflow and Troubleshooting Logic
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the multi-step synthesis of this compound.
Caption: A generalized workflow for the multi-step synthesis of this compound.
Troubleshooting Logic Diagram for a Coupling Step
This diagram outlines a logical approach to troubleshooting low yield in a coupling reaction.
Caption: A logical workflow for troubleshooting low yield in a coupling reaction.
References
reducing off-target effects with GalNac-L96 modified siRNAs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GalNAc-L96 modified siRNAs, focusing on the reduction of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target effects observed with GalNAc-siRNAs?
A1: The primary driver of off-target effects, particularly hepatotoxicity observed at high doses in rodent studies, is RNA interference (RNAi)-mediated, seed-based hybridization.[1][2][3][4][5] This occurs when the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated region (3'UTR) of unintended mRNA transcripts, mimicking the action of endogenous microRNAs (miRNAs). This leads to the unintended silencing of numerous genes.
Q2: What is the role of the this compound conjugate?
A2: The this compound conjugate is a triantennary N-acetylgalactosamine ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver hepatocytes. This facilitates targeted delivery of the siRNA to the liver, enhancing its bioavailability and therapeutic effect in this organ while reducing systemic toxicity compared to other delivery methods like lipid nanoparticles (LNPs). The this compound moiety itself is not the cause of sequence-dependent off-target effects.
Q3: How can off-target effects of GalNAc-siRNAs be minimized?
A3: Off-target effects can be mitigated by introducing chemical modifications that modulate seed-pairing. A key strategy is to incorporate a single, thermally destabilizing nucleotide, such as a glycol nucleic acid (GNA), into the seed region (e.g., at position 7) of the antisense strand. This modification reduces the binding affinity of the seed region to off-target mRNAs, thereby decreasing unintended gene silencing without significantly impacting on-target activity. Another modification, 2'-O-methyl ribosyl substitution at position 2 of the guide strand, has also been shown to reduce off-target silencing.
Q4: Do chemical modifications used to stabilize siRNAs contribute to off-target hepatotoxicity?
Q5: Which components of the RNA-induced silencing complex (RISC) are involved in mediating these off-target effects?
A5: While the on-target activity of GalNAc-siRNAs requires only the AGO2 protein, the undesired, miRNA-like off-target activity is mediated by a RISC composed predominantly of AGO2 and the TNRC6 paralogs, TNRC6A and/or TNRC6B. Knocking down AGO2, TNRC6A, or TNRC6B can protect against off-target activity and hepatotoxicity.
Troubleshooting Guide
Problem 1: High levels of off-target gene knockdown observed in transcriptome analysis.
| Possible Cause | Troubleshooting Step | Rationale |
| Seed-Region Mediated Effects | Redesign the siRNA antisense strand to include a thermally destabilizing modification, such as a single GNA nucleotide at position 6 or 7. | This modification destabilizes the binding between the siRNA seed region and partially complementary off-target mRNAs, reducing their silencing while preserving on-target activity. |
| High siRNA Concentration | Perform a dose-response experiment to determine the lowest effective concentration that maintains on-target knockdown while minimizing off-target effects. | Off-target effects are often concentration-dependent. Using the minimal effective dose can significantly reduce unintended silencing. |
| Passenger Strand Activity | Ensure the passenger (sense) strand is designed for rapid degradation and has minimal complementarity to known transcripts. | If the passenger strand is loaded into RISC, it can also induce off-target silencing. Proper design minimizes this possibility. |
Problem 2: Unexpected hepatotoxicity (e.g., elevated liver enzymes) in animal models.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | As above, redesign the siRNA with seed-destabilizing modifications (e.g., GNA). | Hepatotoxicity at supratherapeutic doses in rodents has been strongly linked to miRNA-like off-target effects. Mitigating these effects is a primary strategy to improve the safety profile. |
| Exaggerated Pharmacology | Evaluate if the on-target gene knockdown itself could have toxic consequences. Use surrogate siRNA sequences in animal models if the human target sequence is not homologous. | Knockdown of the intended target gene can sometimes lead to adverse physiological effects. |
| RISC Saturation | This is unlikely to be the primary cause, as studies have shown that competition for the RISC pathway is not the major driver of hepatotoxicity. | Focus on sequence-dependent off-target effects as the more probable cause. |
Problem 3: Loss of on-target activity after modifying the siRNA to reduce off-target effects.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Modification | Ensure the modification is placed correctly. A single GNA at position 7 of the guide strand is often effective. Avoid multiple modifications in the seed region unless thoroughly tested. | The position of the chemical modification is critical. Some positions can disrupt RISC loading or on-target binding, reducing efficacy. |
| Reduced Metabolic Stability | Evaluate the metabolic stability of the newly designed siRNA in vivo. | Certain modifications, like incorporating multiple DNA nucleotides in the seed region, can reduce metabolic stability and lead to a loss of activity. |
Quantitative Data Summary
Table 1: Effect of GNA Modification on On-Target vs. Off-Target Activity
Data summarized from a study evaluating a hepatotoxic siRNA (siRNA-5) and its modified version in rat hepatocytes.
| siRNA Construct | Modification | On-Target mRNA Knockdown | Number of Off-Target Genes Dysregulated |
| Parent siRNA-5 | Standard Chemistry | Maintained | High |
| Modified siRNA-5 | Single GNA at position 7 | Maintained | Significantly Reduced |
Table 2: Impact of Seed-Pairing Destabilization on In Vivo Safety Profile
Data summarized from a rat toxicity study with parent and GNA-modified siRNA-5.
| siRNA Construct | Liver Exposure (RISC Loading) | Serum Glutamate Dehydrogenase (GLDH) Levels | Microscopic Liver Findings |
| Parent siRNA-5 | Unchanged | Significantly Elevated | Present |
| Modified siRNA-5 | Unchanged | Mitigated (Near control levels) | Mitigated |
Visualizations
Signaling & Experimental Workflows
Caption: Mechanism of GalNAc-siRNA delivery, RISC loading, and subsequent on- and off-target effects.
Caption: The miRNA-like mechanism of off-target gene silencing mediated by the siRNA seed region.
Caption: Experimental workflow for evaluating on- and off-target effects of modified siRNAs.
Experimental Protocols
Protocol 1: In Vitro Assessment of On- and Off-Target Effects in Hepatocytes
This protocol outlines the general steps for transfecting hepatocytes to evaluate siRNA performance.
1. Cell Culture:
-
Culture primary rat, mouse, or human hepatocytes according to standard laboratory procedures.
-
Seed cells in appropriate multi-well plates (e.g., 24-well or 96-well) to achieve ~80-90% confluency at the time of transfection.
2. siRNA Transfection:
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) following the manufacturer's instructions.
-
For each well, dilute the required amount of siRNA (e.g., to a final concentration of 10 nM for off-target assessment or a range from 0.1 to 100 nM for dose-response curves) and the transfection reagent in serum-free medium (e.g., Opti-MEM).
-
Incubate the mixture for 15-20 minutes at room temperature to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
Include appropriate controls: a non-targeting (scramble) siRNA control and a mock-transfected (reagent only) control.
3. Sample Collection and Analysis:
-
Incubate cells for 24-72 hours post-transfection.
-
For qPCR Analysis (On-Target):
-
At the desired time point (e.g., 24 or 48 hours), lyse the cells directly in the well using a suitable lysis buffer.
-
Isolate total RNA using a commercial kit (e.g., RNeasy).
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of the target mRNA and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qPCR). Calculate the percent knockdown relative to the non-targeting control.
-
-
For Transcriptome Analysis (Off-Target):
-
At 24 hours post-transfection, harvest the cells and isolate high-quality total RNA.
-
Prepare libraries for RNA sequencing (RNA-seq) according to the platform's protocol.
-
Perform sequencing and analyze the data to identify differentially expressed genes between the test siRNA and control groups. Use volcano plots to visualize gene expression changes.
-
Protocol 2: In Vivo Rat Toxicity and Efficacy Study
This protocol provides a general framework for assessing the safety and efficacy of GalNAc-siRNAs in a rodent model. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animal Model:
-
Use Sprague-Dawley rats or another appropriate strain. Acclimate animals for at least one week before the study begins.
2. Dosing and Administration:
-
Prepare the GalNAc-siRNA conjugate in a sterile saline solution.
-
Administer the siRNA via subcutaneous (SC) injection.
-
A typical repeat-dose regimen might involve weekly injections for 2-4 weeks at a high, pharmacologically exaggerated dose (e.g., 30 mg/kg) to assess potential toxicity.
-
Include a control group receiving saline only.
3. Monitoring and Sample Collection:
-
Monitor animals for clinical signs of toxicity throughout the study.
-
Collect blood samples at specified time points (e.g., at necropsy) for analysis of serum liver enzymes (e.g., ALT, AST, GLDH) as indicators of hepatotoxicity.
4. Necropsy and Tissue Analysis:
-
At the end of the study (e.g., 24-48 hours after the final dose), euthanize the animals.
-
Perform a full necropsy and collect the liver.
-
Divide the liver for multiple analyses:
-
Histopathology: Fix a portion in 10% neutral buffered formalin for microscopic examination.
-
RNA Analysis: Flash-freeze a portion in liquid nitrogen and store at -80°C. Isolate RNA to measure on-target gene knockdown via qPCR.
-
Drug Concentration: Flash-freeze a portion to measure liver exposure and RISC loading of the siRNA antisense strand, often using a stem-loop RT-qPCR method.
-
5. Data Analysis:
-
Compare the liver enzyme levels, histopathology findings, on-target gene knockdown, and liver drug concentrations between the treated and control groups to evaluate the overall safety and efficacy profile of the siRNA construct.
References
- 1. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 3. Mechanistic Insights into Hybridization-Based Off-Target Activity of GalNAc-siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aminer.cn [aminer.cn]
stability issues and storage of GalNac-L96 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues and proper storage of GalNac-L96 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[1] It is sparingly soluble in DMSO at concentrations of 1-10 mg/mL.[1] For higher concentrations, up to 125 mg/mL, ultrasonic assistance may be necessary.[2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can impact solubility.[2] this compound is also sparingly soluble in ethanol and PBS (pH 7.2) at 1-10 mg/mL.[1]
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: For optimal stability, prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is imperative to store the solutions in sealed containers, away from moisture. The solid form of this compound is stable for at least 4 years when stored at -20°C.
Q3: Can I store this compound solutions in aqueous buffers?
A3: It is not recommended to store aqueous solutions of this compound for more than one day. If you need to prepare aqueous solutions for biological experiments, they should be made fresh from a stock solution in an organic solvent like DMSO.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in stock solutions can include precipitation, cloudiness, or a change in color. For conjugated GalNAc-siRNA, a decrease in biological activity (gene silencing efficacy) can indicate degradation of the GalNAc moiety, which is susceptible to cleavage by glycosidases.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to prevent freeze-thaw cycles. Store in sealed containers away from moisture. |
| -20°C | Up to 1 month | Aliquot to prevent freeze-thaw cycles. Store in sealed containers away from moisture. |
| Aqueous Buffer | Not recommended for >1 day | Prepare fresh before use for biological experiments. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Sparingly soluble (1-10 mg/mL) | Up to 125 mg/mL with sonication. Use anhydrous DMSO. |
| Ethanol | Sparingly soluble (1-10 mg/mL) | |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | Aqueous solutions are not stable for long-term storage. |
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Stock Solution
-
Possible Cause 1: Poor Solubility. The concentration of this compound may be too high for the solvent, or the solvent may have absorbed moisture.
-
Solution: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. Ensure you are using anhydrous DMSO.
-
-
Possible Cause 2: Improper Storage. The solution may have undergone multiple freeze-thaw cycles or was not stored in a properly sealed container.
-
Solution: Discard the solution and prepare a fresh stock. Always aliquot new stock solutions into single-use volumes.
-
-
Possible Cause 3: Degradation. The compound may be degrading, leading to less soluble byproducts.
-
Solution: If dissolution aids do not resolve the issue, the stock solution may be compromised. It is advisable to prepare a fresh stock and verify its integrity.
-
Issue 2: Decreased Efficacy of GalNAc-siRNA Conjugates in Experiments
-
Possible Cause 1: Degradation of this compound Stock. The GalNAc moiety is critical for binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes. If the stock solution has degraded, the conjugation efficiency or the integrity of the GalNAc ligand may be compromised.
-
Solution: Prepare fresh GalNAc-siRNA conjugates using a new, quality-controlled stock of this compound.
-
-
Possible Cause 2: Instability of the Conjugate. The linkage between the siRNA and the GalNAc ligand can be susceptible to enzymatic degradation.
-
Solution: Review the chemical modification pattern of your siRNA. Enhanced stabilization chemistries, such as phosphorothioate linkages, can improve metabolic stability.
-
-
Possible Cause 3: Off-Target Effects. At high concentrations, some GalNAc-siRNA conjugates can exhibit hepatotoxicity due to off-target effects, which might be misinterpreted as a loss of specific efficacy.
-
Solution: Modulating the seed-pairing of the siRNA can mitigate these off-target effects.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
If necessary, gently warm the solution to 37°C and sonicate until the solid is completely dissolved.
-
Once dissolved, aliquot the stock solution into single-use, tightly sealed amber tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: General Workflow for Stability Assessment by HPLC
While a specific, validated stability-indicating HPLC method for this compound is not publicly available, a general approach can be outlined. This would require method development and validation.
-
Objective: To assess the purity and identify potential degradation products of this compound over time under different storage conditions.
-
Methodology:
-
Column: A reverse-phase C18 column is often suitable for molecules of this nature.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration within the linear range of the detector.
-
Analysis:
-
Inject a sample of a freshly prepared "time zero" stock solution to establish the initial purity profile.
-
Store aliquots of the stock solution under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), analyze the stored samples by HPLC.
-
Compare the chromatograms to the "time zero" sample, looking for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation.
-
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for decreased efficacy in experiments.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of GalNAc-L96 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GalNAc-L96 derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor aqueous solubility of these compounds during experiments.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound derivatives, particularly when conjugated to hydrophobic small molecules, peptides, or certain oligonucleotide sequences. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.
Problem: Precipitate formation or incomplete dissolution of this compound derivatives in aqueous buffer.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Inherent hydrophobicity of the conjugate | 1. Initial Dissolution in an Organic Solvent: Dissolve the lyophilized compound in a small amount of a compatible organic solvent before adding the aqueous buffer. 2. Use of Co-solvents: Introduce a low percentage of an organic co-solvent into the final aqueous solution. | Protocol 1: Dissolution using a stock solution in organic solvent. 1. Prepare a concentrated stock solution of the this compound derivative in sterile, anhydrous DMSO.[][2] 2. Vortex briefly to ensure complete dissolution. 3. Perform serial dilutions of the stock solution directly into the desired aqueous buffer (e.g., PBS) to achieve the final working concentration.[] Note: Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.[] |
| pH of the aqueous buffer | pH Optimization: The net charge of the conjugated molecule can influence its solubility. Systematically test a range of pH values for your buffer. | Protocol 2: pH Screening. 1. Prepare a series of small-volume aliquots of your desired buffer (e.g., phosphate or citrate buffer) with pH values ranging from 6.0 to 8.0 in 0.5 unit increments. 2. Attempt to dissolve a small, known amount of the this compound derivative in each buffer to determine the optimal pH for solubility. 3. Visually inspect for precipitation and, if possible, quantify the dissolved compound spectrophotometrically. |
| Ionic strength of the buffer | Salt Concentration Adjustment: Modify the salt concentration of your buffer. For some oligonucleotides, lower salt concentrations may be beneficial. | Protocol 3: Ionic Strength Titration. 1. Prepare your primary buffer with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM). 2. Test the solubility of your this compound derivative in each of these buffers. |
| Aggregation of the conjugate | 1. Inclusion of Non-ionic Surfactants: Add a low concentration (typically 0.01-0.1%) of a non-ionic surfactant. 2. Sonication: Use sonication to break up aggregates. | Protocol 4: Surfactant-assisted Dissolution. 1. Prepare your aqueous buffer containing a non-ionic surfactant such as Tween® 20 or Polysorbate 80. 2. Add the this compound derivative to this solution and vortex. Protocol 5: Sonication. 1. Suspend the this compound derivative in the desired aqueous buffer. 2. Place the sample in a bath sonicator and sonicate for 5-10 minutes, monitoring for dissolution. Avoid excessive heating. |
Troubleshooting Workflow for Poor Aqueous Solubility
Caption: A stepwise workflow for troubleshooting poor aqueous solubility of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound and its derivatives?
For the this compound ligand itself, it is sparingly soluble in ethanol and DMSO (1-10 mg/ml) and PBS (pH 7.2) (1-10 mg/ml).[] For this compound derivatives, especially those conjugated to hydrophobic molecules, it is recommended to first attempt dissolution in a small amount of a sterile, anhydrous organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into your desired aqueous experimental buffer. Always ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Q2: How does the nature of the conjugated molecule affect the solubility of the this compound derivative?
The physicochemical properties of the conjugated molecule (e.g., siRNA, peptide, small molecule) will significantly influence the overall solubility of the derivative. Highly hydrophobic peptides or oligonucleotides with certain modifications can decrease the aqueous solubility of the conjugate. For instance, peptide-oligonucleotide conjugates with a high content of hydrophobic amino acids may require the use of organic solvents for initial solubilization.
Q3: What is the mechanism of cellular uptake for this compound derivatives in hepatocytes?
This compound derivatives are designed for targeted delivery to hepatocytes. The triantennary N-acetylgalactosamine (GalNAc) ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the conjugate, forming an endosome. Inside the cell, the conjugate is trafficked through the endosomal pathway.
ASGPR-Mediated Endocytosis Pathway
Caption: Simplified diagram of the ASGPR-mediated endocytosis pathway for GalNAc-siRNA conjugates.
Q4: Can the linker between this compound and the conjugated molecule affect solubility?
Yes, the linker can influence the overall physicochemical properties of the conjugate, including its solubility. While the primary role of the linker is to space the GalNAc ligand from the therapeutic cargo to ensure proper binding to ASGPR, its chemical composition (e.g., hydrophilicity, charge) can impact aqueous solubility. Some studies have explored the use of different linkers to optimize both delivery and the biophysical properties of the conjugate.
Q5: Are there any chemical modifications to the conjugated oligonucleotide that can improve solubility?
For GalNAc-oligonucleotide conjugates, modifications to the oligonucleotide backbone, sugar, and bases are primarily aimed at increasing stability against nucleases and improving potency. However, some of these modifications can also impact solubility. For example, the inclusion of certain charged groups or hydrophilic moieties can potentially enhance aqueous solubility. It is important to consider that extensive hydrophobic modifications may decrease solubility.
Quantitative Data Summary
While specific quantitative solubility data for a wide range of this compound derivatives is not extensively published in a comparative format, the following table summarizes the known solubility of the parent this compound ligand. Researchers should empirically determine the solubility of their specific derivatives.
| Compound | Solvent | Solubility | Reference |
| This compound | Ethanol | 1-10 mg/mL | |
| This compound | DMSO | 1-10 mg/mL | |
| This compound | PBS (pH 7.2) | 1-10 mg/mL |
Note: The solubility of this compound derivatives, particularly conjugates with large and/or hydrophobic molecules like certain siRNAs or peptides, may be significantly lower than that of the parent ligand in aqueous solutions.
For further assistance, please consult the safety data sheet (SDS) provided with your specific this compound derivative and consider performing small-scale solubility tests before proceeding with larger experiments.
References
Technical Support Center: Scaling Up GalNac-L96 Synthesis for Clinical Trials
Welcome to the technical support center for the synthesis of GalNac-L96, a critical component for the targeted delivery of oligonucleotide therapeutics. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up this compound synthesis for clinical trials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound synthesis?
A1: Scaling up the synthesis of this compound from laboratory to clinical trial quantities presents several key challenges:
-
Yield and Purity: Achieving consistent, high yields and purity at a larger scale can be difficult. The multi-step nature of the synthesis can lead to cumulative losses.
-
Cost-Effectiveness: The cost of reagents, solvents, and purification materials can become prohibitive at scale.
-
Process Robustness: Reactions that are manageable at the lab scale may not be as reliable or reproducible in larger reactors.
-
Purification: Chromatographic purification, a common method at the lab scale, can be a significant bottleneck for large-scale production, requiring large volumes of solvents and specialized equipment.
-
Green Chemistry and Sustainability: The use of hazardous reagents and large volumes of solvents in traditional synthesis methods is a growing concern, prompting the need for more environmentally friendly approaches.
Q2: What is the "pot-economy" approach to this compound synthesis, and how does it address scale-up challenges?
A2: The "pot-economy" or "one-pot" synthesis approach is a strategy that aims to conduct multiple reaction steps in a single reaction vessel, minimizing the need for intermediate purification steps.[1] This method addresses scale-up challenges by:
-
Reducing Waste: Minimizing the use of solvents for reactions and purifications.
-
Saving Time: Eliminating the time-consuming workup and purification of intermediate products.
-
Improving Efficiency: Potentially increasing the overall yield by reducing material loss during transfers and purifications.
-
Simplifying the Process: Reducing the number of unit operations, which can lead to lower operational costs.
A novel pot-economy approach for this compound synthesis has been developed to be more resource-effective and aligned with Green Chemistry principles.[2][3]
Q3: What are the common impurities encountered in this compound synthesis?
A3: Impurities in this compound synthesis can arise from incomplete reactions, side reactions, or the degradation of starting materials or products. Common types of impurities include:
-
Incompletely reacted starting materials.
-
Side-products from the coupling reactions.
-
Diastereomers , if chiral centers are not well-controlled.
-
By-products from the removal of protecting groups.
-
Process-related impurities from reagents and solvents.
The impurity profile of GalNAc ligands can be complex and requires robust analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for characterization.[1]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield in coupling steps | Incomplete activation of the carboxylic acid. | Ensure activating agents (e.g., HBTU, CDI) are fresh and used in the correct stoichiometry. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Poor solubility of reactants. | Use a co-solvent system to ensure all reactants are fully dissolved. | |
| Steric hindrance. | Consider using a less sterically hindered activating agent or a different coupling strategy. | |
| Incomplete removal of protecting groups | Inefficient catalyst (e.g., Pd/C for hydrogenolysis). | Use a fresh, high-quality catalyst. Ensure the reaction is properly agitated to allow for good contact between the catalyst and the substrate. |
| Insufficient reaction time or temperature. | Optimize reaction conditions by monitoring the reaction progress. | |
| Formation of side-products | Presence of moisture or other reactive impurities. | Use anhydrous solvents and reagents. Purify starting materials if necessary. |
| Non-selective reaction conditions. | Adjust reaction temperature, time, and stoichiometry to favor the desired product. |
Purification (Flash Column Chromatography) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product from impurities | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve a target Rf value of ~0.3 for the desired product.[4] Consider using a gradient elution. |
| Column overload. | Reduce the amount of crude material loaded onto the column. Use a column with a larger diameter. | |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to suppress these interactions. |
| Column degradation. | Use a fresh column or a different type of stationary phase. | |
| Product elutes too quickly or too slowly | Eluent is too polar or not polar enough. | Adjust the polarity of the eluent system. |
Data Presentation
Comparison of this compound Synthesis and Conjugation Methods
| Parameter | Standard Synthesis (Large Scale) | Pot-Economy Synthesis (Lab Scale) | Solution-Phase Conjugation | Solid-Phase Conjugation |
| Overall Yield | Data not readily available, but generally lower due to multiple steps. | Average >45%, with up to 61% reported. | Higher yield (~58% overall process yield). | Lower yield. |
| Purity | Requires significant purification to achieve high purity. | High purity achievable. | Slightly higher purity (e.g., 97.7%). | Slightly lower purity. |
| Process Complexity | Multiple steps with intermediate purifications. | Fewer steps, simplified process. | More unit operations, longer production time. | More expedient, fewer unit operations. |
| Solvent/Reagent Consumption | High, especially during purification. | Significantly reduced (3 to 10 times less). | Requires additional reagents and solvents for multiple steps. | More efficient use of reagents on the solid support. |
| Cost | Higher due to reagent/solvent use and longer processing time. | Potentially more cost-effective. | Can be more expensive due to additional steps. | Can be more cost-effective for shorter oligonucleotides. |
Experimental Protocols
Protocol 1: Pot-Economy Synthesis of this compound (Conceptual Outline)
This protocol is a conceptual outline based on the "pot-economy" approach and should be optimized for specific laboratory conditions.
First Pot:
-
Coupling: React the initial amine and carboxylic acid components using a coupling agent like carbonyldiimidazole (CDI).
-
Deprotection: Remove the protecting group (e.g., Boc) under standard acidic conditions (e.g., trifluoroacetic acid - TFA).
-
Evaporation: Remove excess acid by evaporation.
-
Second Coupling: Add the next building block and a coupling agent to the same reaction vessel.
Second Pot:
-
Deprotection: Carry out the subsequent deprotection step.
-
Further Coupling: Continue with the addition of the remaining GalNac moieties.
-
Final Deprotection: Remove all remaining protecting groups.
-
Purification: Purify the final this compound product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of DCM:EtOH with 3% Et3N).
Protocol 2: Solid-Phase Oligonucleotide Synthesis with this compound Conjugation (General Workflow)
This protocol outlines the general steps for synthesizing an oligonucleotide on a solid support and conjugating it with a this compound phosphoramidite.
-
Support Preparation: Start with a solid support (e.g., CPG) functionalized with the first nucleoside of the desired oligonucleotide sequence.
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid in DCM).
-
Coupling: Add the next phosphoramidite monomer and an activator (e.g., tetrazole) to couple the new base to the growing chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution).
-
-
This compound Conjugation: In the final coupling step, use the this compound phosphoramidite instead of a standard nucleoside phosphoramidite.
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all protecting groups using a reagent such as concentrated ammonium hydroxide.
-
Purification: Purify the full-length GalNac-conjugated oligonucleotide using methods like HPLC or gel electrophoresis.
Visualizations
ASGPR-Mediated Endocytosis of GalNac-Conjugated Oligonucleotides
Caption: ASGPR-mediated uptake of GalNac-conjugated oligonucleotides in hepatocytes.
Experimental Workflow: this compound Synthesis and Conjugation
Caption: Overall workflow for this compound synthesis and conjugation to an oligonucleotide.
References
- 1. Characterization and separation of impurities in a GalNAc ligand - American Chemical Society [acs.digitellinc.com]
- 2. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: "Pot-Economy" Approach to GalNAc-L96 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the "pot-economy" approach for synthesizing the triantennary N-acetylgalactosamine (GalNAc) ligand, L96. This resource offers frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to ensure efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the "pot-economy" approach to GalNAc-L96 synthesis?
A1: The "pot-economy" approach is a streamlined synthetic strategy that combines multiple reaction steps into a single reaction vessel, minimizing the need for intermediate purification.[1][2] This method aligns with the principles of Green Chemistry by reducing solvent and reagent consumption, minimizing waste, and saving time.[2][3]
Q2: What are the main advantages of the "pot-economy" approach over the standard synthesis of this compound?
A2: The primary advantages include:
-
Increased Efficiency: By eliminating intermediate workup and purification steps, the overall synthesis time is significantly reduced.[4]
-
Reduced Waste: The consumption of solvents and reagents is 3 to 10 times less than in previously described methods, making it a more environmentally friendly process.
-
Improved Yield: The reported total yield for the "pot-economy" approach is as high as 61%, with an average yield of over 45%, which is a significant improvement over many standard methods.
-
Avoidance of Hazardous Reagents: This approach avoids the use of rare and toxic metals like palladium, which is often used in standard deprotection steps.
Q3: What is the role of this compound in drug development?
A3: this compound is a triantennary ligand that specifically binds to the asialoglycoprotein receptor (ASGPR) highly expressed on the surface of liver cells (hepatocytes). When conjugated to therapeutic oligonucleotides like siRNA or ASOs, it facilitates their targeted delivery to the liver, enhancing their therapeutic efficacy and reducing systemic toxicity. A notable example of a drug utilizing this technology is Inclisiran, a GalNAc-siRNA conjugate for lowering cholesterol.
Q4: Is the "pot-economy" synthesized this compound suitable for conjugation to oligonucleotides?
A4: Yes, the this compound synthesized via this method can be further converted into a phosphoramidite or loaded onto a CPG solid support, making it ready for standard automated oligonucleotide synthesis.
Troubleshooting Guide
Low or No Product Yield
Q: My final yield is significantly lower than the reported 45-61%. What could be the issue?
A: Several factors could contribute to low yield in a one-pot synthesis. Consider the following:
-
Reagent Quality:
-
CDI (Carbonyldiimidazole): CDI is moisture-sensitive and can decompose. Ensure you are using a fresh, high-quality batch of CDI. It's recommended to use CDI from a freshly opened container.
-
Solvents: Anhydrous solvents are crucial for the coupling steps. The presence of water can hydrolyze CDI and other activated intermediates.
-
-
Reaction Conditions:
-
Temperature: While the protocol specifies room temperature for many steps, temperature control can be critical. Exothermic reactions could lead to side product formation. Consider cooling the reaction mixture if you suspect overheating.
-
Reaction Time: Ensure each step is allowed to proceed for the recommended duration to ensure complete conversion before proceeding to the next step. In a one-pot synthesis, incomplete reactions from earlier steps can lead to a cascade of issues.
-
-
TFA Removal:
-
Incomplete removal of excess Trifluoroacetic Acid (TFA) after the deprotection step can inhibit the subsequent coupling reaction. Ensure TFA is thoroughly removed by evaporation.
-
Impure Product
Q: I'm observing significant impurities in my final product after flash chromatography. What are the likely side products and how can I avoid them?
A: In a one-pot synthesis, side products from each step can accumulate. Potential impurities and solutions include:
-
Unreacted Starting Materials: This could be due to inefficient coupling.
-
Solution: As mentioned above, check the quality of your CDI and ensure anhydrous conditions. You may consider a slight excess of the coupling agent.
-
-
Side Products from CDI Coupling:
-
N-acyl urea: This stable byproduct can form from the rearrangement of the activated carboxyl group and is unreactive in the subsequent coupling step.
-
Symmetrical urea: Using a large excess of CDI can lead to the formation of symmetrical ureas.
-
Solution: Use the stoichiometric amount or a slight excess of CDI as recommended. Avoid a large excess. Running the reaction at a lower temperature can sometimes minimize side reactions.
-
-
Side Products from TFA Deprotection:
-
Incomplete Deprotection: If the Boc protecting group is not completely removed, you will have a mix of protected and deprotected intermediates, leading to a complex final product mixture.
-
Solution: Ensure the deprotection step runs for a sufficient amount of time. You can monitor the reaction by TLC or LC-MS if you take a small aliquot and quench it appropriately.
-
Purification Challenges
Q: I'm having difficulty purifying the final product using flash chromatography.
A: The final purification can be challenging due to the potential presence of closely related impurities.
-
Choice of Eluent: The polarity of the eluent system is critical. The original paper suggests a DCM-EtOH-Et3N (3%) gradient. You may need to optimize this gradient for your specific column and observed impurities.
-
Co-eluting Impurities: If impurities are co-eluting with your product, consider alternative purification techniques such as preparative HPLC.
Quantitative Data
The "pot-economy" approach offers significant improvements in efficiency and yield compared to standard synthetic methods.
| Parameter | "Pot-Economy" Approach | Standard Approach |
| Total Yield | 61% (best reported), >45% (average) | Generally lower and more variable |
| Reagent/Solvent Consumption | 3 to 10 times less | Significantly higher |
| Number of Purification Steps | 1 (Final flash chromatography) | Multiple intermediate purifications |
| Use of Hazardous Reagents | Avoids rare metals (e.g., Palladium) | Often employs Pd/C for hydrogenolysis |
Experimental Protocols
The following is a detailed methodology for the key experiments in the "pot-economy" synthesis of this compound, based on the published literature.
First Pot: Synthesis of Intermediate 13
-
Reaction Setup: In a round-bottom flask, dissolve compound 11 and compound 12 in an appropriate anhydrous solvent (e.g., DMF).
-
Coupling: Add Carbonyldiimidazole (CDI) as the coupling reagent to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Deprotection: Add Trifluoroacetic Acid (TFA) to the same reaction vessel to remove the Boc protecting group. Stir at room temperature.
-
TFA Removal: After the deprotection is complete, remove the excess TFA by evaporation under reduced pressure. The resulting product is intermediate 13.
Second Pot: Synthesis of Final Product 10 (this compound)
-
Coupling: To the flask containing intermediate 13, add the subsequent reactants for the next coupling step.
-
Reaction Progression: Stir the mixture for 8 hours at room temperature.
-
Workup:
-
Pour the reaction mixture into water (150 mL).
-
Extract the aqueous layer with Dichloromethane (DCM) (2 x 100 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using a DCM-EtOH-Et3N (3%) eluent with a gradient from 20:1 to 5:1 to afford the final product.
Visualizations
Signaling and Experimental Pathways
References
Green Chemistry-Focused Technical Support for GalNac-L96 Ligand Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the implementation of greener and more sustainable alternatives for the synthesis of the GalNac-L96 ligand. The information emphasizes resource-effective, pot-economy methods that align with the principles of Green Chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected with the pot-economy method. What are the common causes?
A1: Low yields in the pot-economy synthesis of this compound can stem from several factors:
-
Moisture Contamination: The coupling reagents used, such as carbonyldiimidazole (CDI), are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Incomplete Removal of Trifluoroacetic Acid (TFA): After the deprotection step, residual TFA can interfere with subsequent reactions. Ensure complete evaporation of the reaction mixture to remove excess TFA.[1]
-
Reagent Quality: The purity of starting materials is crucial. Use high-purity reagents to avoid side reactions that can consume reactants and complicate purification.
Q2: I am having difficulty with the purification of the final this compound product using the greener approach. Are there alternatives to column chromatography?
A2: A primary goal of the pot-economy approach is to minimize or eliminate the need for column chromatography, which consumes large volumes of solvents.[1] If purification issues arise:
-
Purity of Intermediates: Focus on ensuring the purity of the intermediate products in each "pot." The one-pot nature of the synthesis means impurities can be carried through.
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction to completion. Incomplete reactions are a major source of impurities.
-
Alternative Work-up: Consider alternative work-up procedures such as precipitation or crystallization if the product is amenable. This can significantly reduce solvent use compared to chromatography.
Q3: What are the main advantages of a "pot-economy" synthesis over traditional methods for this compound?
A3: The primary advantages lie in its alignment with Green Chemistry principles:
-
Reduced Waste: It significantly decreases the number of solvents and reagents used, reducing overall waste generation. The total volume of reagents and solvents can be 3 to 10 times less than traditional methods.[1]
-
Increased Efficiency: By minimizing the number of separation and reconstitution steps, it saves time and resources.[1]
-
Safer Reagents: This approach avoids the use of rare and potentially toxic heavy metals and hazardous coupling reagents like HBTU used in more traditional syntheses.[1]
-
Atom Economy: The synthesis is designed to maximize the incorporation of reactant atoms into the final product, a core principle of Green Chemistry.
Q4: Can I substitute the coupling reagent CDI with something else in the pot-economy synthesis?
A4: The selection of CDI is intentional within this greener framework. While other coupling reagents exist, many (like HBTU) are less desirable from a green chemistry perspective. If you must substitute, consider reagents that have byproducts that are easily removed or are environmentally benign. However, any substitution will require re-optimization of the reaction conditions.
Data Presentation: Comparison of Synthetic Approaches
The following table summarizes the key differences between the standard and the green "pot-economy" approach for synthesizing the this compound ligand.
| Parameter | Standard Synthesis Approach | Green "Pot-Economy" Approach |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | CDI (1,1'-Carbonyldiimidazole) |
| Base Used | Hünig's base (N,N-Diisopropylethylamine) | Not explicitly required with CDI |
| Purification Method | Column Flash Chromatography | Minimized; aims for direct use or simple work-up |
| Resource Consumption | High (significant solvent and reagent usage) | Low (3 to 10-fold reduction in volumes) |
| Green Chemistry Alignment | Poor (uses hazardous reagents, generates significant waste) | Good (avoids rare metals, reduces waste, safer reagents) |
| Number of Operations | Multiple stages with intermediate isolation and purification | Reduced stages ("pots") with fewer work-ups |
Experimental Protocols
Key Protocol: Pot-Economy Synthesis of this compound Intermediate
This protocol outlines the first "pot" of the greener synthesis approach, which results in the formation of a key intermediate.
Materials:
-
Compound 11 (GalNAc-acid derivative)
-
Compound 12 (Linker-amine derivative)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Trifluoroacetic Acid (TFA)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Methodology:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve Compound 11 and Compound 12 in the anhydrous solvent.
-
Coupling Reaction: Add CDI to the reaction mixture as the coupling reagent. Stir at room temperature and monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Deprotection: Once the coupling is complete, introduce Trifluoroacetic Acid (TFA) to the reaction mixture to remove the protective group. Continue to monitor the deprotection step until completion.
-
Solvent Removal: After the reaction is complete, remove the excess TFA and solvent by evaporation under reduced pressure. This step is critical to prepare the reaction mixture for the subsequent "pot" or final steps. The resulting product (Intermediate 13) is then carried forward without extensive purification.
Visualizations
Experimental Workflow Comparison
The following diagram illustrates the streamlined nature of the pot-economy synthesis compared to the standard, multi-step approach.
Caption: Comparison of standard vs. pot-economy workflows for this compound synthesis.
Green Chemistry Principles in the Pot-Economy Approach
This diagram shows how the proposed greener synthesis method aligns with key principles of Green Chemistry.
Caption: Adherence of the pot-economy method to Green Chemistry principles.
References
strategies to minimize the immunogenicity of GalNac-L96 conjugates
Technical Support Center: GalNAc-L96 Conjugate Immunogenicity
Welcome to the technical support center for minimizing the immunogenicity of this compound conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity in the context of this compound conjugates, and why is it a concern?
A1: Immunogenicity is the propensity of a substance, in this case, a this compound conjugated oligonucleotide, to trigger an unwanted immune response in the body. This response can lead to the generation of anti-drug antibodies (ADAs). These ADAs can have significant clinical consequences, including:
-
Reduced Efficacy: ADAs can bind to the conjugate, leading to its rapid clearance from circulation and preventing it from reaching its target hepatocytes. Neutralizing antibodies (NAbs), a subset of ADAs, can directly block the drug's mechanism of action.
-
Altered Pharmacokinetics (PK) and Pharmacodynamics (PD): The presence of ADAs can significantly change the drug's exposure and response profile.[1]
-
Safety Concerns: In some cases, an immune response can lead to adverse events, ranging from mild allergic reactions to more severe systemic effects.
While oligonucleotide therapeutics are generally less immunogenic than larger biologics, their chemical modifications and conjugation to ligands like this compound can create novel epitopes that the immune system may recognize as foreign.[1][2] Therefore, assessing and minimizing immunogenicity is a critical step in preclinical and clinical development.[1][3]
Q2: What are the primary potential sources of immunogenicity in our this compound conjugate?
A2: The immunogenicity of a this compound conjugate is multifactorial. An immune response can be directed against any part of the complex molecule. The primary potential sources include:
-
The Oligonucleotide (ON): The nucleic acid sequence itself can be a source. Certain sequences, such as unmethylated CpG motifs, are known to be immunostimulatory as they are recognized by Toll-like receptor 9 (TLR9).
-
Chemical Modifications: Modifications to the sugar, backbone, or bases, while designed to improve stability and efficacy, can create new antigenic determinants. This includes phosphorothioate (PS) backbones and 2'-sugar modifications (e.g., 2'-O-methyl, 2'-fluoro).
-
The GalNAc Ligand: Studies have shown that polyclonal antibodies raised against GalNAc-conjugated siRNAs can recognize the GalNAc moiety itself.
-
The L96 Linker: The linker connecting the GalNAc ligand to the oligonucleotide can also be immunogenic. Linker properties such as stability, hydrophobicity, and the conjugation chemistry used are important factors.
-
Impurities and Aggregates: Product-related impurities from the synthesis process or the formation of aggregates can significantly increase immunogenicity.
Q3: How can chemical modifications to the oligonucleotide backbone reduce immunogenicity while enhancing stability?
A3: Chemical modifications are crucial for improving the drug-like properties of oligonucleotides. Many modifications that increase nuclease resistance and binding affinity also serve to reduce immunogenicity. Key strategies include:
-
2'-Sugar Modifications: Replacing the 2'-hydroxyl group on the ribose sugar with groups like 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) is a common and effective strategy. These modifications can enhance stability against nucleases and have been shown to reduce immune stimulation.
-
Phosphorothioate (PS) Linkages: Replacing a non-bridging oxygen atom in the phosphate backbone with sulfur creates a phosphorothioate linkage. This modification confers significant nuclease resistance. While PS backbones themselves can sometimes be associated with immune responses, they are a critical component of stable designs. A combination of PS and 2'-sugar modifications is often used to achieve a balance of stability and low immunogenicity.
These modifications help the oligonucleotide evade degradation and recognition by the immune system.
Q4: What role does the L96 linker play in the immunogenicity of the conjugate?
A4: The linker is a critical component that affects the overall stability, safety, and efficacy of the conjugate. Its design can directly impact immunogenicity in several ways:
-
Stability: The linker must be stable enough to prevent premature release of the oligonucleotide in circulation. Unwanted cleavage can expose new epitopes and lead to off-target effects.
-
Hydrophilicity: Highly hydrophobic payloads or linkers can promote aggregation, which is a known driver of immunogenicity. Designing the linker to be more hydrophilic can improve solubility and reduce this risk.
-
Shielding Effects: The architecture of the linker can be designed to shield parts of the conjugate, potentially masking immunogenic epitopes from immune surveillance.
Strategically designing the L96 linker for optimal stability and hydrophilicity is a key step in minimizing the immunogenic risk of the entire conjugate.
Troubleshooting Guides
Problem: I am observing a high background signal or pre-existing reactivity in my anti-drug antibody (ADA) assay.
Cause: This is a common issue, particularly when working with oligonucleotide therapeutics. A high percentage of treatment-naive human serum lots can show basal reactivity against oligonucleotides. This may be due to pre-existing or cross-reacting antibodies directed against the oligonucleotide sequence, the PS backbone, or a combination of both.
Solution:
-
Characterize the Response: First, confirm that the observed signal is indeed from antibodies. This can be done by pre-treating the serum sample with protein A/G-coupled magnetic beads to deplete immunoglobulins. A significant reduction in signal post-depletion confirms that the reactivity is antibody-driven.
-
Domain Specificity Testing: To understand what the pre-existing antibodies are binding to, you can perform competitive binding assays using individual components of your conjugate (e.g., the unmodified oligonucleotide, the PS backbone alone, the L96 linker). This helps pinpoint the source of the cross-reactivity.
-
Assay Optimization: Ensure your assay includes a well-validated confirmatory step. The standard approach is a competition assay where samples are pre-incubated with an excess of the unlabeled drug. A specific signal should be significantly inhibited, while non-specific signals will not.
Problem: My this compound conjugate shows significant immunogenicity in preclinical models. What are the potential causes and mitigation strategies?
Cause: Significant immunogenicity in preclinical studies warrants a systematic investigation into the conjugate's properties and potential triggers. The cause could be related to the oligonucleotide sequence, chemical modifications, linker stability, or product purity.
Solution Workflow:
Caption: Troubleshooting workflow for high immunogenicity.
-
Verify Purity: Use analytical methods like HPLC and mass spectrometry to ensure the conjugate is free from residual synthesis reagents, incompletely conjugated material, or aggregates.
-
Analyze Sequence: Screen the oligonucleotide sequence for known immunostimulatory motifs, such as CpG islands, and redesign if necessary.
-
Review Chemical Modifications: The pattern and density of 2'-OMe, 2'-F, and PS modifications can be optimized to enhance stability and reduce immune recognition.
-
Evaluate Linker Stability: Conduct stability studies in plasma to ensure the L96 linker is not prematurely cleaved. If it is, consider redesigning the linker with more stable chemical bonds.
Quantitative Data Summary
The following table summarizes key parameters related to the binding and efficacy of GalNAc-conjugated oligonucleotides, which can be used as benchmarks.
| Parameter | Molecule | Value | Receptor/Target | Significance |
| Binding Affinity (Ki) | RNA with triantennary GalNAc ligand (sense-L96) | 8.8 nM | Asialoglycoprotein Receptor (ASGPR) | Demonstrates high-affinity binding required for efficient hepatocyte uptake. |
| Binding Affinity (Ki) | Oligonucleotide with triantennary GalNAc (A-PO-HCV-L96) | 10.4 nM | Asialoglycoprotein Receptor (ASGPR) | Shows consistent high-affinity binding across different oligonucleotide types. |
| In Vivo Efficacy (ED50) | TTR-targeting siRNA-GalNAc (Improved Chemistry) | 1 mg/kg | Transthyretin (TTR) mRNA in mice | A 5-fold improvement in efficacy achieved through chemical modification optimization. |
Experimental Protocols
Protocol: Anti-Drug Antibody (ADA) Screening by Indirect ELISA
This protocol outlines a standard indirect ELISA for detecting ADAs against a this compound conjugate.
Caption: Workflow for an indirect ELISA to detect ADAs.
Methodology:
-
Plate Coating: Dilute the this compound conjugate in a coating buffer (e.g., PBS) and add to the wells of a high-binding 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add diluted serum samples (patient samples, positive and negative controls) to the wells. Incubate for 2 hours at room temperature to allow ADAs to bind to the coated conjugate.
-
Detection Antibody: Wash the plate 3 times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects human antibodies (e.g., Protein A/G/L-HRP or anti-human IgG-HRP). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate 5 times. Add a TMB (3,3′,5,5′-Tetramethylbenzidine) substrate solution to each well. A color change will occur in wells containing bound HRP.
-
Readout: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Samples with a signal above a pre-determined cut-point are considered screen-positive and should be further analyzed in a confirmatory assay.
References
- 1. Considerations in the Immunogenicity Assessment Strategy for Oligonucleotide Therapeutics (ONTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Reactive Polyclonal Antibodies Raised Against GalNAc-Conjugated siRNA Recognize Mostly the GalNAc Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: GalNAc-L96 versus Lipid Nanoparticles for siRNA Delivery to the Liver
For researchers, scientists, and drug development professionals navigating the landscape of siRNA delivery to the liver, two platforms have emerged as frontrunners: GalNAc-L96 conjugates and lipid nanoparticles (LNPs). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate delivery strategy for specific research and therapeutic applications.
This comprehensive analysis delves into the key attributes of each platform, including efficacy, safety, biodistribution, and mechanism of action. Quantitative data is presented in structured tables for straightforward comparison, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of these complex biological processes.
At a Glance: Key Differences Between this compound and LNPs
| Feature | This compound | Lipid Nanoparticles (LNPs) |
| Targeting Mechanism | Active targeting via asialoglycoprotein receptor (ASGPR) on hepatocytes.[][2][3] | Primarily passive targeting to the liver through apolipoprotein E (ApoE)-mediated uptake.[3][4] |
| Administration Route | Subcutaneous injection. | Intravenous infusion. |
| Specificity for Hepatocytes | High. | Variable; can also be taken up by other liver cells like sinusoidal endothelial cells. |
| Payload Capacity | Limited to the siRNA molecule and small conjugates. | Can encapsulate a wider range of nucleic acid payloads (siRNA, mRNA, etc.). |
| Duration of Action | Long-lasting, with gene silencing persisting for months. | More rapid onset of action, but with a shorter duration compared to GalNAc conjugates. |
| Immunogenicity | Generally low. | Can trigger immune responses, particularly at higher doses. |
Performance Deep Dive: Efficacy and Duration of Action
The efficacy of siRNA delivery systems is a critical determinant of their therapeutic potential. Both this compound and LNPs have demonstrated robust gene silencing in the liver, but they exhibit distinct profiles in terms of potency and the durability of their effects.
Gene Silencing Efficacy
The effective dose 50 (ED50) is a key metric for comparing the potency of different drug delivery platforms. Studies have shown that both GalNAc-siRNA conjugates and LNPs can achieve potent gene silencing in the liver at low doses.
| Delivery Platform | Target Gene | Animal Model | ED50 | Reference |
| LNP | Factor VII | Rat | 0.02 - 0.25 mg/kg | |
| LNP | Factor VII | Mouse | ~0.1 mg/kg | |
| GalNAc-ASO | - | Mouse | 4 - 10 mg/week |
It is important to note that direct ED50 comparisons between different studies can be challenging due to variations in experimental design, the specific siRNA sequence used, and the LNP formulation. However, the data consistently demonstrates the high potency of both platforms for liver-targeted gene silencing.
Duration of Gene Silencing
A significant advantage of GalNAc-siRNA conjugates is their remarkably long duration of action. Following a single subcutaneous injection, gene silencing can be maintained for several months. This prolonged effect is attributed to the accumulation and slow release of functional siRNA from acidic intracellular compartments within hepatocytes.
In contrast, LNP-delivered siRNA typically has a more rapid onset of action but a shorter duration of effect. This difference in pharmacodynamics is a crucial consideration for the design of dosing regimens for clinical applications.
Biodistribution and Targeting: Getting the Payload to the Right Place
Efficient and specific delivery to hepatocytes is paramount for liver-targeted therapies. This compound and LNPs employ distinct strategies to achieve this.
This compound: Precision Targeting through Receptor-Mediated Uptake
GalNAc-siRNA conjugates leverage the high expression of the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes for targeted delivery. The trivalent GalNAc ligand binds with high affinity to ASGPR, leading to rapid internalization of the siRNA conjugate via endocytosis. This active targeting mechanism ensures high specificity for hepatocytes and minimal uptake by other cell types.
Caption: Cellular uptake pathway of LNP-siRNA complexes.
Safety and Tolerability: A Critical Consideration
The safety profile of any drug delivery system is of utmost importance. Both this compound and LNPs have been extensively studied in preclinical and clinical settings.
This compound: A Favorable Safety Profile
Lipid Nanoparticles: Potential for Immune Activation
A primary safety concern with LNPs is the potential for ionizable lipids to cause toxicity, particularly at high doses. Accumulation of LNPs in LSECs can activate Toll-like receptors, leading to the release of pro-inflammatory cytokines and neutrophilic inflammation. The safety profile of LNPs can be improved by modifying the LNP composition and by incorporating targeting ligands like GalNAc to enhance hepatocyte specificity and reduce uptake by other liver cells.
Experimental Protocols
To provide a practical resource for researchers, this section outlines the general methodologies for key experiments used to evaluate and compare this compound and LNP-based siRNA delivery systems.
In Vivo Gene Silencing Studies in Rodents
dot
Caption: General workflow for in vivo gene silencing experiments.
Objective: To assess the in vivo efficacy and duration of gene silencing of GalNAc-siRNA and LNP-siRNA.
Animals: Typically, mouse or rat models are used.
Procedure:
-
Dosing: Animals are administered a single dose of either GalNAc-siRNA via subcutaneous injection or LNP-siRNA via intravenous injection. A control group receiving a non-targeting siRNA or saline is included.
-
Sample Collection: At various time points post-administration (e.g., 24 hours, 48 hours, 1 week, 4 weeks), blood samples are collected to measure target protein levels in the serum. At the end of the study, animals are euthanized, and liver tissue is harvested.
-
Analysis:
-
mRNA Levels: Target mRNA levels in the liver are quantified using quantitative real-time PCR (qRT-PCR).
-
Protein Levels: Target protein levels in the serum or liver lysates are measured using methods such as ELISA or Western blotting.
-
-
Data Interpretation: The percentage of target gene knockdown is calculated relative to the control group. The duration of silencing is determined by monitoring gene expression over time.
Biodistribution Studies
Objective: To determine the tissue distribution of GalNAc-siRNA and LNP-siRNA.
Procedure:
-
Labeling: The siRNA is labeled with a fluorescent dye (e.g., Cy5) or a radiolabel.
-
Administration: The labeled siRNA formulation (GalNAc or LNP) is administered to animals.
-
Tissue Harvesting: At specific time points, animals are euthanized, and various organs (liver, spleen, kidney, heart, lung, etc.) are collected.
-
Quantification: The amount of labeled siRNA in each organ is quantified using techniques such as fluorescence imaging of tissue homogenates or scintillation counting.
Conclusion
Both this compound and lipid nanoparticles are powerful and clinically validated platforms for siRNA delivery to the liver. The choice between these two technologies depends on the specific requirements of the therapeutic application.
-
This compound excels in its high specificity for hepatocytes, long duration of action, and favorable safety profile, making it an ideal choice for chronic liver diseases where subcutaneous administration is preferred.
-
Lipid Nanoparticles offer the flexibility to deliver a broader range of nucleic acid payloads and exhibit a rapid onset of action. While they have shown great success, particularly with the approval of the first siRNA therapeutic, careful consideration of the LNP formulation is necessary to optimize hepatocyte targeting and minimize potential immunogenicity.
As research in the field of RNAi therapeutics continues to advance, further innovations in both GalNAc conjugate and LNP technologies are expected, promising even more effective and safer treatments for a wide range of liver diseases.
References
- 2. Delivery Systems of siRNA Drugs and Their Effects on the Pharmacokinetic Profile - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo siRNA Delivery: GalNAc-L96 vs. Alternative Platforms
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of in vivo siRNA delivery platforms, featuring supporting experimental data and detailed methodologies.
The advent of RNA interference (RNAi) has opened up a new frontier in therapeutic development, offering the potential to silence disease-causing genes with high specificity. However, the effective in vivo delivery of small interfering RNA (siRNA) remains a critical challenge. This guide provides a comparative analysis of the in vivo efficacy of GalNAc-L96, a prominent ligand-based delivery platform, against other leading alternatives, namely Lipid Nanoparticles (LNPs) and viral vectors.
Quantitative Efficacy Comparison
The following table summarizes the in vivo efficacy of different siRNA delivery platforms based on reported median effective dose (ED50) values and observed gene knockdown percentages in preclinical mouse models, primarily targeting liver-expressed genes.
| Delivery Platform | Ligand/Vehicle | Target Gene | Route of Administration | Efficacy (ED50 or Knockdown) | Species | Citation |
| GalNAc Conjugate | This compound | Angiopoietin-like 3 (ANGPTL3) | Subcutaneous | ~1-3 mg/kg | Mouse | [1] |
| GalNAc Conjugate | Improved GalNAc Ligand | ANGPTL3 | Subcutaneous | Superior to L96 | Mouse | [1] |
| Lipid Nanoparticle | DLin-MC3-DMA | Factor VII | Intravenous | ~0.005 mg/kg | Mouse | [2] |
| Viral Vector | Adeno-Associated Virus (AAV9) | Green Fluorescent Protein (GFP) | Systemic | 82% knockdown at 1.8x10¹¹ vg/mouse | Mouse | [3] |
| Viral Vector | Adeno-Associated Virus (AAV) | Hepatitis B Virus (HBV) | Intravenous | Sustained suppression at lower doses | Mouse | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved, the following diagrams are provided in the DOT language for Graphviz.
GalNAc-siRNA Conjugate-Mediated Delivery Pathway
This diagram illustrates the cellular uptake and mechanism of action of GalNAc-siRNA conjugates.
Caption: Cellular uptake of GalNAc-siRNA conjugates.
Comparative In Vivo Efficacy Experimental Workflow
This diagram outlines a typical experimental workflow for comparing the in vivo efficacy of different siRNA delivery platforms.
Caption: Comparative in vivo experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo administration of each siRNA delivery platform.
GalNAc-siRNA Conjugate Administration
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
siRNA Formulation: this compound conjugated siRNA is dissolved in sterile phosphate-buffered saline (PBS).
-
Administration:
-
Mice are anesthetized using isoflurane.
-
A single subcutaneous injection is administered in the dorsal region.
-
Dose-response studies typically involve groups of animals receiving doses ranging from 0.1 to 10 mg/kg.
-
-
Efficacy Assessment:
-
At predetermined time points (e.g., 7, 14, and 28 days post-injection), animals are euthanized.
-
Liver tissue is harvested for mRNA analysis by quantitative real-time PCR (qPCR) to determine target gene knockdown.
-
Serum samples can be collected to measure the levels of secreted target proteins by ELISA.
-
Lipid Nanoparticle (LNP)-siRNA Delivery
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
LNP Formulation:
-
Cationic lipids (e.g., DLin-MC3-DMA), DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol.
-
siRNA is dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
The lipid and siRNA solutions are mixed using a microfluidic device to form LNPs.
-
The resulting LNP suspension is dialyzed against PBS to remove ethanol and raise the pH.
-
-
Administration:
-
Mice are placed in a restrainer.
-
A single intravenous injection is administered via the tail vein.
-
Dose-response studies typically involve doses ranging from 0.001 to 1 mg/kg.
-
-
Efficacy Assessment:
-
At 24-48 hours post-injection, animals are euthanized.
-
Liver tissue is collected for qPCR analysis of target mRNA levels.
-
Serum is collected to measure target protein levels.
-
Viral Vector-Mediated shRNA Delivery
-
Animal Model: C57BL/6 mice or a relevant transgenic model.
-
Vector Production:
-
A short hairpin RNA (shRNA) sequence targeting the gene of interest is cloned into an AAV vector plasmid.
-
The AAV vector is produced in a suitable cell line (e.g., HEK293T) by co-transfection with helper plasmids.
-
The viral particles are purified and titered.
-
-
Administration:
-
The route of administration depends on the target tissue. For systemic delivery to the liver, intravenous or intraperitoneal injections are common.
-
Dose is typically measured in viral genomes (vg) per mouse, with dose-ranging studies using, for example, 1x10¹⁰ to 1x10¹² vg/mouse.
-
-
Efficacy Assessment:
-
Gene silencing is typically assessed at later time points (e.g., 2-4 weeks post-injection) due to the time required for viral transduction and shRNA expression.
-
Target tissue is harvested for mRNA and protein analysis as described for the other platforms.
-
Discussion and Conclusion
This guide provides a comparative overview of this compound and alternative siRNA delivery platforms.
-
GalNAc-siRNA conjugates , such as those utilizing the L96 ligand, offer a simple and effective method for targeted siRNA delivery to the liver via subcutaneous administration. Their efficacy is robust, although they may require higher doses compared to highly optimized LNP formulations.
-
Lipid Nanoparticles (LNPs) represent a mature and highly potent platform for siRNA delivery, particularly to the liver, often achieving very low ED50 values. However, their formulation is more complex than that of GalNAc conjugates.
-
Viral vectors , such as AAV, are highly efficient at gene delivery and can provide long-term gene silencing. Challenges associated with this platform include potential immunogenicity and dose-dependent toxicity, which require careful optimization of the vector and dose.
The choice of an appropriate siRNA delivery platform is contingent on the specific therapeutic application, including the target organ, desired duration of effect, and safety considerations. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systemic Delivery of shRNA by AAV9 Provides Highly Efficient Knockdown of Ubiquitously Expressed GFP in Mouse Heart, but Not Liver | PLOS One [journals.plos.org]
- 4. Studies of efficacy and liver toxicity related to adeno-associated virus-mediated RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Gene Knockdown: A Comparative Guide to GalNac-L96 siRNA and Alternatives using qPCR
The Rise of GalNac-L96 for Liver-Targeted siRNA Delivery
The N-acetylgalactosamine (GalNAc) ligand has emerged as a highly effective strategy for the targeted delivery of small interfering RNA (siRNA) to hepatocytes.[1][2][3][4][5] GalNAc binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells. This interaction facilitates rapid and efficient endocytosis of the GalNAc-siRNA conjugate, leading to potent and durable gene silencing specifically in the liver. The L96 linker is a component of the conjugate that connects the GalNAc ligand to the siRNA molecule.
The primary advantage of GalNAc-siRNA conjugates is their high specificity for hepatocytes, which minimizes off-target effects and systemic toxicity often associated with other delivery systems like lipid nanoparticles (LNPs). Furthermore, GalNAc-siRNA conjugates can be administered subcutaneously, offering a more convenient route of administration compared to the intravenous infusion typically required for LNPs.
Quantitative Comparison of Knockdown Efficiency: GalNac-siRNA vs. Lipid Nanoparticles (LNPs)
Quantitative PCR (qPCR) is the gold standard for measuring changes in mRNA levels and is therefore a critical tool for validating siRNA-mediated gene knockdown. The following table summarizes a hypothetical comparison of the knockdown efficiency of a this compound conjugated siRNA and a lipid nanoparticle (LNP) formulated siRNA targeting the same hypothetical gene (Gene X) in hepatocytes, as measured by qPCR.
| Delivery Method | Target Gene | Dose | Time Point | % mRNA Remaining (Mean ± SD) |
| This compound siRNA | Gene X | 1 mg/kg | 72 hours | 15 ± 4.2 |
| LNP-siRNA | Gene X | 3 mg/kg | 72 hours | 25 ± 6.8 |
| Scrambled Control | Gene X | 3 mg/kg | 72 hours | 98 ± 5.1 |
Note: This data is illustrative. Actual knockdown efficiency can vary depending on the target gene, siRNA sequence, and experimental conditions. Studies have suggested that GalNAc-siRNA conjugates can achieve potent gene silencing at lower doses compared to LNPs. For instance, some research indicates that GalNAc conjugates can achieve greater than 90% gene silencing in non-human primates at a dose of 1 mg/kg, a level of potency that might necessitate a 100-fold higher dose with LNP formulations. While LNP delivery may result in a faster onset of action, GalNAc conjugates tend to exhibit a more prolonged effect due to the slow release of siRNA from endosomal compartments.
Experimental Protocols
I. Validating Gene Knockdown by qPCR
This protocol outlines the steps for quantifying target mRNA levels following treatment with this compound siRNA.
1. Cell Culture and Treatment:
-
Seed hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a multi-well plate at a density that ensures 70-80% confluency at the time of treatment.
-
Prepare the this compound siRNA solution in a suitable buffer (e.g., phosphate-buffered saline).
-
Treat the cells with the desired concentration of this compound siRNA. Include a non-targeting (scrambled) siRNA control and an untreated control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for siRNA uptake and target mRNA degradation.
2. RNA Extraction:
-
Lyse the cells directly in the wells using a lysis buffer from a commercially available RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (an A260/A280 ratio of ~2.0 is indicative of pure RNA).
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene, and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or a probe-based master mix).
-
Perform the qPCR reaction using a real-time PCR detection system with appropriate cycling conditions.
-
Determine the cycle threshold (Ct) values for the target and reference genes in all samples.
-
Calculate the relative quantification of the target gene expression using the ΔΔCt method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
Benchmarking New GalNAc Constructs Against the L96 Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of N-acetylgalactosamine (GalNAc)-siRNA conjugates has revolutionized the field of RNA interference (RNAi) therapeutics, enabling potent and specific gene silencing in hepatocytes. The triantennary GalNAc construct, L96, has long been the industry benchmark for efficient delivery of siRNAs to the liver.[1][2][3][4][5] However, ongoing research has led to the development of novel GalNAc constructs designed to enhance efficacy, duration of action, and manufacturing efficiency. This guide provides an objective comparison of these new constructs against the established L96 standard, supported by experimental data.
Data Presentation: Performance Comparison of GalNAc-siRNA Constructs
The following tables summarize the in vivo performance of various new GalNAc constructs compared to the L96 standard. The primary endpoints evaluated are the reduction of target protein levels in preclinical models.
| Construct Description | Target Gene | Animal Model | Dose | Time Point | % Target Protein Reduction (vs. Control) | Reference |
| L96 Standard | ANGPTL3 | C57BL/6 Mice | 3 mg/kg | Day 21 | 51.5% | |
| TrisGal-6 (pyran-derived scaffold) | ANGPTL3 | C57BL/6 Mice | 3 mg/kg | Day 21 | 76.6% | |
| L96 Standard | TTR | Mice | 1 mg/kg | Day 7 | ~50% (estimated from graph) | |
| Bivalent Serinol-GalNAc (opposite ends of sense strand) | TTR | Mice | 1 mg/kg | Day 7 | ~85% (estimated from graph) | |
| L96 Standard | TTR | Rats | Not Specified | Not Specified | Potent Silencing | |
| Diamine-Scaffold (TG2) with PS-linkage | TTR | Rats | Not Specified | Not Specified | More powerful silencing than L96 |
| Construct Description | Target Gene | Animal Model | Dose | Time Point | % Target mRNA Knockdown (vs. Control) | Reference |
| L96 Standard (123M) | ANGPTL3 | C57BL/6 Mice | 3 mg/kg | Day 28 | ~28.2% (remaining mRNA 71.8%) | |
| TrisGal-6 (149M) | ANGPTL3 | C57BL/6 Mice | 3 mg/kg | Day 28 | ~59% (remaining mRNA 41.0%) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of benchmarking studies. Below are protocols for key experiments cited in the comparison of GalNAc-siRNA constructs.
In Vivo Efficacy Studies in Mice
This protocol outlines the general procedure for evaluating the in vivo efficacy of GalNAc-siRNA conjugates in mice.
1. Animal Models:
-
C57BL/6 mice (male, 7-9 weeks old) are commonly used.
-
All animal procedures should be performed in accordance with institutional guidelines for the care and use of laboratory animals.
2. Dosing:
-
GalNAc-siRNA conjugates are typically administered via subcutaneous (s.c.) injection.
-
Doses can range from 0.3 mg/kg to 3 mg/kg for single-dose studies.
3. Sample Collection:
-
Blood samples are collected via retro-orbital bleeding under anesthesia at specified time points (e.g., before dosing and on days 7, 14, 21, 28 post-injection).
-
Serum is prepared by centrifugation to separate it from blood cells.
4. Measurement of Target Protein Levels:
-
Serum levels of the target protein (e.g., ANGPTL3, TTR) are measured using commercially available ELISA kits.
-
Protein levels are often normalized to pre-dose levels for each animal.
5. Measurement of Target mRNA Levels:
-
At the end of the study, animals are euthanized, and liver tissue is collected.
-
Total RNA is extracted from the liver tissue.
-
The levels of the target mRNA are quantified using relative quantitative reverse transcription PCR (RT-qPCR).
Quantification of siRNA in Liver Tissue
This protocol describes how to measure the concentration of the siRNA guide strand in liver tissue.
1. Tissue Homogenization:
-
A portion of the collected liver tissue is homogenized.
2. RNA Extraction:
-
Total RNA, including small RNAs, is extracted from the liver homogenate using a suitable kit.
3. Quantification by Stem-Loop RT-qPCR:
-
A modified stem-loop RT-qPCR procedure is used to specifically quantify the siRNA guide strand.
-
A standard curve is generated using a synthetic RNA oligonucleotide corresponding to the guide strand to determine the absolute copy number.
-
The siRNA concentration is typically expressed as micrograms of siRNA per gram of liver tissue.
Ago2 Immunoprecipitation and Quantification of RISC-Bound siRNA
This protocol allows for the quantification of the amount of siRNA that is loaded into the RNA-induced silencing complex (RISC), which is the active form for gene silencing.
1. Cell/Tissue Lysis:
-
Liver tissue is lysed in a buffer that preserves the integrity of protein-RNA complexes. The lysate is then clarified by centrifugation.
2. Immunoprecipitation:
-
The lysate is incubated with an antibody specific for Argonaute 2 (Ago2), a key component of RISC.
-
Protein A/G magnetic beads are then added to pull down the Ago2-antibody complexes.
-
The beads are washed to remove non-specifically bound proteins and RNA.
3. RNA Elution and Quantification:
-
The Ago2-bound small RNAs are eluted from the beads.
-
The amount of the specific siRNA guide strand is then quantified using stem-loop RT-qPCR as described above.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying biological and experimental workflows.
Caption: Cellular uptake pathway of a GalNAc-siRNA conjugate in hepatocytes.
Caption: Experimental workflow for benchmarking new GalNAc-siRNA constructs.
Caption: Logical relationship for comparing new GalNAc constructs to the L96 standard.
References
- 1. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the pharmacodynamic durability of GalNAc-siRNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fcad.com [fcad.com]
A Comparative Guide to GalNAc-siRNA Conjugates: GalNac-L96 vs. Monovalent and Divalent Alternatives for Enhanced siRNA Delivery
For researchers, scientists, and drug development professionals, the targeted delivery of small interfering RNA (siRNA) to hepatocytes remains a cornerstone of therapeutic advancement for liver-related diseases. The conjugation of N-acetylgalactosamine (GalNAc), a ligand for the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes, has emerged as a leading strategy. This guide provides an objective comparison of the trivalent GalNAc conjugate, GalNac-L96, with its monovalent and divalent counterparts, supported by experimental data to inform the selection of the optimal siRNA delivery platform.
Performance Comparison: this compound (Trivalent) vs. Divalent and Monovalent GalNAc
Experimental evidence consistently demonstrates the superiority of multivalent GalNAc conjugates over monovalent constructs for effective siRNA delivery. While trivalent GalNAc-siRNA conjugates like those utilizing the L96 ligand are a benchmark for potency, studies have shown that divalent conjugates can achieve comparable in vivo activity, contingent on the optimization of linker chemistry and the spacing between GalNAc moieties.[4] Monovalent GalNAc conjugates, in contrast, generally exhibit significantly reduced or minimal activity.[5]
Below is a summary of quantitative data from comparative studies evaluating the performance of GalNAc-siRNA conjugates of varying valencies.
| Valency | Conjugate Type | Target Gene | In Vivo Model | Dose | Efficacy (Target Gene Knockdown) | ED50 | Reference |
| Trivalent | This compound Standard | Transthyretin (TTR) | Mice | 3 mg/kg | >90% reduction in serum TTR | ~1 mg/kg | |
| Divalent | Divalent GalNAc | Transthyretin (TTR) | Mice | 2.5 mg/kg | Significantly reduced silencing compared to trivalent | >2.5 mg/kg | |
| Divalent | Divalent GalNAc (optimized spacing) | Not Specified | Not Specified | Not Specified | Comparable in vivo potency to tri-antennary | Not Specified | |
| Monovalent | Monovalent GalNAc | Transthyretin (TTR) | Mice | 1 mg/kg | Minimal to no effect on target transcript levels | Not Applicable |
Signaling Pathways and Experimental Workflows
The journey of a GalNAc-siRNA conjugate from subcutaneous injection to target gene silencing within a hepatocyte involves a series of well-orchestrated molecular events. The following diagrams illustrate the key pathways and a typical experimental workflow for evaluating these conjugates.
References
- 1. Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 3. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of GalNAc-L96: Evaluating Cost-Effectiveness of Standard versus Pot-Economy Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of critical components like N-acetylgalactosamine (GalNAc)-L96, a key ligand for targeted delivery of oligonucleotide therapeutics, is paramount. This guide provides a comparative analysis of two primary synthesis routes: the traditional "standard approach" and a more recent, resource-conscious "pot-economy" method. The comparison draws upon available experimental data to objectively assess their performance, with a focus on yield, reagent use, and overall process efficiency to inform a qualitative cost-effectiveness analysis.
The targeted delivery of siRNA and antisense oligonucleotides to hepatocytes via the asialoglycoprotein receptor (ASGPR) has proven to be a highly effective strategy in the development of novel therapeutics. The triantennary GalNAc ligand, L96, is a critical component in this approach, facilitating high-affinity binding to the receptor. Consequently, the synthesis of GalNAc-L96 is a crucial step in the manufacturing of these next-generation drugs. This guide explores the nuances of two distinct synthetic pathways, providing researchers with the information needed to select the most appropriate method for their specific needs.
Performance Comparison: Standard vs. Pot-Economy Synthesis
The selection of a synthesis route for this compound is a trade-off between established protocols and modern, optimized approaches that prioritize efficiency and sustainability. The following table summarizes the key quantitative and qualitative differences between the standard and pot-economy methods based on available literature.
| Parameter | Standard Approach | Pot-Economy Approach |
| Overall Yield | Not explicitly stated in available literature, but generally considered lower. | 61% [1] |
| Key Reagents | HBTU, Hünig base, Palladium on Carbon (Pd/C)[1][2] | GalNAc acid chloride, Oxalyl chloride, Triethylamine[1] |
| Solvent Consumption | Significant amounts of solvents like DCM.[1] | 3 to 10 times less solvent volume compared to previously described methods. |
| Number of Steps | Multiple discrete steps with intermediate purifications. | Fewer operational steps due to a "one-pot" strategy. |
| Purification | Column flash chromatography required for intermediates and final product. | Flash chromatography used at the final stage. |
| Eco-Friendliness | Utilizes non-eco-friendly and toxic reagents and solvents (e.g., DCM, Pd/C). | Designed to align with Green Chemistry principles, avoiding rare metals and reducing waste. |
| Qualitative Cost-Effectiveness | Potentially higher costs due to lower yields, significant solvent usage, and the price of reagents like Pd/C. | More cost-effective due to higher yield, reduced solvent consumption, and fewer purification steps. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are the available experimental protocols for the key stages of both the standard and pot-economy synthesis of this compound.
Standard Approach: GalNAc-acid addition and Deprotection
-
GalNAc-acid addition: This step is typically realized using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as a coupling reagent in the presence of Hünig's base (N,N-Diisopropylethylamine). The resulting product requires purification by column flash chromatography.
-
Removal of the Boc protecting group: Standard hydrogenolysis conditions are employed for the deprotection of the Boc-protected amino group. This typically involves the use of a Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere.
A detailed, step-by-step protocol with specific reagent quantities, reaction times, and purification procedures for the entire standard synthesis of this compound is not sufficiently detailed in the available literature to be presented here.
Pot-Economy Approach: A Step-by-Step Synthesis
The following is a detailed protocol for the more resource-effective pot-economy synthesis of this compound, which boasts a total yield of 61%.
First Pot:
-
To a solution of GalNAc acid (14.23 g, 31.80 mmol, 3 eq.) in DCM (55 mL), oxalyl chloride (2.71 mL, 31.80 mmol, 3 eq.) and a catalytic amount of DMF are added. The mixture is stirred to form GalNAc acid chloride.
-
In a separate flask, a solution of the amine intermediate is prepared.
-
The freshly prepared solution of GalNAc acid chloride is added dropwise to the amine solution.
-
The reaction mixture is stirred for an additional 5 hours.
-
The resulting solution is concentrated in vacuo.
-
The residue is then treated with a solution of trifluoroacetic acid (TFA) to cleave protecting groups.
-
The reaction mixture is evaporated under reduced pressure to remove excess TFA.
-
The residue is dissolved in DCM (55 mL), and a solution of GalNAc acid chloride (prepared as in step 1) in DCM (55 mL) is added dropwise.
-
After stirring for 5 hours, the solution is concentrated in vacuo.
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a DCM-EtOH-Et3N (3%) eluent system with a gradient from 20:1 to 5:1 to afford the final product.
Visualizing the Workflow: Pot-Economy Synthesis of this compound
To better illustrate the streamlined nature of the pot-economy approach, the following diagram outlines the key stages of the synthesis.
Figure 1. Workflow of the pot-economy synthesis of this compound.
Conclusion
The synthesis of this compound is a critical process in the development of targeted oligonucleotide therapies. While the standard approach represents a classical and established method, the pot-economy route offers significant advantages in terms of yield, resource efficiency, and alignment with green chemistry principles. The 61% total yield of the pot-economy method, coupled with a significant reduction in solvent usage and the elimination of hazardous reagents like palladium on carbon, strongly suggests a greater cost-effectiveness for this modern approach. For researchers and manufacturers looking to optimize their production of this compound, the pot-economy synthesis presents a compelling alternative that is both economically and environmentally advantageous. Further detailed cost analysis would require a more comprehensive, step-by-step protocol for the standard synthesis route to enable a direct comparison of reagent and solvent quantities.
References
A Comparative Guide to Subcutaneous vs. Intravenous Delivery of GalNAc-L96 Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The advent of N-acetylgalactosamine (GalNAc) conjugation has revolutionized the field of oligonucleotide therapeutics, enabling targeted delivery to hepatocytes and opening new avenues for treating a range of liver-centric diseases. GalNAc-L96, a triantennary GalNAc ligand, demonstrates high affinity for the asialoglycoprotein receptor (ASGPR) on liver cells, facilitating efficient cellular uptake.[1][2][3][4][5] This guide provides a comparative analysis of subcutaneous (SC) and intravenous (IV) administration routes for this compound-conjugated therapeutics, supported by a review of available data and experimental considerations.
Executive Summary
Both subcutaneous and intravenous routes are viable for the administration of this compound therapeutics, with the choice of delivery often depending on the specific therapeutic agent, desired pharmacokinetic profile, and clinical setting. Subcutaneous delivery is increasingly favored for its convenience, potential for self-administration, and patient preference. Intravenous administration, while ensuring immediate and complete bioavailability, is typically reserved for situations requiring rapid onset of action or for therapeutics not amenable to subcutaneous formulation. This guide will delve into the pharmacokinetic, pharmacodynamic, and practical differences between these two delivery methods.
Comparative Data: Pharmacokinetic and Pharmacodynamic Profiles
The following tables summarize the typical pharmacokinetic (PK) and pharmacodynamic (PD) parameters for this compound therapeutics administered via subcutaneous and intravenous routes. It is important to note that specific values can vary significantly based on the specific oligonucleotide, its chemical modifications, and the animal model or patient population being studied.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Subcutaneous (SC) Delivery | Intravenous (IV) Delivery | Key Considerations |
| Bioavailability (F) | Lower to intermediate | 100% (by definition) | SC bioavailability is influenced by absorption from the injection site. |
| Time to Maximum Plasma Concentration (Tmax) | 0.25 - 5 hours | Immediate | Reflects absorption phase for SC vs. direct entry into circulation for IV. |
| Maximum Plasma Concentration (Cmax) | Lower than IV | Highest achievable concentration | Dose and absorption rate dependent for SC. |
| Area Under the Curve (AUC) | Generally lower than IV for the same dose | Represents total systemic exposure | Dose-proportional AUC has been observed for SC administration in humans. |
| Plasma Half-life (t1/2) | Relatively short due to rapid clearance | Characterized by rapid distribution phase | Driven by rapid uptake into the liver for both routes. |
| Liver Exposure | Can be significantly higher than IV in preclinical models | High, but may be less sustained than SC | ASGPR-mediated uptake is highly efficient via both routes. |
Table 2: Comparative Pharmacodynamic Parameters
| Parameter | Subcutaneous (SC) Delivery | Intravenous (IV) Delivery | Key Considerations |
| Onset of Action | Rapid, but may be slightly delayed compared to IV | Most rapid onset | Dependent on absorption and distribution to the liver. |
| Duration of Effect | Long, enabling infrequent dosing | Long, sustained by intracellular accumulation | The stability of the oligonucleotide within the hepatocyte is a key factor. |
| Potency (ED50) | High, with potent gene silencing achieved | High, with potent gene silencing achieved | Liver-targeting via this compound enhances potency for both routes. |
Mechanism of Action and Cellular Uptake
The fundamental mechanism of this compound therapeutics is independent of the administration route. Once the conjugate reaches the systemic circulation, it targets hepatocytes through the specific interaction between the GalNAc ligand and the ASGPR.
Caption: Cellular uptake pathway of this compound therapeutics.
Experimental Protocols
Below are generalized methodologies for key experiments to compare subcutaneous and intravenous delivery of this compound therapeutics.
1. Pharmacokinetic Analysis
-
Objective: To determine and compare the pharmacokinetic profiles following SC and IV administration.
-
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats, or non-human primates).
-
Dosing: Administer the this compound therapeutic at a specified dose via a single intravenous (bolus or infusion) or subcutaneous injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification: Measure the concentration of the therapeutic in plasma samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS) or a ligand-binding assay.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with software like Phoenix WinNonlin.
-
2. Biodistribution Study
-
Objective: To assess and compare the tissue distribution, particularly liver targeting, of the therapeutic after SC and IV administration.
-
Methodology:
-
Radiolabeling (Optional): The therapeutic can be labeled with a radioactive isotope (e.g., ³H or ¹²⁵I) to facilitate quantification in tissues.
-
Dosing: Administer the labeled or unlabeled therapeutic to animals via IV or SC injection.
-
Tissue Collection: At selected time points post-administration, euthanize the animals and collect major organs and tissues (liver, kidney, spleen, heart, lung, muscle, injection site for SC).
-
Quantification:
-
For radiolabeled compounds, measure radioactivity in tissue homogenates using a scintillation counter.
-
For unlabeled compounds, extract the therapeutic from tissue homogenates and quantify using LC-MS/MS or another sensitive method.
-
-
Data Analysis: Express tissue concentrations as the percentage of the injected dose per gram of tissue (%ID/g).
-
3. Pharmacodynamic (Efficacy) Study
-
Objective: To evaluate and compare the in vivo efficacy (e.g., target gene knockdown for siRNA) following SC and IV administration.
-
Methodology:
-
Animal Model: Use a relevant animal model (e.g., a transgenic model expressing the human target gene).
-
Dosing Regimen: Administer the therapeutic via SC or IV routes. This can be a single dose or multiple doses over time.
-
Sample Collection: At the end of the study, collect liver tissue samples.
-
Target Gene Expression Analysis:
-
Isolate total RNA from the liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Normalize the target gene expression to a housekeeping gene.
-
-
Protein Level Analysis (Optional):
-
Prepare liver protein lysates.
-
Measure the levels of the target protein using methods such as Western blotting or ELISA.
-
-
Data Analysis: Calculate the percentage of target gene or protein reduction compared to a control group (e.g., saline-treated animals).
-
Caption: Experimental workflow for comparing delivery routes.
Conclusion
The choice between subcutaneous and intravenous delivery for this compound therapeutics involves a trade-off between convenience and pharmacokinetic properties. Subcutaneous administration offers significant advantages in terms of patient compliance and reduced healthcare burden, making it the preferred route for many chronically administered therapies. While intravenous delivery provides immediate and complete bioavailability, the high efficiency of the GalNAc-ASGPR targeting mechanism ensures robust liver uptake and pharmacological activity even with subcutaneous administration. Ultimately, the optimal delivery route will be determined by the specific therapeutic candidate, its intended clinical application, and a thorough evaluation of its comparative performance in well-designed preclinical and clinical studies.
References
Validating ASGPR-Mediated Uptake: A Comparative Guide to Fluorescently Labeled GalNAc-L96
For researchers, scientists, and drug development professionals, the efficient and specific delivery of therapeutics to hepatocytes is a critical goal. The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of these liver cells, presents a prime target for receptor-mediated endocytosis. Fluorescently labeled trivalent N-acetylgalactosamine (GalNAc) ligands, such as GalNAc-L96, have emerged as a powerful tool for validating and quantifying this uptake pathway. This guide provides a comprehensive comparison of fluorescently labeled this compound with other common methods for assessing ASGPR-mediated uptake, supported by experimental data and detailed protocols.
This guide will objectively compare the performance of fluorescently labeled this compound with alternatives such as the natural glycoprotein asialofetuin and GalNAc-functionalized lipid nanoparticles (LNPs). By understanding the distinct advantages and limitations of each approach, researchers can select the most appropriate tool for their specific experimental needs, from basic research to preclinical drug development.
Performance Comparison of ASGPR Targeting Agents
The choice of targeting agent for studying ASGPR-mediated uptake depends on several factors, including the desired specificity, affinity, and the nature of the cargo to be delivered. The following table summarizes the key characteristics of three common approaches.
| Feature | Fluorescently Labeled this compound | Fluorescently Labeled Asialofetuin | Fluorescently Labeled GalNAc-LNPs |
| Target Receptor | Asialoglycoprotein Receptor (ASGPR) | Asialoglycoprotein Receptor (ASGPR) | Asialoglycoprotein Receptor (ASGPR) |
| Binding Moiety | Trivalent N-acetylgalactosamine | Exposed terminal galactose/N-acetylgalactosamine residues on a glycoprotein | Multiple trivalent GalNAc ligands on the LNP surface |
| Binding Affinity (to ASGPR) | High (Ki in the low nanomolar range for conjugates)[1] | Moderate to High | High (multivalent binding effect) |
| Specificity for Hepatocytes | Very High[2] | High | High, with potential for some off-target uptake by other liver cell types depending on LNP formulation[3][4] |
| Uptake Efficiency | High and rapid[4] | Moderate | High, capable of delivering larger payloads |
| Payload Capacity | Small molecules (fluorophores, small drugs) | The protein itself is the payload, or it can be conjugated to other molecules | Large molecules (e.g., siRNA, mRNA, plasmids) |
| Advantages | High specificity, strong and well-defined binding, ease of synthesis and modification. | Natural ligand, well-characterized uptake pathway. | High payload capacity, protects cargo from degradation. |
| Limitations | Limited payload capacity. | Heterogeneity of the glycoprotein can lead to variability, lower binding affinity compared to trivalent GalNAc. | Potential for immunogenicity, more complex manufacturing, biodistribution can be influenced by factors other than the targeting ligand. |
Quantitative Uptake Data
Direct quantitative comparisons of uptake efficiency can vary depending on the specific experimental conditions, cell type (e.g., primary hepatocytes vs. cell lines), and the nature of the fluorescent label. However, based on binding affinities and established knowledge, the following table provides an overview of expected quantitative uptake parameters.
| Parameter | Fluorescently Labeled this compound | Fluorescently Labeled Asialofetuin | Fluorescently Labeled GalNAc-LNPs |
| Binding Affinity (Kd) | ~1-10 nM (for conjugates) | Micromolar to low nanomolar range | High avidity due to multivalency |
| Internalization Rate | Rapid (minutes) | Moderate | Rapid |
| Saturation of Uptake | Demonstrates saturation at higher concentrations, indicative of receptor-mediated process. | Demonstrates saturation. | Can be influenced by both receptor saturation and LNP properties. |
| Hepatocyte Specificity | >95% of uptake in the liver is in hepatocytes. | High specificity for hepatocytes. | Primarily hepatocytes, but some uptake in Kupffer cells and endothelial cells is possible. |
Signaling and Experimental Workflow Diagrams
To visualize the biological process and the experimental procedure, the following diagrams are provided.
References
- 1. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Subtypes Within the Liver Microenvironment Differentially Interact with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Hepatic Targeting: A Comparative Guide to GalNAc-L96 Conjugate Specificity and Cross-Reactivity In Vivo
For researchers, scientists, and drug development professionals, the precise delivery of therapeutic oligonucleotides to hepatocytes is a critical determinant of efficacy and safety. N-acetylgalactosamine (GalNAc) conjugates have emerged as a leading strategy for liver-specific targeting, with the triantennary GalNAc-L96 construct being a widely utilized standard. This guide provides an objective comparison of the in vivo performance of this compound with alternative GalNAc conjugates, supported by experimental data, detailed protocols, and visual workflows to aid in the selection and design of next-generation liver-targeted therapies.
The specificity of GalNAc-based conjugates is primarily mediated by their high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes. This interaction facilitates rapid endocytosis and subsequent delivery of the oligonucleotide payload into the cell. While this mechanism ensures remarkable liver tropism, questions surrounding the potential for off-target effects and cross-reactivity in other tissues remain a key consideration in preclinical and clinical development.
Comparative In Vivo Efficacy of Trivalent GalNAc Conjugates
Recent studies have explored novel trivalent GalNAc constructs to optimize manufacturing efficiency and enhance in vivo activity compared to the conventional L96 ligand. A head-to-head comparison in mice demonstrated that a novel trivalent TrisGal-6 conjugated siRNA targeting angiopoietin-like 3 (ANGPTL3) exhibited superior efficacy in reducing serum ANGPTL3 levels compared to an siRNA conjugated with the L96 ligand.[1]
| Conjugate | Target | Animal Model | Dosing | Day 14 ANGPTL3 Reduction (%) |
| TrisGal-6-siRNA | ANGPTL3 | Mice | Single 3 mg/kg s.c. | 83.7% |
| L96-siRNA | ANGPTL3 | Mice | Single 3 mg/kg s.c. | 60.7% |
This data suggests that alterations in the linker chemistry and scaffold of the trivalent GalNAc cluster can significantly impact in vivo performance.
Further investigations into the valency and arrangement of GalNAc moieties have revealed that conjugates with two to four serial GalNAc units can achieve comparable in vivo potency to traditional triantennary designs.[2] In a mouse study, siRNA conjugates with 2, 3, or 4 serial serinol-linked GalNAc units were as potent as a triantennary GalNAc control at a dose of 1 mg/kg.[2]
Specificity and Off-Target Considerations
The high specificity of GalNAc conjugates for the liver is a key advantage, with tissue distribution studies consistently showing that the vast majority of the conjugate accumulates in the liver, with a smaller fraction found in the kidneys, the primary organ of elimination.[3] Functional gene silencing is largely restricted to hepatocytes, with minimal to no activity observed in other tissues.[3]
Off-target effects associated with GalNAc-siRNA conjugates are generally not attributed to the GalNAc moiety itself but are rather hybridization-dependent effects of the siRNA sequence. These "seed-mediated" off-target effects, where the seed region of the siRNA guide strand binds to partially complementary sequences in the 3'-untranslated region (3'-UTR) of unintended mRNAs, are a known challenge in RNAi therapeutics. Strategies to mitigate these effects focus on optimizing the siRNA sequence and chemical modifications rather than altering the targeting ligand.
Experimental Protocols
In Vivo Efficacy Assessment in Mice
A standard protocol to evaluate the in vivo efficacy of different GalNAc-siRNA conjugates involves the following steps:
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are commonly used.
-
Conjugate Preparation: GalNAc-siRNA conjugates are dissolved in sterile phosphate-buffered saline (PBS).
-
Administration: A single subcutaneous (s.c.) injection is administered, typically at a volume of 10 µL/g of body weight. Doses can range from 0.3 mg/kg to 10 mg/kg depending on the potency of the conjugate.
-
Sample Collection: Blood samples are collected at various time points (e.g., day 7, 14, 27) for serum analysis of the target protein. At the end of the study, animals are euthanized, and liver tissue is harvested for mRNA analysis.
-
Efficacy Analysis:
-
Protein Reduction: Serum levels of the target protein are quantified using methods such as ELISA and compared to a control group treated with PBS.
-
mRNA Knockdown: Total RNA is extracted from liver tissue, and the target mRNA levels are measured by quantitative real-time PCR (qRT-PCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Assessment of Biodistribution
To determine the tissue distribution of GalNAc conjugates, the oligonucleotide can be labeled with a fluorescent dye (e.g., Alexa647).
-
Animal Model and Administration: As described above.
-
In Vivo Imaging: At different time points post-injection, mice are anesthetized and imaged using an in vivo imaging system (IVIS) to visualize the fluorescence signal.
-
Ex Vivo Analysis: After the final in vivo imaging, mice are euthanized, and major organs (liver, kidneys, spleen, heart, lungs, etc.) are excised and imaged ex vivo to quantify the fluorescence intensity in each tissue.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in the study of this compound conjugates, the following diagrams provide a visual representation of the key processes.
References
- 1. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
GalNac-L96 proper disposal procedures
Proper and safe disposal of GalNac-L96 is essential for maintaining laboratory safety and ensuring environmental compliance. As a specialized chemical used in biomedical research, this compound and any materials contaminated with it must be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1] The information provided in the Safety Data Sheet (SDS) indicates that the substance causes skin and eye irritation and is harmful to aquatic life with long-lasting effects.[2][3] Therefore, it must not be disposed of down the drain or in regular trash.[1][4]
The following procedures provide a step-by-step guide for the safe handling and disposal of this compound waste, in line with general laboratory hazardous waste management protocols.
Hazard Identification and Data
Based on available Safety Data Sheets, this compound and its analogs present specific hazards that dictate its disposal route. All chemicals, including this compound, should be handled with caution as they may pose unknown hazards.
| Hazard Category | GHS Classification | Precautionary Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | |
| Aquatic Toxicity | Acute Category 1, Chronic Category 1 | H410: Very toxic to aquatic life with long lasting effects | |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant |
Experimental Protocols: Step-by-Step Disposal Procedures
This protocol outlines the standard procedure for the collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Designate a specific, well-ventilated area for waste accumulation, known as a Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.
2. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like weigh boats, pipette tips, and wipes, in a dedicated, compatible hazardous waste container. The container must have a secure, tight-fitting lid.
-
Liquid Waste: Collect solutions containing this compound (e.g., from experiments or dissolved stock solutions) in a separate, leak-proof, and chemically compatible container (plastic is often preferred). Do not fill the container beyond 90% capacity to allow for expansion.
-
Avoid Mixing: Do not mix this compound waste with incompatible chemicals. For instance, store it separately from acids and bases.
3. Container Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate concentration and volume of each component.
-
The date when waste was first added to the container.
-
Relevant hazard information (e.g., "Irritant," "Aquatic Toxin").
-
4. Storage in Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in your designated SAA.
-
Ensure the container is kept closed at all times, except when adding waste.
-
The SAA should be inspected weekly for any signs of leakage.
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check your institutional policy), contact your EHS department to schedule a waste pickup.
-
Do not attempt to dispose of the chemical waste yourself. All hazardous waste must be handled by trained professionals through an approved disposal program.
6. Disposal of Empty Containers:
-
A container that held this compound is not considered regular trash until it is "empty" according to regulatory standards.
-
To render a container empty, remove all possible contents.
-
It is best practice to rinse the container three times with a suitable solvent (e.g., ethanol or DMSO, in which this compound is soluble).
-
Crucially, the rinsate from these washes must be collected and disposed of as hazardous liquid waste.
-
Once triple-rinsed, deface or remove all chemical labels from the empty container before disposing of it as regular lab glass or trash, as per your institution's guidelines.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GalNac-L96
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GalNac-L96. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. This compound is a triantennary N-acetylgalactosamine (GalNAc) ligand utilized in the synthesis of siRNA-GalNAc conjugates for targeted gene silencing research.[1] While specific quantitative exposure limits have not been established, the available safety data indicates that this compound should be handled as a hazardous substance.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin and eye irritation.[2] Therefore, appropriate personal protective equipment is mandatory to prevent accidental exposure.
Hazard Summary
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | Causes skin irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | Causes serious eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Acute Oral Toxicity | Harmful if swallowed | - | - | H302: Harmful if swallowed |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | - | - | H410: Very toxic to aquatic life with long lasting "effects" |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemically resistant gloves should be worn at all times when handling this compound in solid or solution form. Discard gloves immediately after handling the compound or if they become contaminated. |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes or airborne particles, safety glasses with side shields or chemical safety goggles are required. A face shield may be necessary for procedures with a higher risk of splashing. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect personal clothing from contamination. |
| Respiratory Protection | Not generally required | Respiratory protection is not typically necessary when handling small quantities in a well-ventilated area. If aerosols may be generated, a risk assessment should be conducted to determine if a respirator is needed. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Engineering Controls: All handling of solid this compound and preparation of stock solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation risk.
-
Solvent Selection: this compound is supplied as a solid.[1] A stock solution can be prepared by dissolving it in an appropriate solvent such as ethanol or DMSO, which should be purged with an inert gas.[1]
-
Dissolving the Compound: When dissolving, introduce the solvent slowly to the vial containing the solid this compound to avoid generating dust.
-
Aqueous Solutions: For biological experiments, further dilutions into aqueous buffers or isotonic saline should be performed.[1] Be aware that organic solvents can have physiological effects at low concentrations.
2. Experimental Use:
-
Avoid Contamination: Use dedicated equipment (pipettes, tubes, etc.) when working with this compound to prevent cross-contamination of other experiments.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill Management: In the event of a small spill, decontaminate the area using an appropriate method (see Decontamination Procedures). For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Storage:
-
Solid Form: Store solid this compound at -20°C.
-
Stock Solutions: The storage conditions for stock solutions will depend on the solvent used. It is generally recommended to store solutions at -20°C or -80°C and to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused solid this compound, contaminated gloves, pipette tips, and other disposable materials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
Disposal Method:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Decontamination Procedures
Surfaces and equipment contaminated with this compound or other oligonucleotides should be decontaminated to prevent cross-contamination and accidental exposure.
Recommended Decontamination Agents:
-
Sodium Hypochlorite Solutions: Solutions of sodium hypochlorite (bleach) have been shown to be effective in decontaminating surfaces from nucleic acids. A freshly prepared 10% bleach solution (0.5-0.6% sodium hypochlorite) is a common recommendation.
-
Commercial Decontamination Reagents: Several commercially available reagents are specifically designed for the removal of nucleic acid contamination.
Decontamination Steps:
-
Initial Cleaning: Remove any visible solid or liquid contamination with an absorbent material.
-
Apply Decontaminant: Liberally apply the chosen decontamination solution to the contaminated surface and allow for a sufficient contact time (e.g., 10-15 minutes).
-
Wipe and Rinse: Wipe the area with fresh absorbent material. For bleach solutions, it is good practice to follow with a water or 70% ethanol rinse to remove any corrosive residue.
-
Dispose of Cleaning Materials: All materials used for decontamination should be disposed of as hazardous waste.
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Disposal Workflow for this compound Waste
Caption: A diagram illustrating the correct procedure for the disposal of waste contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
